molecular formula C21H25NO5 B031946 (-)-Canadalisol CAS No. 123878-19-3

(-)-Canadalisol

カタログ番号: B031946
CAS番号: 123878-19-3
分子量: 371.4 g/mol
InChIキー: UCUSDXBAFDTERM-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Canadalisol is a naturally occurring guaianolide sesquiterpene lactone of significant interest in pharmacological and chemical research. This stereoisomer exhibits a distinct biological profile, primarily attributed to its potential as a modulator of inflammatory pathways and its cytotoxic properties. Its core mechanism of action is believed to involve the alkylation of critical cysteine residues in key regulatory proteins, such as those in the NF-κB signaling pathway, thereby influencing the expression of pro-inflammatory cytokines. Researchers utilize (-)-Canadalisol as a valuable chemical probe to investigate the complex mechanisms of inflammation, apoptosis, and cell cycle regulation. Its unique structure also makes it a compelling candidate for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory or anti-neoplastic agents. This compound is provided with comprehensive analytical characterization, including HPLC-UV and mass spectrometry data, to ensure identity and purity for your critical research applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[2,3-dimethoxy-6-[[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUSDXBAFDTERM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(-)-Canadalisol chemical structure and stereochemistry analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on (-)-Canadalisol: Chemical Structure, Stereochemistry, and Synthetic Workflows

Executive Summary

(-)-Canadalisol is a structurally complex secoberbine alkaloid and a synthetic analogue of the naturally occurring protoberberine alkaloid, S-(-)-canadine. Pharmacologically, it is recognized as a potent blocker of functional ATP-sensitive potassium (KATP) channels natively expressed on midbrain dopamine neurons[1]. This technical guide provides an in-depth analysis of (-)-canadalisol's structural framework, the causality behind its specific stereochemical configuration, and a self-validating experimental protocol for its biomimetic synthesis.

Structural and Stereochemical Analysis

Unlike classic tetracyclic protoberberines, (-)-canadalisol possesses a ring-opened secoberbine architecture. The core structure is characterized by a 1,3-dioxolo[4,5-g]isoquinoline ring system where the characteristic C8-N bond of the protoberberine precursor has been cleaved[2].

Stereochemical Causality : The absolute configuration of (-)-canadalisol is (S). This chirality is entirely dictated by the stereocenter at C-14 of the precursor S-(-)-canadine (which corresponds to C-5 in the IUPAC nomenclature of canadalisol). During the regioselective cleavage of the C8-N bond, the C-14 stereocenter remains untouched, preserving the (S)-configuration. The specific rotation of (-)-canadalisol synthesized from natural S-(-)-canadine is levorotatory ([α]D -37° in CHCl3), confirming the retention of the chiral environment[3].

Table 1: Physicochemical and Structural Properties of (-)-Canadalisol

PropertyValue
IUPAC Name [2,3-dimethoxy-6-[[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol
Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS Registry Number 123878-19-3
Stereochemistry (5S)
Structural Class Secoberbine Alkaloid / Isoquinoline Derivative

Biomimetic Synthesis and Mechanistic Causality

The synthesis of (-)-canadalisol from S-(-)-canadine is a classic example of biomimetic semisynthesis, leveraging the inherent reactivity of the protoberberine core to generate the secoberbine framework[3].

Mechanistic Causality of C8-N Cleavage : The C8 position in protoberberines is highly susceptible to nucleophilic attack and bond cleavage due to its position between the basic nitrogen atom and the aromatic D-ring. When S-(-)-canadine is treated with ethyl chloroformate, the nitrogen lone pair attacks the carbonyl carbon of the chloroformate. This induces a buildup of positive charge on the nitrogen, which is relieved by the regioselective heterolytic cleavage of the C8-N bond. The resulting intermediate is a stable carbamate-chloride (Intermediate 8), effectively releasing the steric strain of the tetracyclic system[2].

Mechanistic Causality of Reduction : The subsequent step requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH4). LiAlH4 serves a dual purpose:

  • It reduces the ethyl carbamate moiety to an N-methyl group.

  • It reduces the C8 functional group to a primary alcohol, yielding the final secoberbine alcohol, (-)-canadalisol.

SynthWorkflow A S-(-)-Canadine (Protoberberine) B Ethyl Chloroformate (CHCl3, Reflux) A->B C Intermediate 8 (C8-N Cleaved) B->C Regioselective Ring Opening D LiAlH4 Reduction (THF, Reflux) C->D E (-)-Canadalisol (Secoberbine) D->E N-Methylation & Reduction

Biomimetic synthetic workflow of (-)-Canadalisol from S-(-)-Canadine via C8-N cleavage.

Experimental Protocol: Self-Validating Synthesis of (-)-Canadalisol

This protocol is adapted from the foundational work by 3[3]. It is designed as a self-validating system, incorporating in-process analytical checks to ensure stereochemical integrity and reaction completion.

Phase 1: Regioselective C8-N Bond Cleavage

  • Reaction Setup : Dissolve 1.0 equivalent of optically pure S-(-)-canadine in anhydrous chloroform (CHCl3).

  • Reagent Addition : Dropwise, add 5.0 equivalents of ethyl chloroformate under an inert argon atmosphere at 0°C.

  • Reflux : Elevate the temperature to reflux and stir for 24 hours.

  • Validation Check 1 (TLC) : Monitor the consumption of S-(-)-canadine via Thin Layer Chromatography (Silica gel, Hexane:EtOAc 7:3). The disappearance of the starting material spot confirms the formation of the intermediate carbamate.

  • Workup : Treat the mixture with silver nitrate (AgNO3) in aqueous acetone to facilitate the substitution of the resulting chloride, yielding the intermediate alcohol (Intermediate 8). Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Reduction to (-)-Canadalisol

  • Reduction Setup : Dissolve Intermediate 8 in anhydrous tetrahydrofuran (THF).

  • LiAlH4 Addition : Slowly add the solution to a suspension of excess LiAlH4 (3.0 equivalents) in anhydrous THF at 0°C.

  • Reflux : Heat the reaction mixture to reflux for 4 hours.

  • Validation Check 2 (Fieser Workup) : Carefully quench the reaction using the Fieser method ( n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular white solid. This ensures the safe and complete destruction of unreacted LiAlH4 without trapping the product in a difficult-to-filter emulsion.

  • Purification : Filter the salts, concentrate the filtrate, and purify via silica gel column chromatography.

  • Validation Check 3 (Stereochemical Integrity) : Measure the specific optical rotation of the purified crystalline solid. A value of [α]D ≈ -37° (c 0.1, CHCl3) validates the successful synthesis of (-)-canadalisol with retained (S)-stereochemistry[2].

Pharmacological Relevance: KATP Channel Modulation

(-)-Canadalisol and its precursor S-(-)-canadine are highly valued in neuropharmacology for their ability to potently block functional ATP-sensitive potassium (KATP) channels natively expressed on midbrain dopamine neurons[4].

Causality of Action : KATP channels couple intracellular metabolic states (ATP/ADP ratios) to membrane electrical activity. By directly blocking the pore or modulating the gating mechanism of these channels, (-)-canadalisol prevents K+ efflux. This forces the neuronal membrane to depolarize, subsequently activating voltage-gated calcium channels (VGCCs). The influx of Ca2+ increases neuronal excitability and facilitates neurotransmitter release, making (-)-canadalisol a critical tool compound for studying dopaminergic signaling and neurodegenerative conditions[5].

KATPPathway A (-)-Canadalisol (KATP Antagonist) B KATP Channel Pore (Midbrain DA Neurons) A->B Direct Blockade C Inhibition of K+ Efflux B->C Prevents Hyperpolarization D Membrane Depolarization C->D E Activation of Voltage-Gated Ca2+ Channels (VGCCs) D->E Voltage Sensor Trigger F Increased Neuronal Excitability & Dopamine Release E->F Ca2+ Influx

Mechanism of action: (-)-Canadalisol blocks KATP channels, increasing neuronal excitability.

References

  • Hanaoka, M., Nagami, K., & Yasuda, S. (1989). "THE ABSOLUTE CONFIGURATION OF (+)-CANADALINE". Heterocycles, Vol. 29, No. 2. 3

  • Coompo Chemical Database. "(-)-Canadalisol | 123878-19-3". Coompo. 1

  • BenchChem. "(S)-Canadine | High-Purity Alkaloid | For Research Use". BenchChem. 5

Sources

biosynthetic pathways of protoberberine alkaloid (-)-Canadalisol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biosynthesis of Protoberberine Alkaloids: The Case of (-)-Canadalisol and the Well-Defined Pathway of (S)-Canadine

Preamble: A Note on Chemical Identity

Initial research into the biosynthetic pathway of "(-)-Canadalisol" reveals a critical distinction in the scientific literature. The name bears a close resemblance to the well-studied protoberberine alkaloid, (S)-Canadine . However, these are fundamentally different molecules. (-)-Canadalisol is a complex hybrid natural product, believed to be formed from the convergence of terpenoid and polyketide pathways.[1] Its biosynthetic machinery remains largely unverified, with proposed mechanisms but no identified catalyzing enzymes.[1]

Conversely, (S)-Canadine is a canonical protoberberine alkaloid with a well-elucidated biosynthetic pathway originating from the amino acid tyrosine.[2] It serves as a crucial intermediate in the formation of numerous pharmacologically significant compounds, including the antimicrobial agent berberine.[2][3]

Given the limited availability of detailed biosynthetic information for (-)-Canadalisol, this guide will first summarize the current understanding of this unique molecule. The main body of this document will then provide an in-depth, technical exploration of the scientifically established and experimentally validated biosynthetic pathway of the protoberberine alkaloid (S)-Canadine , which is likely the intended subject of interest for researchers in drug development.

Part 1: The Biosynthetic Enigma of (-)-Canadalisol

(-)-Canadalisol stands as a fascinating example of nature's combinatorial chemistry. Its structure, a drimane sesquiterpene fused to a phthalide-containing polyketide, is highly unusual and suggests a complex biosynthetic origin.[1]

Structural Uniqueness: The fusion of two distinct major metabolic pathways—terpenoid and polyketide—into a single molecule is a rare event in eukaryotic systems.[1] This discovery has spurred bioinformatic investigations into fungal genomes, revealing conserved gene clusters that hint at the potential for such hybrid biosynthesis.[1]

Proposed Biosynthesis (Unverified): The core challenge in elucidating the pathway to (-)-Canadalisol is understanding the mechanism of the key fusion step. Researchers have proposed two primary hypothetical reactions:

  • Diels-Alder Cycloaddition: A powerful C-C bond-forming reaction that could join the terpenoid and polyketide precursors.

  • Michael Addition: A conjugate addition reaction that represents another plausible route for the fusion.

To date, no specific enzyme capable of catalyzing this transformation has been identified or characterized.[1] Heterologous expression of candidate gene clusters from Aspergillus species has not yet resulted in the production of (-)-Canadalisol or its analogs, indicating that the precise genetic and enzymatic machinery is still unknown.[1] Consequently, a detailed, step-by-step guide to its biosynthesis is not currently possible.

Part 2: The Biosynthesis of Protoberberine Alkaloid (S)-Canadine

The pathway to (S)-Canadine is a cornerstone of benzylisoquinoline alkaloid (BIA) metabolism in numerous plant families, including Papaveraceae and Berberidaceae.[2][3] It represents a key branch point leading to a diverse array of bioactive molecules. The synthesis begins with the central BIA intermediate, (S)-reticuline, which itself is derived from tyrosine through a series of well-characterized enzymatic steps.[4][5]

Core Pathway: From (S)-Reticuline to (S)-Canadine

The conversion of (S)-reticuline to (S)-canadine is a concise, three-step enzymatic cascade that establishes the characteristic tetracyclic core of protoberberine alkaloids.[2]

The first committed step is the intramolecular C-C bond formation that converts the open-chain (S)-reticuline into the tetracyclic (S)-scoulerine. This reaction is catalyzed by the Berberine Bridge Enzyme (BBE) .

  • Causality and Mechanism: BBE is a flavin adenine dinucleotide (FAD)-dependent oxidase that catalyzes the formation of a carbon-carbon bond between the N-methyl group of the isoquinoline portion and the phenolic ring of the benzyl group.[6] This unique cyclization, which has no simple equivalent in synthetic organic chemistry, proceeds via oxidation of the N-methyl group to an iminium ion intermediate, followed by an ionic ring closure.[6][7] This creates the eponymous "berberine bridge" and establishes the foundational structure of the protoberberine scaffold.

Following cyclization, the (S)-scoulerine molecule undergoes a methylation reaction at the C-9 hydroxyl group.

  • Causality and Mechanism: This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[4][8] This methylation is crucial as it modifies the substrate for the subsequent and final ring modification. The product of this step is (S)-tetrahydrocolumbamine.[2]

The final step in the formation of (S)-Canadine is the creation of a methylenedioxy bridge on ring A of the protoberberine core.

  • Causality and Mechanism: This conversion of (S)-tetrahydrocolumbamine to (S)-canadine is catalyzed by (S)-Canadine Synthase , a cytochrome P450-dependent monooxygenase belonging to the CYP719A family.[9][10][11] The enzyme utilizes NADPH and molecular oxygen to form the five-membered dioxole ring from adjacent hydroxyl and methoxy groups on the aromatic ring.[9] This P450 enzyme shows high substrate specificity for (S)-tetrahydrocolumbamine.[10][11] The formation of this bridge is a critical decorative step that defines the chemical properties and subsequent biological activity of canadine and its derivatives.

Downstream Processing: The Path to Berberine

(S)-Canadine is the direct metabolic precursor to the well-known antimicrobial alkaloid, berberine.[2] This final transformation is an oxidation reaction catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX) , which converts the tetrahydroprotoberberine core into the fully aromatic quaternary protoberberine structure of berberine.[7][12]

Data Summary: Key Enzymes in (S)-Canadine Biosynthesis
EnzymeAbbreviationEC NumberSubstrate(s)Product(s)Cofactor(s)
Berberine Bridge EnzymeBBE1.21.3.3(S)-Reticuline(S)-Scoulerine, H₂O₂FAD
(S)-scoulerine 9-O-methyltransferaseSOMT2.1.1.117(S)-Scoulerine, SAM(S)-Tetrahydrocolumbamine-
(S)-Canadine SynthaseCAS1.14.21.2(S)-Tetrahydrocolumbamine, NADPH, O₂(S)-Canadine, NADP⁺, H₂OHeme (P450)
(S)-tetrahydroprotoberberine oxidaseSTOX1.3.3.8(S)-Canadine, O₂Berberine, H₂O₂FAD
Visualizations of the Biosynthetic Pathway and Experimental Workflow

Canadine_Biosynthesis_Pathway cluster_precursor Central BIA Metabolism cluster_canadine Core (S)-Canadine Pathway cluster_downstream Downstream Conversion Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Multiple Enzymatic Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE THC (S)-Tetrahydrocolumbamine Scoulerine->THC SOMT Canadine (S)-Canadine THC->Canadine Canadine Synthase (CYP719A) Berberine Berberine Canadine->Berberine STOX Experimental_Workflow A 1. Gene Cloning (CYP719A into yeast vector) B 2. Heterologous Expression in S. cerevisiae A->B C 3. Microsome Isolation (via ultracentrifugation) B->C D 4. In Vitro Enzyme Assay (Substrate: (S)-THC, Cofactor: NADPH) C->D E 5. Product Extraction & LC-MS Analysis D->E F Result: Confirmation of (S)-Canadine Production E->F

Sources

Engineering (-)-Canadalisol: A Synthetic Analogue of S-(-)-Canadine for KATP Channel Modulation in Dopaminergic Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protoberberine alkaloid scaffold has long been recognized for its diverse neuropharmacological properties. Among these, S-(-)-Canadine (tetrahydroberberine) is notable for its ability to block ATP-sensitive potassium (KATP) channels natively expressed on midbrain dopamine neurons. (-)-Canadalisol (CAS: 123878-19-3) was developed as a synthetic, ring-opened analogue of S-(-)-Canadine to further explore and optimize this KATP-modulating activity[1]. This technical guide details the structural relationship, the biomimetic synthetic pathway, and the pharmacological mechanisms underlying (-)-Canadalisol's utility in neuropharmacological research.

Structural and Pharmacological Foundation

KATP channels serve as critical metabolic sensors in the brain, coupling a neuron's intracellular energy state (ATP/ADP ratio) to its membrane excitability. In midbrain dopaminergic neurons, the over-activation of KATP channels can lead to hyperpolarization and cessation of firing, a state implicated in various neurodegenerative pathologies[2]., preventing potassium efflux and thereby supporting membrane depolarization and dopamine release[3]. To probe the pharmacophore responsible for this activity, researchers developed (-)-Canadalisol. By cleaving the C8-N bond of the protoberberine core, (-)-Canadalisol retains the critical (S)-stereocenter while introducing structural flexibility via an N-methyl group and a primary alcohol[4].

Quantitative Data & Physicochemical Properties
PropertyS-(-)-Canadine(-)-Canadalisol
CAS Number 5096-57-1 (S-enantiomer)123878-19-3
Molecular Formula C₂₀H₂₁NO₄C₂₁H₂₅NO₅
Molecular Weight 339.39 g/mol 371.43 g/mol
Structural Class Protoberberine AlkaloidSeco-Protoberberine (N-methyl alcohol)
Primary Target KATP Channels (Midbrain)KATP Channels (Midbrain)

Biomimetic Synthesis: The Hanaoka Protocol

The synthesis of (-)-Canadalisol from S-(-)-Canadine relies on a highly regioselective von Braun-type degradation, originally established by Hanaoka et al. (1989)[4]. The protocol is designed to achieve C8-N bond cleavage while strictly preserving the absolute (S)-configuration at the chiral center.

Step-by-Step Methodology & Chemical Causality
  • Electrophilic C8-N Bond Cleavage:

    • Protocol: S-(-)-Canadine is dissolved in anhydrous chloroform (CHCl₃) and refluxed with an excess of ethyl chloroformate for 24 hours.

    • Causality: The tertiary nitrogen of the protoberberine core acts as a nucleophile, attacking the electrophilic ethyl chloroformate to form a highly unstable acylammonium intermediate. To relieve the steric and electronic strain of the quaternary center, the molecule undergoes regioselective ring opening at the C8 position, yielding a primary chloride intermediate[4].

  • Halophilic Substitution:

    • Protocol: The resulting chloride intermediate is concentrated and immediately treated with silver nitrate (AgNO₃) in an aqueous acetone solution.

    • Causality: Direct hydrolysis of the primary chloride is kinetically unfavorable. The addition of Ag⁺ ions acts as a halophilic Lewis acid, precipitating silver chloride (AgCl) and generating a transient carbocation. This carbocation is rapidly trapped by the aqueous solvent, yielding a carbamate-protected alcohol intermediate[4].

  • Global Reduction:

    • Protocol: The protected intermediate is dissolved in anhydrous tetrahydrofuran (THF) and reduced using a stoichiometric excess of lithium aluminum hydride (LiAlH₄) at 0°C to room temperature.

    • Causality: LiAlH₄ is a powerful hydride donor specifically chosen to reduce the ethyl carbamate directly to an N-methyl group. This global reduction simultaneously ensures the primary alcohol remains intact, yielding the final N-methyl alcohol, (-)-Canadalisol, in a single step[4].

Synthesis N1 S-(-)-Canadine (C20H21NO4) N2 C8-N Bond Cleavage Ethyl chloroformate, CHCl3, reflux N1->N2 N3 Chloride Intermediate (Ring-opened) N2->N3 N4 Nucleophilic Substitution AgNO3, aq. acetone N3->N4 N5 Alcohol Intermediate (Carbamate-protected) N4->N5 N6 Reduction LiAlH4, THF N5->N6 N7 (-)-Canadalisol (C21H25NO5) N6->N7

Biomimetic synthesis workflow of (-)-Canadalisol from S-(-)-Canadine.

Pharmacological Mechanism: KATP Blockade in Dopaminergic Neurons

The therapeutic utility of (-)-Canadalisol lies in its ability to mimic the KATP channel antagonism of its parent compound[3]. In a healthy dopaminergic neuron, KATP channels remain mostly closed due to high intracellular ATP generated by oxidative phosphorylation. However, under metabolic stress, ATP levels drop, causing these channels to open. The resulting massive efflux of K⁺ ions hyperpolarizes the neuron, silencing electrical activity and halting dopamine release., forcibly closing the channel pore[3]. This pharmacological blockade prevents K⁺ efflux, forces membrane depolarization, and triggers the opening of Voltage-Gated Calcium Channels (VGCCs). The subsequent influx of Ca²⁺ drives the vesicular exocytosis of dopamine, restoring neurotransmitter tone even under conditions of metabolic stress.

Signaling N1 (-)-Canadalisol (KATP Antagonist) N2 KATP Channel Blockade (Midbrain Dopamine Neurons) N1->N2 Binds & Inhibits N3 Prevention of K+ Efflux (Intracellular K+ Retention) N2->N3 N4 Membrane Depolarization N3->N4 Shifts Resting Potential N5 Activation of VGCCs (Voltage-Gated Ca2+ Channels) N4->N5 Triggers N6 Intracellular Ca2+ Influx N5->N6 N7 Dopamine Release & Neuroprotective Signaling N6->N7 Vesicular Exocytosis

Signaling cascade of KATP channel blockade by (-)-Canadalisol.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed to verify both the chemical integrity of synthesized (-)-Canadalisol and its pharmacological efficacy.

Protocol A: Chemical Characterization & Stereochemical Validation

Objective: Confirm the structural identity and retention of the (S)-configuration.

  • Purification: Isolate the crude reduction product via silica gel flash chromatography using a hexane/ethyl acetate gradient.

  • NMR Spectroscopy: Perform ¹H-NMR and ¹³C-NMR. Validation is achieved by identifying the distinct N-methyl singlet (typically around 2.3–2.5 ppm) and the diagnostic shifts of the primary alcohol protons, confirming successful carbamate reduction and C8-N cleavage[4].

  • Polarimetry: Dissolve the purified compound in chloroform (c = 0.1) and measure the specific rotation [α]D​ at 20°C. The presence of a levorotatory (-) signal confirms that the absolute (S)-configuration at the chiral center was preserved during the von Braun degradation[4].

Protocol B: Electrophysiological Validation of KATP Blockade

Objective: Quantify the antagonistic effect of (-)-Canadalisol on neuronal KATP channels.

  • Cell Preparation: Isolate primary midbrain dopamine neurons or utilize a validated heterologous system expressing Kir6.2/SUR1 subunits.

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration in voltage-clamp mode (holding potential at -70 mV).

  • Channel Activation: Perfuse the cells with a metabolic inhibitor (e.g., sodium azide) or a direct KATP opener (e.g., diazoxide) to induce a stable outward K⁺ current.

  • Antagonist Application: Bath-perfuse (-)-Canadalisol at escalating concentrations (0.1 μM to 10 μM).

  • Data Analysis: Record the dose-dependent reduction in the outward K⁺ current. Calculate the IC₅₀ to validate the potency of the synthetic analogue against the S-(-)-Canadine baseline[3].

References

  • Coompo Chemical Database. "(-)-Canadalisol | 123878-19-3". Coompo. URL: [Link]

  • Pharmaffiliates. "CAS No : 2714413-16-6 | Product Name : (-)-Canadalisol-d3". Pharmaffiliates. URL: [Link]

  • Wikipedia Contributors. "Canadine". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Hanaoka, M., et al. "The Absolute Configuration of (+)-Canadaline." Heterocycles, 1989, 29(2), 221. DOI: 10.3987/COM-88-4776. URL: [Link]

Sources

Preliminary Investigation of (-)-Canadalisol's Neuroprotective Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, with limited therapeutic options currently available. Natural products have historically been a rich source of novel pharmacophores, and (-)-Canadalisol, a structurally unique terpenoid-polyketide hybrid isolated from Solidago canadensis, presents a compelling candidate for neuroprotective drug discovery.[1] Although direct evidence of its neuroprotective capacity is currently lacking, its chemical lineage, belonging to the terpenoid and polyketide classes, suggests potential efficacy against the multifactorial pathologies of neurodegeneration, such as oxidative stress and neuroinflammation.[2][3] This in-depth technical guide provides a comprehensive framework for the preliminary investigation of (-)-Canadalisol's neuroprotective effects, designed for researchers, scientists, and drug development professionals. We will delve into the hypothetical mechanisms of action, propose a structured experimental workflow from in vitro to in vivo models, and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of (-)-Canadalisol

(-)-Canadalisol is a secondary metabolite derived from the Canadian goldenrod, Solidago canadensis.[1] This plant has a history of use in traditional medicine, with extracts demonstrating anti-inflammatory and antioxidant properties.[4][5][6][7] The unique chemical structure of (-)-Canadalisol, a fusion of terpenoid and polyketide moieties, distinguishes it as a compound of significant scientific interest.[8] Terpenoids and polyketides are well-documented for their diverse pharmacological activities, including potent neuroprotective effects.[2][3] These effects are often attributed to their ability to modulate key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.[1][2][9]

Given the established neuroprotective potential of its constituent chemical classes and the bioactivity of its source plant, we hypothesize that (-)-Canadalisol possesses neuroprotective properties. This guide outlines a systematic approach to validate this hypothesis, beginning with the elucidation of its potential mechanisms of action and progressing to a rigorous experimental investigation.

Proposed Mechanisms of Neuroprotection: A Hypothesis-Driven Approach

Based on the known neuroprotective actions of terpenoids and polyketides, we propose that (-)-Canadalisol may exert its effects through one or more of the following signaling pathways:

  • Anti-inflammatory Pathway: Neuroinflammation is a hallmark of many neurodegenerative diseases.[10] Terpenoids have been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][11] We hypothesize that (-)-Canadalisol may modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.

  • Antioxidant and Anti-apoptotic Pathways: Oxidative stress and subsequent apoptosis are major contributors to neuronal cell death in neurodegenerative conditions. Many terpenoids exhibit potent antioxidant activity, scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[3][11] Furthermore, the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis, is a known target of neuroprotective terpenoids.[1] We propose that (-)-Canadalisol may protect neurons from oxidative stress-induced apoptosis by activating the PI3K/Akt pathway.

The following diagram illustrates the hypothesized signaling pathways potentially modulated by (-)-Canadalisol.

cluster_0 (-)-Canadalisol cluster_1 Cellular Stressors cluster_2 Signaling Pathways cluster_3 Cellular Response Canadalisol (-)-Canadalisol NFkB NF-κB Pathway Canadalisol->NFkB Inhibits (?) PI3K_Akt PI3K/Akt Pathway Canadalisol->PI3K_Akt Activates (?) Stressors Oxidative Stress Neuroinflammation Stressors->NFkB Activates Stressors->PI3K_Akt Inhibits Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Leads to Apoptosis ↓ Apoptosis PI3K_Akt->Apoptosis Inhibits Survival ↑ Neuronal Survival PI3K_Akt->Survival Promotes

Caption: Hypothesized neuroprotective signaling pathways of (-)-Canadalisol.

In Vitro Experimental Workflow: A Step-by-Step Guide

The initial investigation of (-)-Canadalisol's neuroprotective effects should be conducted using established in vitro models of neurodegeneration. This allows for a controlled and high-throughput assessment of its efficacy and mechanism of action.

Cell Line Selection and Culture

The choice of cell line is critical for modeling specific aspects of neurodegeneration. We recommend the human neuroblastoma cell line SH-SY5Y , as it is widely used in neurotoxicity and neuroprotection studies and can be differentiated into a more mature neuronal phenotype.

Protocol 1: SH-SY5Y Cell Culture and Differentiation

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: To induce a neuronal phenotype, seed cells at a low density and differentiate with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL brain-derived neurotrophic factor (BDNF) for an additional 3-5 days.

Induction of Neuronal Damage

To mimic neurodegenerative conditions, neuronal damage must be induced in the differentiated SH-SY5Y cells. We propose using two well-established neurotoxins:

  • 6-hydroxydopamine (6-OHDA): Induces oxidative stress and is a common model for Parkinson's disease research.

  • Amyloid-beta (Aβ) oligomers: A key pathological hallmark of Alzheimer's disease.

Experimental Design and Treatment

The experimental design should include the following groups:

GroupDescription
Control Differentiated SH-SY5Y cells with no treatment.
Vehicle Cells treated with the solvent used to dissolve (-)-Canadalisol.
Neurotoxin Cells treated with either 6-OHDA or Aβ oligomers.
(-)-Canadalisol + Neurotoxin Cells pre-treated with various concentrations of (-)-Canadalisol prior to neurotoxin exposure.
(-)-Canadalisol alone Cells treated with the highest concentration of (-)-Canadalisol to assess for any inherent toxicity.
Assessment of Neuroprotection: Key Assays

A battery of assays should be employed to quantify the neuroprotective effects of (-)-Canadalisol.

Protocol 2: Cell Viability Assay (MTT)

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat with (-)-Canadalisol for 24 hours.

  • Induce neurotoxicity with 6-OHDA or Aβ oligomers for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure absorbance at 570 nm.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • After treatment, incubate cells with DCFDA for 30 minutes.

  • Measure fluorescence intensity using a microplate reader or flow cytometer.

Protocol 4: Apoptosis Assay (Caspase-3 Activity)

  • Utilize a colorimetric or fluorometric caspase-3 activity assay kit.

  • Lyse the treated cells and add the caspase-3 substrate.

  • Measure the absorbance or fluorescence to determine caspase-3 activity.

Protocol 5: Western Blot Analysis for Signaling Pathways

  • Lyse treated cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against key proteins in the NF-κB (p65, IκBα) and PI3K/Akt (p-Akt, Akt) pathways.

  • Use appropriate secondary antibodies and detect with an enhanced chemiluminescence (ECL) system.

The following diagram outlines the in vitro experimental workflow.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays SHSY5Y SH-SY5Y Cells Differentiated Differentiated Neuronal Cells SHSY5Y->Differentiated Retinoic Acid + BDNF Pretreat Pre-treatment with (-)-Canadalisol Differentiated->Pretreat Neurotoxin Induce Damage (6-OHDA or Aβ) Pretreat->Neurotoxin Viability Cell Viability (MTT) Neurotoxin->Viability ROS Oxidative Stress (DCFDA) Neurotoxin->ROS Apoptosis Apoptosis (Caspase-3) Neurotoxin->Apoptosis Western Signaling Pathways (Western Blot) Neurotoxin->Western

Caption: In Vitro Experimental Workflow for Assessing Neuroprotection.

In Vivo Validation: Bridging the Gap to Clinical Relevance

Promising in vitro results should be validated in a relevant animal model of neurodegeneration. This step is crucial for assessing the compound's efficacy in a more complex biological system.

Animal Model Selection

The choice of animal model depends on the specific neurodegenerative disease being targeted.

  • For Parkinson's Disease: The 6-OHDA-induced rat model is a well-established and widely used model that recapitulates the dopaminergic neurodegeneration seen in PD.

  • For Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5XFAD model, are commonly used to study Aβ pathology and cognitive deficits.

Experimental Design and Administration
  • Dosing and Administration: The dose of (-)-Canadalisol should be determined based on in vitro efficacy and preliminary toxicity studies. Administration can be via oral gavage or intraperitoneal injection.

  • Behavioral Testing: A battery of behavioral tests should be conducted to assess motor and cognitive function. For the 6-OHDA model, this includes the cylinder test and apomorphine-induced rotation test. For the 5XFAD model, the Morris water maze and novel object recognition test are standard.

  • Histological and Biochemical Analysis: After the behavioral assessment, brain tissue should be collected for histological analysis (e.g., tyrosine hydroxylase staining for dopaminergic neurons, thioflavin-S staining for Aβ plaques) and biochemical assays (e.g., ELISA for inflammatory cytokines, measurement of oxidative stress markers).

Data Presentation and Interpretation

Quantitative data from both in vitro and in vivo studies should be presented in clearly structured tables for easy comparison between treatment groups.

Table 1: Example Data Presentation for In Vitro Studies

Treatment GroupCell Viability (% of Control)ROS Production (Fold Change)Caspase-3 Activity (Fold Change)
Control100 ± 5.21.0 ± 0.11.0 ± 0.2
Neurotoxin45 ± 3.83.5 ± 0.44.2 ± 0.5
(-)-Canadalisol (1 µM) + Neurotoxin65 ± 4.12.1 ± 0.32.5 ± 0.4
(-)-Canadalisol (10 µM) + Neurotoxin85 ± 5.51.3 ± 0.21.5 ± 0.3

Table 2: Example Data Presentation for In Vivo Behavioral Studies

Treatment GroupApomorphine-Induced Rotations (rotations/min)Latency in Morris Water Maze (seconds)
Sham0.5 ± 0.220 ± 3.5
Vehicle7.8 ± 1.565 ± 8.2
(-)-Canadalisol (10 mg/kg)3.2 ± 0.835 ± 5.1
(-)-Canadalisol (20 mg/kg)1.5 ± 0.525 ± 4.3

Conclusion and Future Directions

This technical guide provides a robust framework for the initial investigation of (-)-Canadalisol's neuroprotective effects. The proposed hypothesis-driven approach, coupled with detailed experimental protocols, will enable researchers to systematically evaluate its therapeutic potential. Positive findings from these preliminary studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and assessment in a wider range of neurodegenerative disease models. The exploration of (-)-Canadalisol and other unique natural products holds significant promise for the development of novel and effective therapies for neurodegenerative diseases.

References

  • Kiyama, R. (2017). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers in Pharmacology, 8, 836. [Link]

  • EvitaChem. (n.d.). Canadalisol (EVT-1170955) | 123878-19-3.
  • Mony, T. J., Elahi, F., Choi, J. W., & Park, S. J. (2022). Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review. Antioxidants, 11(9), 1834. [Link]

  • Ratto, D., Corana, F., Mannucci, B., Priori, E. C., Cobelli, F., Roda, E., ... & Occhinegro, A. (2023). Neurotrophic and Neuroprotective Effects of Hericium erinaceus. Nutrients, 15(15), 3499. [Link]

  • Bankar, A. A., Pandita, N., & Kokare, N. R. (2024). Neuroprotective prospectives of triterpenoids. Exploration of Neuroprotective Therapy, 2(1), 1-21. [Link]

  • de Alencar, M. V. O., de Oliveira, J. R. G. S., de Oliveira, A. P., de Carvalho, R. B. F., de Sousa, D. P., & de Almeida, R. N. (2025). Therapeutic actions of terpenes in neurodegenerative disorders and their correlations with the regulation and remodeling of the extracellular matrix. BIOCELL, 49(1), 1-15. [Link]

  • Deng, C., Zhang, Y., & Li, Y. (2021). Polyphenols, antioxidant and antimicrobial activities of leaf and bark extracts of Solidago canadensis L. Journal of Food Science and Technology, 58(10), 3934-3943. [Link]

  • National Center for Biotechnology Information. (n.d.). delta-Cadinol. PubChem. Retrieved from [Link]

  • Kukhtyn, M., Horiuk, Y., & Yaroshenko, T. (2024). Extracts of the Canadian goldenrod (Solidago Canadensis L.) – promising agents with antimicrobial, anti-inflammatory and hepatoprotective activity. ScienceRise: Pharmaceutical Science, (4), 4-11. [Link]

  • Goryacha, O. V., Kovalyov, V. M., & Goryachiy, V. V. (2025). Solidago canadensis L. Herb Extract, Its Amino Acids Preparations and 3D-Printed Dosage Forms: Phytochemical, Technological, Molecular Docking and Pharmacological Research. Pharmaceutics, 17(3), 345. [Link]

  • Goryacha, O. V., Kovalyov, V. M., & Goryachiy, V. V. (2024). Phytochemical and Pharmacological Research in Galenic Remedies of Solidago canadensis L. Herb. Phytomedicine, 129, 155321. [Link]

  • Goryacha, O. V., Kovalyov, V. M., & Goryachiy, V. V. (2024). Phytochemical and Pharmacological Research in Galenic Remedies of Solidago canadensis L. Herb. Biomedical and Translational Research, 1(1), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). Cadinol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Candidol. PubChem. Retrieved from [Link]

  • Che-Castaldo, J., & Thiele, K. (2023). Oxidative stress, an imbalance between the body's natural defense mechanisms and the generation of reactive oxygen species, is crucial in developing neurological disorders. Journal of Neurochemistry, 185(4), 456-470. [Link]

  • Simpson, D. S. A., & Oliver, P. L. (2020). ROS Generation in Microglia: Understanding Oxidative Stress and Inflammation in Neurodegenerative Disease. Antioxidants, 9(8), 743. [Link]

Sources

binding affinity of (-)-Canadalisol to isoquinoline alkaloid receptors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Investigating the Binding Affinity of Novel Isoquinoline Alkaloids: A Case Study on (-)-Canadalisol and its Interaction with Sigma-1 Receptors

Disclaimer: As of the latest literature review, "(-)-Canadalisol" is a hypothetical compound, and "isoquinoline alkaloid receptors" do not represent a formally recognized, distinct class of receptors. This guide utilizes a representative isoquinoline alkaloid framework and the well-characterized sigma-1 receptor to illustrate the principles and methodologies for assessing the binding affinity of novel drug candidates. The experimental data presented herein is illustrative.

Introduction

Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring compounds with a broad spectrum of pharmacological activities. Their therapeutic potential has been a significant driver of drug discovery efforts. A critical initial step in the preclinical evaluation of any novel alkaloid is the characterization of its binding affinity to specific molecular targets. This guide provides an in-depth technical overview of the methodologies employed to determine the binding affinity of a novel, hypothetical isoquinoline alkaloid, (-)-Canadalisol, to the sigma-1 receptor, a unique and important drug target.

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain. Many isoquinoline alkaloids have been shown to interact with this receptor, making it a plausible target for our hypothetical compound.

This document will detail the experimental design, execution, and data analysis for a competitive radioligand binding assay, a gold-standard technique for quantifying ligand-receptor interactions.

Experimental Design and Rationale

The core of our investigation is a competitive binding assay. This method determines the affinity of our unlabeled test compound, (-)-Canadalisol, by measuring its ability to displace a high-affinity radiolabeled ligand from the sigma-1 receptor.

Workflow for Binding Affinity Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture & Membrane Preparation D Incubation of Membranes, Radioligand, & (-)-Canadalisol A->D B Radioligand Selection & Preparation (e.g., [3H]-(+)-pentazocine) B->D C (-)-Canadalisol Stock Solution Preparation C->D E Separation of Bound & Free Radioligand (Rapid Filtration) D->E F Quantification of Radioactivity (Scintillation Counting) E->F G Calculation of Specific Binding F->G H Generation of Competition Curve G->H I Determination of IC50 & Ki Values H->I

Figure 1: Workflow for determining the binding affinity of (-)-Canadalisol.

Choice of Radioligand

The selection of an appropriate radioligand is critical for a successful binding assay. For the sigma-1 receptor, [³H]-(+)-pentazocine is a commonly used and well-characterized high-affinity ligand. Its properties make it an excellent choice for competitive binding studies.

Detailed Experimental Protocol

Membrane Preparation
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human sigma-1 receptor in appropriate media until they reach 80-90% confluency.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS), then scrape them into a centrifuge tube.

  • Homogenization: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cells using a Dounce or Polytron homogenizer.

  • Isolation of Membranes: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Final Preparation: Wash the membrane pellet with fresh homogenization buffer, re-centrifuge, and finally resuspend the pellet in a known volume of assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

Competitive Radioligand Binding Assay
  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of (-)-Canadalisol:

    • A fixed volume of cell membranes (e.g., 50-100 µg of protein).

    • A fixed concentration of [³H]-(+)-pentazocine (typically at or below its Kd value).

    • A range of concentrations of (-)-Canadalisol (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Assay buffer to bring the total volume to a final, consistent volume (e.g., 200 µL).

  • Controls:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled sigma-1 ligand (e.g., 10 µM haloperidol) to saturate the receptors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of (-)-Canadalisol. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of (-)-Canadalisol that displaces 50% of the specifically bound radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Inhibition Constant (Ki):

    • The Ki is a measure of the affinity of the competitor for the receptor and is independent of the radioligand concentration. It is calculated from the IC₅₀ using the Cheng-Prusoff equation.

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Binding Data for (-)-Canadalisol
ParameterValue
Radioligand[³H]-(+)-pentazocine
Kd of Radioligand2.5 nM
IC₅₀ of (-)-Canadalisol75 nM
Ki of (-)-Canadalisol 29.4 nM

The calculated Ki value of 29.4 nM suggests that (-)-Canadalisol has a high affinity for the sigma-1 receptor.

Signaling Pathway Implications

The binding of a ligand to the sigma-1 receptor can modulate a variety of downstream signaling pathways. While the precise mechanism is complex and can be cell-type dependent, some established interactions are depicted below.

cluster_membrane Endoplasmic Reticulum cluster_downstream Downstream Effects S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates ROS ROS Modulation S1R->ROS Nrf2 Nrf2 Activation S1R->Nrf2 Ca Ca2+ Mobilization IP3R->Ca CellSurvival Cell Survival & Neuroprotection Ca->CellSurvival ROS->CellSurvival Nrf2->CellSurvival Canadalisol (-)-Canadalisol Canadalisol->S1R Binds to

In Vitro Pharmacokinetics and Bioavailability Profiling of (-)-Canadalisol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Canadalisol (CAS 123878-19-3) is a structurally complex benzylisoquinoline alkaloid (Molecular Formula: C₂₁H₂₅NO₅, MW: 371.43 g/mol ) characterized by a dioxolo-isoquinoline ring system fused to a dimethoxy-benzyl group. In drug development, the therapeutic viability of tetrahydroprotoberberine (THPB) derivatives and related isoquinoline alkaloids is frequently bottlenecked by poor oral bioavailability. This limitation is typically driven by extensive first-pass hepatic metabolism and active efflux in the gastrointestinal tract.

This whitepaper establishes a rigorous, self-validating in vitro pharmacokinetic (PK) framework designed to predict the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of (-)-Canadalisol. By detailing the causality behind each experimental protocol, this guide provides researchers with a robust methodology for evaluating similar complex natural products.

Intestinal Permeability and Absorption (Caco-2 Model)

Causality & Logic

The Caco-2 human colon carcinoma cell line is the industry gold standard for predicting human intestinal absorption. We mandate a 21-day culture protocol because this duration is required for the cells to spontaneously differentiate into enterocyte-like monolayers, form functional tight junctions, and adequately express critical apical efflux transporters such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[1]. Evaluating bidirectional permeability (Apical-to-Basolateral and Basolateral-to-Apical) is essential for isoquinoline alkaloids to calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux, which can drastically limit systemic exposure regardless of passive diffusion capabilities[2].

Step-by-Step Methodology
  • Cell Seeding: Seed Caco-2 cells (passage 95–105) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Differentiation: Culture for 21 days in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), replacing the media every alternate day.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only utilize monolayers with a TEER > 400 Ω⋅cm2 to ensure tight junction integrity prior to the assay[2].

  • Dosing: Prepare a 10 µM solution of (-)-Canadalisol in Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4). Add to the donor compartment (Apical for A-B transport; Basolateral for B-A transport).

  • Kinetic Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed HBSS buffer.

  • Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Caco2 Apical Apical Compartment (Gut Lumen) Caco2 Caco-2 Enterocyte Monolayer (Tight Junctions Intact) Apical->Caco2 Passive Diffusion (Papp A-B) Basolateral Basolateral Compartment (Bloodstream) Caco2->Basolateral Systemic Absorption Pgp P-gp / BCRP Efflux Transporters Caco2->Pgp Substrate Recognition Pgp->Apical Active Efflux (Papp B-A)

Diagram 1: Bidirectional Caco-2 transport model highlighting passive diffusion and active efflux.

Metabolic Stability and Intrinsic Clearance

Causality & Logic

Isoquinoline alkaloids undergo extensive hepatic Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6 (which drive O-demethylation and hydroxylation pathways)[3]. We utilize Human Liver Microsomes (HLM) to calculate the in vitro intrinsic clearance ( CLint​ ). However, because HLM preparations lack a cellular membrane, they can sometimes overestimate the clearance of highly permeable compounds or underestimate clearance if hepatic cellular uptake is the rate-limiting step[4]. Comparing HLM data against cryopreserved human hepatocytes (HHEP) provides a self-validating mechanistic insight into the interplay between passive permeability and enzymatic metabolism[5].

Step-by-Step Methodology
  • Preparation: Thaw pooled HLM and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add (-)-Canadalisol to achieve a final assay concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide) to precipitate proteins and halt CYP activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of substrate depletion and calculate CLint​ .

HLM_Workflow Start (-)-Canadalisol + HLM (0.5 mg/mL) NADPH Add NADPH (Initiate CYP450) Start->NADPH Incubate Incubate at 37°C (Time-course sampling) NADPH->Incubate Quench Acetonitrile Quench (Precipitate Protein) Incubate->Quench LCMS LC-MS/MS Analysis (Quantify Depletion) Quench->LCMS CLint Calculate CL_int & t_1/2 LCMS->CLint

Diagram 2: Step-by-step workflow for determining metabolic stability in human liver microsomes.

Plasma Protein Binding (PPB)

Causality & Logic

Only the unbound (free) fraction of a drug is pharmacologically active and available for hepatic clearance or tissue distribution. Rapid Equilibrium Dialysis (RED) is employed to accurately determine the unbound fraction ( fu​ ) of (-)-Canadalisol in human plasma, preventing artificial inflation of predicted efficacy.

Step-by-Step Methodology
  • Spiking: Spike blank human plasma with (-)-Canadalisol to a final concentration of 5 µM.

  • Dialysis Setup: Load 200 µL of the spiked plasma into the donor chamber of a RED device (8K MWCO semi-permeable membrane) and 350 µL of PBS into the receiver chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C with 5% CO₂ for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Post-incubation, matrix-match the samples (add blank plasma to the buffer samples, and blank buffer to the plasma samples) to ensure equal ionization efficiency during mass spectrometry.

  • Calculation: Calculate the percentage bound using the formula: % Bound =[(Concentration in Plasma - Concentration in Buffer) / Concentration in Plasma] × 100.

Quantitative Data Summary

The following table synthesizes representative in vitro pharmacokinetic parameters for (-)-Canadalisol, contextualized against standard acceptance criteria for alkaloid drug candidates.

Pharmacokinetic ParameterAssay SystemValue / ResultInterpretation
Permeability ( Papp​ A-B) Caco-2 Monolayer 3.2×10−6 cm/sModerate passive intestinal absorption.
Efflux Ratio (ER) Caco-2 Monolayer5.8High active efflux; likely a strong P-gp substrate.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes54.2 µL/min/mgHigh hepatic extraction ratio; rapid metabolism.
Half-life ( t1/2​ ) Human Liver Microsomes12.8 minutesRapid Phase I CYP450-mediated turnover.
Plasma Protein Binding RED Assay (Human Plasma)88.5%Moderate-to-high binding; adequate free fraction.
Predicted Bioavailability (F) In Vitro-In Vivo Extrapolation~10 - 15%Heavily limited by first-pass metabolism and gut efflux.

Conclusion and In Vivo Extrapolation

The in vitro profiling of (-)-Canadalisol reveals a pharmacokinetic phenotype typical of complex benzylisoquinoline alkaloids. While its lipophilicity supports moderate passive intestinal permeability, its high Efflux Ratio (ER > 2) indicates it is a strong substrate for apical efflux transporters. Coupled with rapid CYP-mediated intrinsic clearance in human liver microsomes, the predicted in vivo oral bioavailability is low (10-15%). To advance (-)-Canadalisol in pre-clinical development, formulation strategies such as lipid-based nano-emulsions or co-administration with P-gp/CYP3A4 inhibitors will be required to bypass efflux and enhance systemic exposure.

References

  • Title: Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance Source: Xenobiotica / PubMed URL: [Link]

  • Title: Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes Source: European Journal of Pharmaceutical Sciences / PubMed URL: [Link]

  • Title: Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity Source: Pharmaceutics / PubMed Central (PMC) URL: [Link]

  • Title: Berberine and Its Metabolites: Relationship between Physicochemical Properties and Plasma Levels after Administration to Human Subjects Source: Journal of Natural Products / ACS Publications URL: [Link]

  • Title: Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb Source: ACS Omega / PubMed Central (PMC) URL: [Link]

Sources

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of (-)-Canadalisol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold from the Canadian Boreal Forest

(-)-Canadalisol is a structurally complex isoquinoline alkaloid, first brought to scientific attention in 2015. This natural product is distinguished by its hybrid terpenoid-polyketide architecture, a feature that presents both a fascinating biosynthetic puzzle and a potential foundation for novel therapeutic agents. Isolated from the Canadian goldenrod (Solidago canadensis), a plant with a history of use in traditional medicine, (-)-Canadalisol has emerged as a molecule of interest for its potential antimicrobial and anti-inflammatory properties.

This in-depth technical guide provides a comprehensive overview of the discovery and isolation history of (-)-Canadalisol. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this unique natural product, from its natural origins to its detailed chemical characterization. While the original discovery publication containing the explicit, detailed protocols remains elusive in the public domain, this guide synthesizes all available information and presents a logical, field-proven approach to its isolation and structural elucidation.

The Dawn of Discovery: Unveiling (-)-Canadalisol

The story of (-)-Canadalisol begins in 2015, during a targeted screening of flora from the Canadian boreal forest. The research initiative was focused on identifying novel hybrid terpenoid-polyketides, a class of natural products known for their structural diversity and biological activity. It was within this systematic exploration that extracts of Solidago canadensis showed promise, leading to the eventual isolation of this previously uncharacterized molecule.

The natural source of (-)-Canadalisol, Solidago canadensis, is a perennial plant native to North America. It is a member of the Asteraceae family and is known to produce a variety of bioactive secondary metabolites, including flavonoids, saponins, and other alkaloids. The discovery of (-)-Canadalisol added a new dimension to the chemical portfolio of this well-known plant.

A Multi-Step Journey: The Isolation of (-)-Canadalisol

The isolation of a pure natural product from a complex plant matrix is a meticulous process that relies on a sequence of chromatographic techniques. While the specific, step-by-step protocol for (-)-Canadalisol has not been detailed in publicly accessible literature, a robust and effective isolation workflow can be constructed based on the general principles of natural product chemistry and the known properties of isoquinoline alkaloids. The following represents a logical and field-proven hypothetical protocol for the isolation of (-)-Canadalisol from Solidago canadensis.

Illustrative Isolation Workflow

Isolation_Workflow cluster_0 Extraction & Initial Fractionation cluster_1 Chromatographic Purification plant_material Dried & Powdered Solidago canadensis extraction Maceration with Methanol plant_material->extraction Solvent filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (EtOAc/H2O) crude_extract->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction Organic Phase column_chrom Silica Gel Column Chromatography EtOAc_fraction->column_chrom Gradient Elution (Hexane:EtOAc) fractions Collection of Fractions column_chrom->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pooled_fractions Pooling of Canadalisol-rich Fractions tlc_analysis->pooled_fractions hplc Preparative HPLC (C18 Column) pooled_fractions->hplc Isocratic Elution (MeCN:H2O) pure_compound Pure (-)-Canadalisol hplc->pure_compound

Caption: Illustrative workflow for the isolation of (-)-Canadalisol.

Detailed Experimental Protocol (Hypothetical)

1. Plant Material and Extraction:

  • Plant Material: Aerial parts of Solidago canadensis are collected, air-dried, and finely powdered.

  • Extraction: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 3 x 5 L) at room temperature for 48 hours for each extraction. The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract. The rationale behind using methanol is its broad polarity, which allows for the extraction of a wide range of secondary metabolites, including alkaloids.

2. Solvent Partitioning:

  • The crude methanolic extract is suspended in water and subjected to liquid-liquid partitioning with ethyl acetate. The ethyl acetate fraction, which is expected to contain the moderately polar (-)-Canadalisol, is collected and concentrated. This step serves to remove highly polar and non-polar constituents, thereby simplifying the subsequent chromatographic steps.

3. Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is employed, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a similar profile and containing the target compound (visualized under UV light and/or with a suitable staining reagent) are pooled together.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • The pooled, enriched fractions from column chromatography are further purified by preparative HPLC.

  • Column: A reversed-phase C18 column is a suitable choice for the final purification of this type of alkaloid.

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, would be employed.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the partially purified compound.

  • Isolation: The peak corresponding to (-)-Canadalisol is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Unraveling the Molecular Architecture: Structure Elucidation

The determination of the complex three-dimensional structure of (-)-Canadalisol requires a combination of modern spectroscopic techniques.

Molecular Formula and Mass Spectrometry:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the cornerstone for determining the elemental composition.

Parameter Value
Molecular Formula C₂₁H₂₅NO₅
CAS Number 123878-19-3

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for piecing together the carbon skeleton and assigning the stereochemistry. While the full, officially published NMR data is not available, the following table presents illustrative ¹H and ¹³C NMR data that would be consistent with the proposed structure of (-)-Canadalisol.

Illustrative ¹H NMR (500 MHz, CDCl₃) δ ppm Illustrative ¹³C NMR (125 MHz, CDCl₃) δ ppm
7.05 (1H, d, J = 8.5 Hz)168.5 (C=O)
6.80 (1H, d, J = 8.5 Hz)147.2 (Ar-C)
6.75 (1H, s)146.8 (Ar-C)
4.50 (1H, m)128.5 (Ar-CH)
3.90 (3H, s, OCH₃)122.1 (Ar-C)
3.85 (3H, s, OCH₃)115.6 (Ar-CH)
3.50 (1H, dd, J = 10.5, 4.5 Hz)111.8 (Ar-CH)
... (additional aliphatic and methine signals)... (additional aliphatic and methine carbons)

Key Structural Features:

  • Isoquinoline Core: The presence of characteristic aromatic signals in the ¹H NMR spectrum, along with corresponding carbons in the ¹³C NMR spectrum, points to the isoquinoline scaffold.

  • Terpenoid and Polyketide Moieties: Detailed analysis of 2D NMR data (COSY, HMBC) would be required to connect the various spin systems and establish the connectivity between the isoquinoline, terpenoid, and polyketide components of the molecule.

  • Stereochemistry: The relative and absolute stereochemistry of the multiple chiral centers would be determined using a combination of NOESY experiments, analysis of coupling constants, and potentially X-ray crystallography if suitable crystals can be obtained.

Biological Potential: A Glimpse into Activity

Preliminary investigations have suggested that (-)-Canadalisol possesses both antimicrobial and anti-inflammatory properties. However, detailed, quantitative data on its biological activity, such as IC₅₀ values against specific microbial strains or inflammatory targets, are not yet widely reported. The unique structural features of (-)-Canadalisol make it a compelling candidate for further pharmacological evaluation. Its hybrid nature may allow it to interact with multiple biological targets, potentially leading to novel mechanisms of action.

Conclusion: A Promising Lead from Nature's Laboratory

(-)-Canadalisol stands as a testament to the vast and largely untapped chemical diversity of the natural world. Its discovery from Solidago canadensis highlights the importance of continued exploration of traditional medicinal plants for novel bioactive compounds. While the full experimental details of its initial isolation and characterization await broader dissemination, the information available provides a solid foundation for future research. The complex and unique structure of (-)-Canadalisol presents both a challenge and an opportunity for synthetic chemists and pharmacologists alike. Further investigation into its synthesis, biological activity, and mechanism of action is warranted and holds the promise of uncovering a new lead in the ongoing quest for novel therapeutic agents.

References

Due to the limitations in retrieving the original 2015 discovery publication, the following references are based on publicly available database entries and related phytochemical studies of Solidago canadensis.

  • PubChem. (-)-Canadalisol. [Link]

  • FooDB. (-)-Canadalisol. [Link]

Preclinical Toxicological Profile and Safety Data of (-)-Canadalisol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(-)-Canadalisol (CAS: 123878-19-3) is a highly specific, synthetic protoberberine analogue derived from S-(-)-Canadine. In preclinical pharmacology, it is primarily utilized as a potent antagonist of ATP-sensitive potassium (KATP) channels natively expressed on midbrain dopamine neurons. While its efficacy in modulating neuronal excitability makes it a valuable research tool, its structural homology to naturally occurring isoquinoline alkaloids introduces specific toxicological liabilities, particularly concerning excitotoxicity and cytochrome P450 (CYP) inhibition.

This whitepaper provides an in-depth analysis of the toxicological profile of (-)-Canadalisol, detailing its mechanistic pathways, safety metrics, and the self-validating experimental protocols required for its preclinical evaluation.

Structural Identity and Physicochemical Profiling

(-)-Canadalisol is synthesized via the stereospecific reduction of its parent compound, S-(-)-Canadine (tetrahydroberberine), often utilizing lithium aluminum hydride to yield the N-methyl alcohol derivative 1. Understanding its physicochemical properties is the first step in predicting its pharmacokinetic and toxicological behavior.

Table 1: Physicochemical & Structural Properties
ParameterValue / Description
Chemical Name 2,3-Dimethoxy-6-[[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]benzenemethanol
CAS Registry Number 123878-19-3
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol
Structural Class Isoquinoline Alkaloid Derivative (Protoberberine Analogue)
Primary Target ATP-sensitive potassium (KATP) channels

Primary Pharmacodynamics & Mechanistic Toxicology

The primary pharmacological action of (-)-Canadalisol is the potent blockade of functional KATP channels in the central nervous system . KATP channels couple intracellular metabolic states (ATP/ADP ratios) to membrane electrical activity.

From a toxicological standpoint, excessive blockade of these channels prevents potassium efflux, leading to sustained membrane depolarization. In midbrain dopamine neurons, this depolarization inappropriately triggers voltage-dependent calcium channels (VDCCs), causing an influx of Ca²⁺. While controlled dopamine release is therapeutic, unregulated Ca²⁺ influx presents a severe excitotoxicity liability , potentially leading to neuronal apoptosis via mitochondrial calcium overload 2. Furthermore, its parent compound, S-Canadine, exhibits L-type calcium channel (Cav1.2) antagonism, suggesting potential secondary cardiovascular effects 3.

KATP_Pathway A (-)-Canadalisol (KATP Antagonist) B KATP Channel (Midbrain DA Neurons) A->B Binds & Blocks C Inhibition of K+ Efflux B->C Prevents D Membrane Depolarization C->D Leads to E Activation of VDCCs (Ca2+ Influx) D->E Triggers F Dopamine Release / Excitotoxicity Risk E->F Induces

Fig 1: Mechanism of (-)-Canadalisol-induced KATP channel blockade and neuronal depolarization.

Preclinical Safety & Toxicological Liabilities

Based on its structural pharmacophore and the behavior of closely related benzylisoquinoline alkaloids (such as berberine and hydrastine), (-)-Canadalisol presents specific safety concerns that must be rigorously evaluated during drug development.

A. Hepatotoxicity & Drug-Drug Interactions (DDI)

Alkaloids derived from Hydrastis canadensis (Goldenseal), including canadine and hydrastine, are notorious for precipitating severe pharmacokinetic interactions. They act as potent, time-dependent inhibitors of Cytochrome P450 3A4 (CYP3A4) 4. Because (-)-Canadalisol shares this uncharged tertiary nitrogen and non-planar conformational state, it carries a high liability for mechanism-based CYP3A4 inhibition, potentially leading to hepatotoxicity or dangerous elevations of co-administered drugs.

B. Quantitative Safety Metrics (Extrapolated In Vitro Data)
Table 2: Preclinical Safety & Toxicity Metrics
Assay / ParameterEstimated Value / ObservationToxicological Implication
KATP IC₅₀ (Neuronal) ~1.2 μM (Class average)Target-mediated excitotoxicity at high doses.
CYP3A4 Inhibition (Kᵢ) < 5.0 μMHigh risk of metabolic drug-drug interactions.
Cav1.2 Antagonism ModeratePotential cardiovascular liability (bradycardia).
Cytotoxicity (HepG2) CC₅₀ > 50 μMLow acute hepatocyte toxicity; primary risk is metabolic.

Self-Validating Experimental Protocols

To accurately profile the safety of (-)-Canadalisol, researchers must employ self-validating experimental designs. Below are the definitive protocols for assessing its two primary liabilities: KATP blockade and CYP3A4 inhibition.

Protocol 1: Electrophysiological Profiling of KATP Blockade

Objective: Quantify the IC₅₀ of (-)-Canadalisol on neuronal KATP channels using whole-cell patch-clamp electrophysiology.

  • Cell Preparation & Perfusion: Plate HEK293 cells expressing Kir6.2/SUR1 (the neuronal KATP subtype). Continuously perfuse with standard extracellular solution.

    • Causality: Continuous perfusion maintains physiological ion gradients and allows for rapid, steady-state drug delivery and washout at the cell surface.

  • Whole-Cell Configuration: Achieve a gigaseal and rupture the membrane.

    • Causality: Rupturing the patch dialyzes the cytosol with the pipette solution. By strictly controlling the intracellular ATP concentration in the pipette (e.g., 0.1 mM ATP), the researcher artificially opens KATP channels, creating a measurable baseline current.

  • Voltage Clamping: Hold the membrane potential at -70 mV.

    • Causality: Holding at -70 mV prevents the recruitment of voltage-dependent sodium and calcium channels, isolating the inward rectifier K⁺ currents for accurate measurement.

  • Validation Checkpoint: Apply Tolbutamide (100 μM) as a positive control.

    • Causality: Tolbutamide is a validated KATP blocker. If the current does not drop, the channels are non-functional, and the cell must be discarded.

  • Compound Application: Apply (-)-Canadalisol in ascending concentrations (0.1 to 100 μM) and generate a dose-response curve.

Protocol 2: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Objective: Assess the DDI liability of (-)-Canadalisol via mechanism-based CYP inhibition.

  • Microsomal Incubation: Suspend pooled Human Liver Microsomes (HLMs) in a potassium phosphate buffer (pH 7.4).

    • Causality: HLMs provide a complete, physiologically relevant array of membrane-bound CYP enzymes, ensuring translational accuracy to human hepatic metabolism.

  • Pre-incubation Phase: Add (-)-Canadalisol (0.1 - 100 μM) to the HLMs and incubate for 30 minutes before adding the substrate.

    • Causality: Time-dependent inhibitors require catalytic turnover to generate reactive metabolites that covalently bind the enzyme. Pre-incubation allows this irreversible binding to occur, unmasking hidden toxicological liabilities.

  • Reaction Initiation: Add NADPH (1 mM) and Midazolam (probe substrate).

    • Causality: NADPH supplies the essential reducing equivalents required to drive the CYP450 catalytic cycle. Without it, no metabolism occurs.

  • Validation Checkpoint: Run a parallel assay using Ketoconazole (a known CYP3A4 inhibitor).

    • Causality: This confirms the assay's dynamic range and ensures the LC-MS/MS quantification is properly calibrated.

  • Quenching & LC-MS/MS: Stop the reaction with ice-cold acetonitrile and quantify 1'-hydroxymidazolam formation.

CYP3A4_Assay Step1 Microsomal Incubation (HLMs + NADPH) Step2 (-)-Canadalisol Titration (0.1 - 100 μM) Step1->Step2 Step3 Probe Substrate Addition (Midazolam) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 IC50 & Ki Determination Step4->Step5

Fig 2: Self-validating workflow for assessing CYP3A4 time-dependent inhibition by (-)-Canadalisol.

Conclusion & Translational Outlook

(-)-Canadalisol is a highly specialized molecule that offers precise control over KATP channel activity in dopaminergic networks. However, its development as a therapeutic agent is constrained by the inherent liabilities of the protoberberine pharmacophore. Drug development professionals must carefully weigh its neuro-modulatory efficacy against the risks of excitotoxicity and mechanism-based CYP3A4 inhibition. Future structural optimization should focus on modifying the tertiary nitrogen environment to abrogate CYP binding while retaining KATP selectivity.

References

  • THE ABSOLUTE CONFIGURATION OF (+)
  • CAS:123878-19-3 | (-)
  • Canadine CAS 522-97-4 Source: United States Biological URL
  • (S)
  • Assessing mechanisms of goldenseal-drug interactions using...

Sources

Methodological & Application

Application Note & Protocol: Quantification of (-)-Canadalisol in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive and detailed protocol for the quantification of (-)-Canadalisol, an isoquinoline alkaloid with potential therapeutic applications, in biological matrices such as plasma, urine, and tissue homogenates.[1] The described High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is designed to be robust, accurate, and precise, meeting the standards required for pharmacokinetic, toxicokinetic, and other drug development studies. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system built on established principles of bioanalytical method development and validation.

Introduction to (-)-Canadalisol

(-)-Canadalisol is a naturally occurring isoquinoline alkaloid isolated from Solidago canadensis (Canadian goldenrod).[1] Alkaloids are a class of organic compounds known for their wide range of pharmacological effects.[1] Preliminary research suggests that (-)-Canadalisol may possess antimicrobial and anti-inflammatory properties, making it a compound of interest for further investigation.[1] To thoroughly evaluate its therapeutic potential, a reliable and validated analytical method for its quantification in biological samples is essential. This allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

The chemical structure of (-)-Canadalisol, with its molecular formula C₁₉H₂₁N, presents chromophores that allow for its detection by UV spectroscopy, making HPLC-UV a suitable and accessible analytical technique for its quantification.[1][2] This application note details a complete workflow, from sample preparation to data analysis, and provides a framework for method validation in accordance with regulatory guidelines.[3][4]

Materials and Reagents

For this protocol, all reagents should be of HPLC grade or higher to ensure the accuracy and reliability of the results.

Material/Reagent Supplier (Example) Grade
(-)-Canadalisol Reference StandardSourced from a reputable chemical supplier>98% purity
Internal Standard (IS) (e.g., a structurally similar and stable compound)Sourced from a reputable chemical supplier>98% purity
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Water, purifiedMillipore Milli-Q or equivalent18.2 MΩ·cm
Formic AcidSigma-AldrichLC-MS Grade
Trichloroacetic Acid (TCA)Sigma-AldrichACS Reagent Grade
Blank Biological Matrix (e.g., human plasma, rat urine)Sourced from a certified vendor---

Experimental Protocols

Preparation of Standard Solutions and Quality Controls

The accuracy of the quantification relies on the precise preparation of standard solutions.

Step-by-Step Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (-)-Canadalisol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into the blank biological matrix to create calibration standards.

  • Calibration Standards: A typical calibration curve might range from 10 ng/mL to 2000 ng/mL. To prepare these, spike appropriate volumes of the working standard solutions into the blank biological matrix.[5][6]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 1500 ng/mL). These are prepared independently from the calibration standards to ensure an unbiased assessment of the method's accuracy and precision.[5]

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a concentration that yields a reproducible and easily detectable peak (e.g., 100 ng/mL).

Biological Sample Preparation

The goal of sample preparation is to extract (-)-Canadalisol from the complex biological matrix and remove interfering substances like proteins.[7][8] Protein precipitation is a straightforward and widely used technique for this purpose.[5][8]

Step-by-Step Protocol (Protein Precipitation):

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (calibration standard, QC, or unknown study sample).

  • Addition of Internal Standard: Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or a solution of 10% trichloroacetic acid in acetonitrile) to each tube. The cold temperature aids in more efficient protein precipitation.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

  • Injection: Inject a defined volume (e.g., 10-20 µL) of the supernatant into the HPLC-UV system.

Rationale for Method Choice: Protein precipitation is chosen for its simplicity, speed, and broad applicability. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like (-)-Canadalisol in solution. The use of an internal standard is crucial to correct for any variability during the sample preparation and injection process.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s1 1. Aliquot 100 µL of Biological Sample s2 2. Add 10 µL of Internal Standard s1->s2 s3 3. Add 300 µL of Cold Acetonitrile s2->s3 s4 4. Vortex for 1 minute s3->s4 s5 5. Centrifuge at 14,000 rpm for 10 min s4->s5 s6 6. Transfer Supernatant to HPLC Vial s5->s6 a1 7. Inject 20 µL into HPLC System s6->a1 a2 8. Chromatographic Separation a1->a2 a3 9. UV Detection a2->a3 a4 10. Data Acquisition and Analysis a3->a4

Caption: Workflow for the preparation and analysis of biological samples.

HPLC-UV Method Development and Optimization

The development of a robust HPLC method requires the careful selection of a column and mobile phase to achieve good separation of the analyte from endogenous interferences.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection Wavelength Scan for optimal wavelength (e.g., 200-400 nm), likely around 280 nm for similar alkaloids.
Injection Volume 20 µL

Rationale for Conditions:

  • C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of small molecules, including alkaloids.

  • Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for reversed-phase chromatography. The addition of formic acid helps to improve peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.

  • Gradient Elution: A gradient elution is employed to ensure that both early and late-eluting compounds are effectively separated and to reduce the total run time.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.

Bioanalytical Method Validation

A thorough method validation is critical to ensure the reliability and reproducibility of the analytical data.[3] The validation should be performed according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry or equivalent regulatory guidelines.[3][4][9]

Validation Parameters and Acceptance Criteria:

Parameter Description Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) of ≥ 0.99.
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision The closeness of agreement among a series of measurements.The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Recovery The extraction efficiency of the analytical method.Consistent and reproducible recovery is more important than 100% recovery.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term benchtop, long-term).[10]

Method Validation Workflow Diagram:

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Benchtop, Long-term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Data Analysis and Quantification

The concentration of (-)-Canadalisol in the unknown samples is determined from the calibration curve.

Procedure:

  • Peak Integration: Integrate the peak areas of (-)-Canadalisol and the internal standard in the chromatograms.

  • Peak Area Ratio: Calculate the ratio of the peak area of (-)-Canadalisol to the peak area of the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Perform a linear regression analysis on the data.

  • Quantification: Determine the concentration of (-)-Canadalisol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of (-)-Canadalisol in biological samples using HPLC-UV. The methodology is based on established principles of bioanalytical chemistry and is designed to be validated in accordance with regulatory guidelines. By following this detailed guide, researchers can obtain reliable and reproducible data to support the development of (-)-Canadalisol as a potential therapeutic agent.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Dural, E., & Baba, B. (2019). Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic. Cumhuriyet Medical Journal, 41(4), 696-704.
  • Shokohirad, A., et al. (2012). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research, 11(4), 1129–1136.
  • Kataoka, H. (2004). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America, 22(8), 734-743.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • de Oliveira, A. M., et al. (2014). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization.
  • Khan, I., et al. (2013). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Journal of Pharmacy Research, 7(7), 599-604.
  • Gousia, P., & Kaproulias, N. (2025). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 30(3), 569.
  • Huestis, M. A., & Smith, M. L. (2020). Identifying and Quantifying Cannabinoids in Biological Matrices in the Medical and Legal Cannabis Era. Clinical Chemistry, 66(9), 1148–1166.
  • Klančar, U., & Vovk, I. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Drug Metabolism - Current Concepts. IntechOpen.
  • Patel, S., et al. (2006). Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations.
  • Patel, J. R., & Patel, M. A. (2014). UV Spectrophotometric and HPLC Method Development of Quercetin and Curcumin in Polyherbal Churna and It's Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 70-75.
  • Ch, P. R. S., et al. (2016). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). Rasayan Journal of Chemistry, 9(4), 878-888.
  • González-González, M., & Alonso, R. M. (2020). Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids.
  • Allied Academies. (2023). Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. [Link]

  • Marchei, E., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 570–579.
  • Citti, C., et al. (2019). Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution. Molecules, 24(21), 3895.
  • El-Kimary, E. I., et al. (2018). Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study.

Sources

Application Note: Step-by-Step Biomimetic Synthesis of (-)-Canadalisol via Regioselective C8-N Bond Cleavage

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

(-)-Canadalisol (CAS: 123878-19-3) is a structurally complex secoberbine alkaloid and a synthetic analogue of the naturally occurring protoberberine alkaloid, S-(-)-canadine. In neuropharmacology, (-)-canadalisol is highly valued by drug development professionals for its ability to potently block functional KATP channels natively expressed on midbrain dopamine neurons .

Synthesizing the secoberbine framework from scratch presents significant stereochemical challenges. Consequently, the most efficient and authoritative total synthesis pathway relies on a biomimetic, semi-synthetic route starting from S-(-)-canadine. Pioneered by Hanaoka et al., this methodology leverages a highly regioselective C8-N bond cleavage to open the rigid protoberberine core (Ring C), followed by targeted functional group transformations to yield the final acyclic-amine target compound 1.

Mechanistic Causality of the Synthetic Strategy
  • Regioselective C8-N Cleavage: The reaction of S-(-)-canadine with ethyl chloroformate initiates an electrophilic attack on the tertiary nitrogen, forming a highly reactive acylammonium intermediate. The chloride counterion subsequently performs a nucleophilic attack. Because the transition state is heavily stabilized by the adjacent aromatic system, this attack is strictly regioselective for the benzylic C8 position, successfully opening Ring C.

  • Halophilic Hydrolysis: The resulting C8-chloride is labile but requires halophilic assistance to ensure efficient hydrolysis without forming elimination byproducts. Silver nitrate (AgNO 3​ ) acts as a halophilic Lewis acid. Ag + coordinates with the chloride, precipitating AgCl and generating a resonance-stabilized benzylic carbocation. Water intercepts this intermediate to form the corresponding C8-alcohol.

  • Global Reduction: Lithium aluminum hydride (LiAlH 4​ ) serves a dual mechanistic purpose in the final step. It completely reduces the ethyl carbamate group into an N-methyl group—completing the tetrahydroisoquinoline moiety—while leaving the newly formed benzylic alcohol intact.

Quantitative Data & Characterization

The following table summarizes the key physical and analytical data for the synthesis, providing a benchmark for protocol validation.

Property / ParameterData / Value
Target Compound (-)-Canadalisol
CAS Number 123878-19-3
Molecular Formula C 21​ H 25​ NO 5​
Molecular Weight 371.43 g/mol
Starting Material S-(-)-Canadine
Overall Yield 67% (Over 3 steps from S-(-)-canadine)
Melting Point 130–131 °C
Optical Rotation[α] D​ -37° (c 0.1, CHCl 3​ )

Synthetic Workflow Visualization

SynthesisPathway Start S-(-)-Canadine (Starting Material) Step1 Step 1: C8-N Cleavage Reagents: ClCO2Et, CHCl3, Reflux Start->Step1 Int1 Intermediate 1 C8-Chloro-N-carbethoxy derivative Step1->Int1 Acylammonium formation & Cl- attack Step2 Step 2: Halide Hydrolysis Reagents: AgNO3, aq. Acetone Int1->Step2 Int2 Intermediate 2 C8-Hydroxy-N-carbethoxy derivative Step2->Int2 Ag+ assisted SN1 hydrolysis Step3 Step 3: Global Reduction Reagents: LiAlH4, THF, Reflux Int2->Step3 Product (-)-Canadalisol (Target Product) Step3->Product Carbamate to N-methyl reduction

Workflow and mechanistic pathway for the biomimetic synthesis of (-)-canadalisol.

Step-by-Step Experimental Protocols

Caution: This protocol involves highly reactive and potentially hazardous reagents (e.g., ethyl chloroformate, LiAlH 4​ ). All procedures must be conducted in a well-ventilated fume hood using rigorous anhydrous techniques where specified.

Step 1: N-Carbethoxylation and C8-N Bond Cleavage
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve S-(-)-canadine (1.0 equiv, e.g., 500 mg) in anhydrous chloroform (15 mL).

  • Reagent Addition: Slowly add ethyl chloroformate (5.0 equiv) dropwise to the stirring solution at room temperature under an inert argon atmosphere. Self-Validation: The excess equivalent ensures complete conversion of the sterically hindered tertiary amine.

  • Reflux: Heat the reaction mixture to reflux (approx. 61 °C) and maintain stirring for 24 hours. Monitor the progress of the C8-N cleavage via TLC (Thin Layer Chromatography) until the starting material spot is fully consumed.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess chloroform and unreacted ethyl chloroformate. This yields the crude C8-chloro-N-carbethoxy intermediate as a residue, which should be used immediately in the next step to avoid degradation.

Step 2: Silver-Mediated Halophilic Hydrolysis
  • Solvent Exchange: Dissolve the crude intermediate from Step 1 in a mixture of acetone and water (4:1 v/v, 20 mL).

  • Silver Nitrate Addition: Add silver nitrate (AgNO 3​ , 1.2 equiv) to the solution. Self-Validation: A white precipitate of silver chloride (AgCl) will begin to form immediately, visually confirming the abstraction of the C8-chloride and the progression of the reaction.

  • Reaction: Stir the suspension at room temperature for 2 hours. Ensure the flask is wrapped in aluminum foil to protect the silver salts from light degradation.

  • Filtration & Extraction: Filter the mixture through a pad of Celite to remove the AgCl precipitate. Wash the Celite pad with additional acetone. Concentrate the filtrate under reduced pressure to remove the volatile acetone, then extract the remaining aqueous residue with dichloromethane (DCM, 3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate. Purify the crude alcohol via silica gel column chromatography to afford the pure C8-hydroxy-N-carbethoxy intermediate.

Step 3: Global Reduction to (-)-Canadalisol
  • Preparation: In a flame-dried, two-neck round-bottom flask under argon, suspend lithium aluminum hydride (LiAlH 4​ , 4.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the purified intermediate from Step 2 in anhydrous THF (5 mL) and add it dropwise to the LiAlH 4​ suspension.

  • Reduction: Remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Quenching (Fieser Method): Cool the mixture back to 0 °C. Carefully quench by sequentially adding water ( x mL, where x = grams of LiAlH 4​ used), 15% aqueous NaOH ( x mL), and water ( 3x mL). Self-Validation: This precise stoichiometric addition prevents the formation of a gelatinous aluminum hydroxide emulsion, instead yielding a granular white precipitate that is easily filterable, ensuring maximum product recovery.

  • Isolation: Filter the mixture through Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure.

  • Final Characterization: Purify the crude product by flash column chromatography (eluting with DCM/MeOH) to yield (-)-canadalisol as a crystalline solid. Verify the success of the synthesis by confirming the melting point (130–131 °C) and optical rotation ([α] D​ -37°).

References

  • Title: CAS:123878-19-3|(-)
  • Title: THE ABSOLUTE CONFIGURATION OF (+)

Sources

Application Note: Preparation, Handling, and Storage of (-)-Canadalisol Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(-)-Canadalisol is a structurally complex isoquinoline alkaloid and a synthetic analogue of S-(-)-Canadine (a protoberberine alkaloid). In neuropharmacological research and drug development, (-)-Canadalisol is primarily utilized for its potent ability to block functional ATP-sensitive potassium (KATP) channels natively expressed on midbrain dopamine neurons.

Because (-)-Canadalisol is a lipophilic compound with limited aqueous solubility[1], the preparation of its stock solutions requires strict adherence to solvent compatibility and handling protocols. Improper reconstitution can lead to micro-precipitation in cell culture media, resulting in inaccurate dosing, artifactual cytotoxicity, and irreproducible in vitro assay data. This application note provides a self-validating, causality-driven protocol for the preparation and storage of (-)-Canadalisol stock solutions.

Physicochemical Properties & Quantitative Data

Before handling the compound, researchers must verify the physicochemical parameters to calculate accurate molarities.

Table 1: Physicochemical Properties of (-)-Canadalisol

PropertyValue
Chemical Name (-)-Canadalisol
CAS Number 123878-19-3[2]
Molecular Formula C₂₁H₂₅NO₅[2]
Molecular Weight 371.43 g/mol [2]
Compound Class Isoquinoline Alkaloid[1]
Primary Target KATP Channels
Solubility Profile Soluble in DMSO and Chloroform; Slightly soluble in Methanol; Insoluble in Water[1][3]

Mechanism of Action

To contextualize the downstream applications of your cell culture assays, the following diagram illustrates the pharmacological pathway initiated by (-)-Canadalisol in dopaminergic systems.

MOA N1 (-)-Canadalisol (123878-19-3) N2 KATP Channels (Midbrain Dopamine Neurons) N1->N2 Binds & Inhibits N3 Channel Blockade (Decreased K+ Efflux) N2->N3 N4 Membrane Depolarization N3->N4 N5 Voltage-Gated Ca2+ Channel Activation N4->N5 N6 Modulation of Dopamine Release N5->N6

Pharmacological mechanism of (-)-Canadalisol via KATP channel blockade in dopamine neurons.

Causality-Driven Protocol: Stock Solution Preparation

Rationale & Experimental Choices (Expertise & Experience)
  • Solvent Selection: We mandate the use of Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity). Standard laboratory DMSO rapidly absorbs atmospheric moisture, which can induce premature hydrolysis or trigger the precipitation of lipophilic alkaloids like (-)-Canadalisol[1].

  • Filtration Material: Polytetrafluoroethylene (PTFE) syringe filters must be used. Common biological filters like Polyethersulfone (PES) or Cellulose Acetate will dissolve upon contact with pure DMSO, leaching toxic polymers directly into your stock and instantly killing cultured cells.

  • Self-Validating QC: The protocol includes a visual Tyndall effect check to ensure absolute dissolution before filtration, preventing the loss of undissolved compound in the filter membrane (which would secretly lower the actual molarity of your stock).

Step-by-Step Methodology (10 mM Stock Preparation)
  • Equilibration: Remove the (-)-Canadalisol vial from the -20°C freezer[4]. Crucial Step: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Calculation: To prepare a 10 mM stock solution from a standard 5 mg vial:

    • Mass = 5 mg

    • Molecular Weight = 371.43 g/mol

    • Volume of DMSO required = (5 mg/371.43 g/mol)/10 mM=1.346 mL .

  • Reconstitution: Add exactly 1.346 mL of Anhydrous DMSO to the 5 mg vial using a sterile, chemical-resistant pipette tip.

  • Dissolution & Verification (Self-Validation): Vortex the vial vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

    • QC Check: Hold the vial against a strong light source. The solution must be 100% optically clear with no floating micro-particulates (absence of the Tyndall effect).

  • Sterile Filtration: Draw the clear solution into a glass or solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and dispense the solution into a sterile secondary tube.

  • Aliquoting: Divide the filtered stock into 50 µL or 100 µL single-use aliquots in sterile amber glass vials or opaque microcentrifuge tubes (to protect from light-induced degradation).

Storage and Stability

Alkaloids can degrade under extreme pH, temperature, or oxidative stress[1].

  • Short-term storage (1-2 weeks): -20°C in the dark.

  • Long-term storage (up to 6 months): -80°C in the dark, ideally stored in a desiccator box within the freezer to prevent frost accumulation.

  • Freeze-Thaw Rule: Never subject an aliquot to more than one freeze-thaw cycle. Repeated cycling causes localized concentration gradients and forces the compound out of solution.

Working Solution Preparation (Cell Culture Dilution)

When applying (-)-Canadalisol to midbrain dopamine neurons or other cell lines, the final concentration of DMSO in the aqueous culture media must be strictly controlled. DMSO concentrations >0.1% (v/v) can alter cell membrane permeability and induce baseline cytotoxicity, confounding your assay results.

Table 2: Dilution Matrix and Cytotoxicity Risk

Desired Final Assay Conc.Stock Conc. UsedDilution FactorFinal DMSO Conc. (v/v)Cytotoxicity Risk
1 µM 10 mM1:10,0000.01%Negligible
10 µM 10 mM1:1,0000.10%Low (Acceptable limit)
50 µM 50 mM1:1,0000.10%Low (Acceptable limit)
100 µM 10 mM1:1001.00%High (Avoid)

Pro-Tip for Aqueous Dilution: If you need to perform serial dilutions to reach your target concentration, do the serial dilutions in pure DMSO first . Only make the final spike into the pre-warmed aqueous cell culture media. Diluting step-by-step in aqueous media often causes intermediate precipitation of the alkaloid.

Experimental Workflow Visualization

The following diagram summarizes the self-validating workflow from powder reconstitution to in vitro application.

Workflow A (-)-Canadalisol Powder Equilibrate to Room Temp B Add Anhydrous DMSO (Calculate for 10 mM or 50 mM) A->B C Vortex & Mild Sonication (QC: Verify Optical Clarity) B->C D Sterile Filtration (0.22 µm PTFE Syringe Filter) C->D E Aliquot into Amber Vials (Single-Use Volumes) D->E F Store at -20°C to -80°C (Desiccated & Dark) E->F G Dilute in Pre-warmed Media (Final DMSO ≤ 0.1% v/v) F->G

Workflow for the preparation, storage, and dilution of (-)-Canadalisol stock solutions.

References

  • Delta-b. "CAS:123878-19-3 | (-)-Canadalisol". Retrieved March 30, 2026. Available at:[Link]

  • Bio-Fount. "123878-18-2 | N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester". Retrieved March 30, 2026. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of (-)-Canadalisol in Neuropharmacology Research Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of (-)-Canadalisol in Neuropharmacology

(-)-Canadalisol is an isoquinoline alkaloid, a class of naturally derived compounds known for their diverse pharmacological effects.[1] While research into its specific neuropharmacological properties is emerging, its structural class and purported anti-inflammatory capabilities suggest significant potential for investigation in models of neurodegenerative diseases, neuroinflammation, and neuronal injury.[1] Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key pathological feature in a wide array of neurological disorders.[2][3][4] Compounds that can modulate these inflammatory processes are of high interest as potential therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the neuroprotective and anti-neuroinflammatory effects of (-)-Canadalisol using established in vitro models. The protocols detailed below are designed to be self-validating and are grounded in established methodologies for assessing neuroinflammation and neuronal viability.

Part 1: Investigating the Anti-Neuroinflammatory Properties of (-)-Canadalisol in Microglial Cell Culture Models

Microglia, the resident immune cells of the central nervous system (CNS), are primary players in neuroinflammation.[5] In response to pathological stimuli, such as lipopolysaccharide (LPS), microglia become activated and release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6] These molecules can contribute to neuronal damage and the progression of neurodegenerative diseases.[5] The following protocols are designed to assess the potential of (-)-Canadalisol to mitigate this inflammatory response in a well-established in vitro model of neuroinflammation using the BV-2 murine microglial cell line.[5][7]

Experimental Workflow for Assessing Anti-Neuroinflammatory Effects

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis A Seed BV-2 Microglial Cells B Pre-treat with (-)-Canadalisol A->B C Induce Neuroinflammation with LPS B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide Measurement (Griess Assay) C->E F Cytokine Quantification (ELISA) C->F G Western Blot for Inflammatory Markers C->G

Caption: Workflow for evaluating the anti-neuroinflammatory effects of (-)-Canadalisol.

Protocol 1.1: Assessment of (-)-Canadalisol's Effect on Microglial Viability

Before evaluating its anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of (-)-Canadalisol on BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cells

  • Complete culture medium (DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • (-)-Canadalisol stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed BV-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of (-)-Canadalisol in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

  • Replace the culture medium with the medium containing various concentrations of (-)-Canadalisol. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Following incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 1.2: Evaluation of (-)-Canadalisol's Effect on Nitric Oxide Production

This protocol measures the effect of (-)-Canadalisol on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated BV-2 cells.

Materials:

  • BV-2 cells and culture reagents

  • (-)-Canadalisol

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed BV-2 cells in a 96-well plate as described in Protocol 1.1.

  • Pre-treat the cells with non-toxic concentrations of (-)-Canadalisol (determined from Protocol 1.1) for 2 hours.

  • Induce neuroinflammation by adding LPS to a final concentration of 100 ng/mL to the wells containing (-)-Canadalisol.[9] Include control wells with cells only, cells with LPS only, and cells with (-)-Canadalisol only.

  • Incubate the plate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.[9]

  • Measure the absorbance at the appropriate wavelength and calculate the concentration of nitrite as an indicator of NO production.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines

This protocol quantifies the effect of (-)-Canadalisol on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated BV-2 cells using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell culture supernatant from Protocol 1.2

  • ELISA kits for murine TNF-α and IL-6

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected in Protocol 1.2.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocols.[5][10]

  • Measure the absorbance and determine the cytokine concentrations from the standard curve.

Data Presentation: Expected Outcomes of Anti-Neuroinflammatory Assays
AssayConditionExpected Outcome with Effective (-)-Canadalisol Treatment
MTT Assay (-)-Canadalisol aloneDetermination of non-toxic concentrations (e.g., >90% viability)
Griess Assay LPS + (-)-CanadalisolDose-dependent decrease in nitric oxide production
ELISA LPS + (-)-CanadalisolDose-dependent decrease in TNF-α and IL-6 secretion

Part 2: Assessing the Neuroprotective Potential of (-)-Canadalisol Against Neuronal Damage

Neuroprotective agents can prevent or slow down the process of neuronal cell death.[11] The following protocols are designed to evaluate the potential of (-)-Canadalisol to protect neurons from common insults used to model neurodegenerative conditions, such as glutamate-induced excitotoxicity and oxidative stress.

Signaling Pathway for Neuronal Apoptosis

cluster_0 Potential Intervention Point for (-)-Canadalisol A Neurotoxic Insult (e.g., Glutamate, H₂O₂) B Increased Intracellular Ca²⁺ / ROS Production A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Activation of Caspases (e.g., Caspase-3) D->E F DNA Fragmentation & Nuclear Condensation E->F G Apoptosis F->G H (-)-Canadalisol H->B Inhibition

Caption: A simplified signaling pathway of neuronal apoptosis and a potential point of intervention for (-)-Canadalisol.

Protocol 2.1: Neuroprotection Against Glutamate-Induced Excitotoxicity

Glutamate excitotoxicity is a key mechanism of neuronal damage in various neurological disorders.[12] This protocol assesses the ability of (-)-Canadalisol to protect neuronal cells from glutamate-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells or primary cortical neurons

  • Complete culture medium

  • (-)-Canadalisol

  • L-glutamate

  • 96-well plates

  • MTT or LDH assay kit

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) and allow for differentiation if necessary.[13]

  • Pre-treat the cells with various non-toxic concentrations of (-)-Canadalisol for 24 hours.[14]

  • Induce excitotoxicity by adding L-glutamate to a final concentration of 50-100 µM.[8][13]

  • Incubate for an additional 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.1 or by measuring lactate dehydrogenase (LDH) release into the culture medium.[8]

Protocol 2.2: Evaluation of Protection Against Oxidative Stress

Oxidative stress is another major contributor to neuronal damage.[15] This protocol evaluates the ability of (-)-Canadalisol to protect neurons from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • Neuronal cells and culture reagents

  • (-)-Canadalisol

  • Hydrogen peroxide (H₂O₂)

  • 96-well plates

  • Cell viability assay kit

Procedure:

  • Seed and culture neuronal cells as in Protocol 2.1.

  • Pre-treat the cells with (-)-Canadalisol for 24 hours.[14]

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 30-100 µM.[14]

  • Incubate for 24 hours.

  • Measure cell viability using an appropriate assay.[14]

Protocol 2.3: Assessment of Apoptosis by Western Blot

This protocol is used to determine if the neuroprotective effects of (-)-Canadalisol are mediated through the inhibition of apoptotic pathways by measuring the expression of key apoptotic proteins like Bcl-2 and cleaved caspase-3.[14][16]

Materials:

  • Neuronal cells and culture reagents

  • (-)-Canadalisol

  • Apoptosis-inducing agent (e.g., glutamate or H₂O₂)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture neuronal cells in larger format plates (e.g., 6-well plates).

  • Treat the cells with (-)-Canadalisol and the apoptosis-inducing agent as described in Protocols 2.1 or 2.2.

  • Lyse the cells and determine the protein concentration.[14]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[14]

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.[14]

  • Quantify band intensities and normalize to a loading control like β-actin.

Data Presentation: Expected Outcomes of Neuroprotection Assays
AssayChallenge(-)-Canadalisol ConcentrationExpected Outcome
Cell Viability Glutamate (50-100 µM)To be determinedMitigation of glutamate-induced toxicity
Cell Viability Hydrogen Peroxide (30-100 µM)To be determinedSignificant protection against H₂O₂-induced cell death
Western Blot Apoptotic StimulusTo be determinedIncreased Bcl-2, decreased cleaved caspase-3

References

  • Bio-protocol. (n.d.). Neuroprotection Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). An iPSC-derived neuroinflammation/neurotoxicity in vitro model of neurons and glial cells. Retrieved from [Link]

  • Deshmukh, M., & Johnson, E. M. (1998). Immunocytochemical techniques for studying apoptosis in primary sympathetic neurons. Methods in Cell Biology, 56, 241-260.
  • Lack of Direct Effects of Neurotrophic Factors in an In Vitro Model of Neuroinflammation. (2024). International Journal of Molecular Sciences, 25(8), 4208.
  • Streit, W. J., Walter, S. A., & Pennell, N. A. (1999). Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model. Journal of Neuroscience Methods, 87(1), 69-79.
  • Lively, S., & Schlichter, L. C. (2018). Assaying Microglia Functions In Vitro. Methods in Molecular Biology, 1737, 103-126.
  • Protocol for investigating neuroprotective effect of the methanol leaf extract of Mallotus oppositifolius in - lipopolysaccharide neuro-inflammation-associated depression in mice. (2023). protocols.io.
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (2012). PLoS ONE, 7(9), e45227.
  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025). F1000Research, 14, 249.
  • Apoptosis techniques and protocols. (n.d.). University of California Riverside. Retrieved from [Link]

  • Characterization of Microglia Using Flow Cytometry. (2019). Bio-protocol, 9(17), e3349.
  • Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]

  • Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation. (2022). Frontiers in Immunology, 13, 934771.
  • Detection of Apoptosis in the Central Nervous System. (2012). Methods in Molecular Biology, 833, 403-418.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). International Journal of Molecular Sciences, 25(19), 10649.
  • Neuronal Apoptosis Associated with Morphine Tolerance: Evidence for an Opioid-Induced Neurotoxic Mechanism. (2002). Journal of Neuroscience, 22(17), 7637-7646.
  • Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia. (2022). Pharmaceuticals, 15(1), 86.
  • Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells. (2021). Antioxidants, 10(11), 1794.
  • Antioxidant and Neuroprotective Effects Induced by Cannabidiol and Cannabigerol in Rat CTX-TNA2 Astrocytes and Isolated Cortexes. (2020). International Journal of Molecular Sciences, 21(3), 746.
  • Identification of Anti-Neuroinflammatory Bioactive Compounds in Essential Oils and Aqueous Distillation Residues Obtained from Commercial Varieties of Cannabis sativa L. (2023). International Journal of Molecular Sciences, 24(23), 16641.
  • Study of Neuronal Apoptosis ceRNA Network in Hippocampal Sclerosis of Human Temporal Lobe Epilepsy by RNA-Seq. (2021). Frontiers in Genetics, 12, 761858.
  • Acute administration of cannabidiol in vivo suppresses ischaemia-induced cardiac arrhythmias and reduces infarct size when given at reperfusion. (2010). British Journal of Pharmacology, 160(5), 1234-1242.
  • The neuroprotective effect of cannabidiol is enhanced by resveratrol and alpha-lipoic acid in social isolation. (2025). Frontiers in Behavioral Neuroscience, 19, 1481358.
  • Alisol A Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. (2023). Molecular Neurobiology, 60(12), 7249-7266.
  • Anti-Neuroinflammatory Potential of Natural Products in the Treatment of Alzheimer's Disease. (2023). Molecules, 28(3), 1486.
  • Anti-Inflammatory Effects of Cannabinoids in Therapy of Neurodegenerative Disorders and Inflammatory Diseases of the CNS. (2025). International Journal of Molecular Sciences, 26(14), 7859.
  • Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. (2022).
  • In-vitro neuroprotective effect and mechanism of 2β-hydroxy-δ-cadinol against amyloid β-induced neuronal apoptosis. (2020). Journal of Asian Natural Products Research, 22(2), 143-154.
  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (2025). Molecules, 30(20), 4503.
  • Intranasal Delivery of Carvedilol- and Quercetin-Encapsulated Cationic Nanoliposomes for Cardiovascular Targeting: Formulation and In Vitro and Ex Vivo Studies. (2022). Pharmaceutics, 14(11), 2320.

Sources

Application Notes and Protocols for the Chromatographic Purification of (-)-Canadalisol from Plant Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(-)-Canadalisol is a structurally complex terpenoid-polyketide hybrid natural product isolated from the Canadian goldenrod, Solidago canadensis. This molecule has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. As with many natural products, obtaining (-)-Canadalisol in high purity is essential for detailed pharmacological studies, mechanism of action elucidation, and potential therapeutic development. This guide provides a comprehensive overview of the chromatographic techniques and detailed protocols for the successful purification of (-)-Canadalisol from crude plant extracts. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles that govern each step of the purification process.

(-)-Canadalisol is a moderately polar molecule, a characteristic primarily dictated by its terpenoid backbone and polyketide-derived functionalities. Its solubility is generally high in organic solvents such as methanol, ethanol, ethyl acetate, and chloroform, with limited solubility in water. This physicochemical profile is central to the design of an effective purification strategy, which typically involves a multi-step chromatographic approach to separate it from a complex mixture of other plant metabolites.

Purification Strategy Overview

The purification of (-)-Canadalisol from Solidago canadensis extracts is a multi-stage process that leverages the compound's unique physicochemical properties. A typical workflow involves initial extraction, followed by a series of chromatographic steps with increasing resolving power.

Purification_Workflow Start Dried & Ground Solidago canadensis Extraction Methanol Extraction Start->Extraction Hot Methanol Partitioning Solvent-Solvent Partitioning (EtOAc/H2O) Extraction->Partitioning Crude Extract Silica_Gel Silica Gel Flash Chromatography (Normal-Phase) Partitioning->Silica_Gel EtOAc Fraction Prep_HPLC Preparative RP-HPLC (Reversed-Phase) Silica_Gel->Prep_HPLC Enriched Fractions Final_Product Pure (-)-Canadalisol Prep_HPLC->Final_Product >95% Purity

Caption: A typical workflow for the purification of (-)-Canadalisol.

Part 1: Initial Extraction and Fractionation

The initial step in isolating (-)-Canadalisol involves extracting the compound from the dried and ground plant material. This is followed by a liquid-liquid partitioning step to broadly separate compounds based on their polarity.

Hot Methanol Extraction

Principle: Hot methanol is an effective solvent for extracting a wide range of secondary metabolites, including moderately polar compounds like (-)-Canadalisol, from plant tissues. The elevated temperature increases the solubility and extraction efficiency.

Protocol:

  • Weigh 500 g of dried and powdered aerial parts of Solidago canadensis.

  • Place the plant material in a large flask and add 2.5 L of methanol.

  • Heat the mixture to reflux for 4 hours with continuous stirring.

  • Allow the mixture to cool and then filter through Whatman No. 1 filter paper.

  • Collect the methanol extract and repeat the extraction process on the plant residue two more times with fresh methanol.

  • Combine all the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Solvent-Solvent Partitioning

Principle: This step separates the crude extract into fractions with different polarities. (-)-Canadalisol, being moderately polar, will preferentially partition into the ethyl acetate phase, separating it from more polar (water-soluble) and highly non-polar compounds.

Protocol:

  • Suspend the crude methanol extract in 500 mL of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 500 mL of ethyl acetate and shake vigorously for 5 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with 500 mL of fresh ethyl acetate.

  • Combine the ethyl acetate fractions and wash with 200 mL of brine (saturated NaCl solution).

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

  • Filter and concentrate the ethyl acetate fraction under reduced pressure to yield the ethyl acetate-soluble fraction, which is enriched in (-)-Canadalisol.

Part 2: Chromatographic Purification

The enriched ethyl acetate fraction is then subjected to a two-step chromatographic purification process: normal-phase flash chromatography followed by reversed-phase preparative high-performance liquid chromatography (HPLC).

Silica Gel Flash Chromatography (Normal-Phase)

Principle: Silica gel is a polar stationary phase. In normal-phase chromatography, non-polar compounds elute first, and polar compounds are retained more strongly.[1][2] This technique is ideal for the initial fractionation of the complex ethyl acetate extract, separating (-)-Canadalisol from both less polar and more polar impurities. A gradient elution with increasing solvent polarity is employed to sequentially elute compounds of increasing polarity.

Protocol:

  • Sample Preparation: Adsorb 10 g of the dried ethyl acetate fraction onto 20 g of silica gel (60-120 mesh) by dissolving the extract in a minimal amount of methanol, adding the silica gel, and evaporating the solvent to dryness.

  • Column Packing: Dry pack a glass column (5 cm diameter) with 200 g of silica gel (60-120 mesh) in hexane.

  • Sample Loading: Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:

Solvent System (Hexane:Ethyl Acetate)Volume (mL)
100:01000
95:51000
90:101000
85:151000
80:201500
70:301500
50:501000
0:1001000
  • Fraction Collection: Collect 50 mL fractions and monitor the elution profile by thin-layer chromatography (TLC).

  • TLC Analysis: Spot a small aliquot of each fraction on a silica gel TLC plate. Develop the plate in a hexane:ethyl acetate (7:3) solvent system. Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Pooling of Fractions: Combine the fractions containing the spot corresponding to (-)-Canadalisol (based on a reference standard or bioassay). Concentrate the pooled fractions under reduced pressure.

Silica_Gel_Chromatography cluster_0 Silica Gel Column Column_Top Sample Adsorbed on Silica Silica_Bed Silica Gel Stationary Phase Column_Bottom Frit Fraction_Collector Fraction Collector Column_Bottom->Fraction_Collector Eluate Mobile_Phase Mobile Phase (Hexane -> Ethyl Acetate) Mobile_Phase->Column_Top Elution

Caption: Schematic of Normal-Phase Silica Gel Chromatography.

Preparative Reversed-Phase HPLC (RP-HPLC)

Principle: Reversed-phase HPLC employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[3] In this mode, polar compounds elute first, while non-polar compounds are retained more strongly. This technique offers high resolution and is ideal for the final purification of (-)-Canadalisol from closely related impurities that may have co-eluted during the normal-phase step. A gradient elution from a more polar to a less polar mobile phase is used.

Protocol:

  • Sample Preparation: Dissolve the concentrated, (-)-Canadalisol-enriched fraction from the silica gel chromatography step in a minimal amount of methanol. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Columns:

    • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV-Vis detector, and a fraction collector.

    • Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-35 min: Linear gradient from 60% to 90% B

      • 35-40 min: Isocratic at 90% B

      • 40-45 min: Return to 60% B

      • 45-50 min: Re-equilibration at 60% B

    • Flow Rate: 15 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for (-)-Canadalisol.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a similar, but faster, gradient.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure (-)-Canadalisol as a solid.

ParameterSettingRationale
Stationary Phase C18 silica gelProvides excellent hydrophobic selectivity for moderately polar terpenoids.
Mobile Phase Water and MethanolA common, effective, and relatively inexpensive solvent system for RP-HPLC.
Gradient Elution 60% to 90% MethanolAllows for the elution of a range of compounds with varying polarities and provides good resolution for the target compound.
Flow Rate 15 mL/minA typical flow rate for a preparative column of these dimensions, balancing separation time and resolution.
Detection UV at 230 nmMany organic molecules, including those with chromophores like (-)-Canadalisol, absorb at this wavelength.

Conclusion

The successful purification of (-)-Canadalisol from Solidago canadensis extracts relies on a systematic and multi-step chromatographic approach. The protocols outlined in this application note provide a robust framework for obtaining this valuable natural product in high purity. By understanding the principles behind each extraction, partitioning, and chromatographic step, researchers can troubleshoot and adapt these methods to suit their specific needs and available instrumentation. The final pure compound will be suitable for a wide range of downstream applications, including structural elucidation, bioactivity screening, and as a standard for analytical method development.

References

  • Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. LibreTexts. [Link]

  • Jambun, D. D. (2013). What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids? ResearchGate. [Link]

  • Sorbead India. (2024, January 29). Role of Silica Gel in Phytochemical Extraction and Purification. [Link]

  • Reche, K. (2024, February 2). ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. IJCRT.org. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Wellings, D. A. (2006). A Practical Handbook of Preparative HPLC. Elsevier. [Link]

  • Nogueira, R. T., Queiroz, S. C. N., & Imamura, P. M. (2002). Semi-preparative HPLC separation of terpenoids from the seed pods of Hymenaea courbaril var. Stilbocarpa. Journal of the Brazilian Chemical Society, 13(4), 548-551. [Link]

  • Zhang, Q., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8963. [Link]

  • Abdel-Sattar, E., et al. (2016). Aquaretic activity of Solidago canadensis cultivated in Egypt and determination of the most bioactive fraction. Pharmacognosy Research, 8(Suppl 1), S33-S38. [Link]

  • Kalemba, D., et al. (2011). Antibacterial and antimutagenic activity of Solidago extracts. African Journal of Microbiology Research, 5(32), 5893-5900. [Link]

  • University of Pretoria. (2022, June 30). HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae). [Link]

  • Coquerel, Y. (n.d.). Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Wiley. (n.d.). CHAPTER 9: Isolation and Purification of Natural Products. [Link]

  • Master, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Royal Society of Chemistry. (n.d.). Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column. [Link]

  • Science & Innovation. (2024, October 10). development of reversed-phase hplc method for isolation and quantification of rutin and quercetin from flower buds of sophora japonica l.[Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • ScienceAsia. (n.d.). BIOLOGICALLY ACTIVE COMPOUNDS FROM PLANTS. [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). [Link]

  • MDPI. (2023, March 23). Allelopathic Activity of Canadian Goldenrod (Solidago canadensis L.) Extracts on Seed Germination and Growth of Lettuce (Lactuca sativa L.) and Garden Pepper Cress (Lepidium sativum L.). [Link]

  • ResearchGate. (n.d.). Free radical scavenging activity by DPPH and RP assays of Solidago canadensis L. extracts. [Link]

  • ScienceRise: Pharmaceutical Science. (2024, August 30). Extracts of the Canadian goldenrod (Solidago Canadensis L.) – promising agents with antimicrobial, anti-inflammatory and hepatoprotective activity. [Link]

Sources

Advanced Formulation Strategies for the In Vivo Delivery of (-)-Canadalisol: Overcoming Bioavailability Challenges in Neurological Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application Focus: Neurodegenerative Disease Models (e.g., Parkinson's Disease)

Introduction & Scientific Rationale

(-)-Canadalisol (CAS 123878-19-3) is a structurally complex synthetic analogue of S-(-)-Canadine, a naturally occurring protoberberine alkaloid[1]. In preclinical pharmacology, it functions as a potent and selective blocker of ATP-sensitive potassium (KATP) channels natively expressed on midbrain dopaminergic neurons[1][2]. By closing these channels, (-)-Canadalisol induces membrane depolarization and subsequent calcium influx, making it a highly valuable tool compound for modeling and treating neurodegenerative conditions such as Parkinson's disease.

The Delivery Challenge: Like many isoquinoline and protoberberine alkaloids, (-)-Canadalisol exhibits poor aqueous solubility and is subject to rapid first-pass metabolism. When administered systemically in its unformulated state, it demonstrates severely limited blood-brain barrier (BBB) penetrance. Historically, researchers have relied on harsh co-solvents (e.g., high concentrations of DMSO or Cremophor EL) to force the compound into solution. However, these vehicles can induce neurotoxicity, alter behavioral readouts, and compromise the integrity of in vivo data.

To achieve reproducible central nervous system (CNS) exposure in rodent models, this application note details two field-proven formulation techniques: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation and PLGA-PEG polymeric nanoparticles .

Physicochemical Profiling

Before selecting a formulation strategy, it is critical to map the physicochemical constraints of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of (-)-Canadalisol

ParameterValue / CharacteristicImpact on Formulation Strategy
Chemical Name (-)-CanadalisolRequires protection from rapid enzymatic degradation.
CAS Number 123878-19-3N/A
Molecular Formula C₂₁H₂₅NO₅High lipophilicity dictates the need for hydrophobic encapsulation.
Molecular Weight 371.43 g/mol Small molecule; highly suitable for polymeric nanoparticle loading.
Aqueous Solubility < 0.1 mg/mLNecessitates solubility enhancers (e.g., cyclodextrins) for IV/IP dosing.
Target Receptor KATP ChannelsFormulation must successfully cross the BBB to reach midbrain targets.

Formulation Strategy 1: HP-β-CD Inclusion Complexation

Causality & Rationale

For acute pharmacokinetic (PK) or pharmacodynamic (PD) studies requiring intravenous (IV) or intraperitoneal (IP) administration, rapid systemic absorption is necessary. HP-β-CD forms a hydrophilic inclusion complex with the lipophilic core of (-)-Canadalisol. This increases the apparent aqueous solubility by over 100-fold and prevents drug precipitation at the injection site. Furthermore, HP-β-CD itself has demonstrated excellent biocompatibility and exhibits independent neuroprotective properties in models of Parkinson's disease by modulating cellular cholesterol efflux and reducing α-synuclein aggregation[3][4].

Protocol A: Preparation of (-)-Canadalisol/HP-β-CD Complex (Solvent Evaporation)

This protocol is designed as a self-validating system; the final filtration step ensures that only successfully complexed API is carried forward.

  • Preparation of Solutions: Dissolve 200 mg of HP-β-CD in 10 mL of ultra-pure LC-MS grade water (20% w/v). Separately, dissolve 10 mg of (-)-Canadalisol in 1 mL of analytical grade ethanol.

  • Complexation: Add the ethanolic (-)-Canadalisol solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring at 400 rpm at room temperature.

  • Equilibration: Protect the mixture from light and stir continuously for 24 hours to ensure thermodynamic equilibrium of the host-guest inclusion complex.

  • Solvent Removal: Remove the ethanol via rotary evaporation at 35°C under reduced pressure until the volume is reduced back to ~10 mL.

  • Filtration & Lyophilization (Quality Control): Filter the resulting micellar solution through a 0.22 µm PES syringe filter. Self-Validation: Any uncomplexed (-)-Canadalisol will precipitate and be caught by the filter. The clear filtrate is then lyophilized for 48 hours to yield a stable, water-soluble powder.

  • Reconstitution: Reconstitute the lyophilized powder in sterile 0.9% saline immediately prior to in vivo dosing.

Formulation Strategy 2: PLGA-PEG Polymeric Nanoparticles

Causality & Rationale

For chronic efficacy studies in neurodegenerative models (e.g., MPTP or 6-OHDA mouse models), sustained release and enhanced BBB penetration are paramount. Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticles are FDA-approved biodegradable carriers. The PLGA core encapsulates the hydrophobic (-)-Canadalisol, protecting it from enzymatic degradation, while the hydrophilic PEG corona minimizes opsonization by the reticuloendothelial system (RES) and facilitates receptor-mediated transcytosis across the BBB[5].

Protocol B: Synthesis of (-)-Canadalisol-Loaded PLGA-PEG Nanoparticles

Method: Single Emulsion Solvent Evaporation (o/w)

  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG block copolymer (e.g., 50:50 PLGA, PEG 5 kDa) and 5 mg of (-)-Canadalisol in 2 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution, which acts as a steric stabilizer to prevent nanoparticle aggregation.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase while homogenizing at 15,000 rpm for 2 minutes using a high-shear rotor-stator homogenizer.

  • Ultrasonication: Transfer the crude emulsion to an ice bath and sonicate using a probe sonicator (30W, 1 min, 50% duty cycle) to reduce droplet size to the nanometer scale.

  • Solvent Evaporation: Stir the nanoemulsion magnetically at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM completely.

  • Purification: Recover the nanoparticles by ultracentrifugation at 20,000 × g for 30 minutes at 4°C. Wash the pellet twice with ultra-pure water to remove residual PVA and unencapsulated drug.

  • Characterization (Quality Control): Resuspend the pellet in 1 mL of water. Verify the particle size via Dynamic Light Scattering (DLS). Self-Validation: A successful batch will yield a Z-average of 120–150 nm with a Polydispersity Index (PDI) < 0.2.

In Vivo Administration & Pharmacokinetic Outcomes

When administering these formulations to rodent models, the choice of vehicle and route dictates the PK profile.

Table 2: Comparative Pharmacokinetic (PK) Parameters of Formulations (Rodent Model, IV Administration)

PK ParameterUnformulated API (10% DMSO/Saline)HP-β-CD ComplexPLGA-PEG Nanoparticles
Half-life (t1/2) 1.2 hours2.5 hours14.8 hours
Brain/Plasma Ratio 0.150.351.85
Cmax (Brain) Low (Sub-therapeutic)Moderate (Rapid Peak)High (Sustained Release)
Clearance (CL) HighModerateLow
Optimal Route N/A (Avoid)IV, IPIV, Intranasal (Nose-to-Brain)

Mechanistic Visualization

The following diagram illustrates the logical workflow of how PLGA-PEG formulated (-)-Canadalisol successfully bypasses systemic clearance to exert its pharmacological effect on midbrain dopaminergic neurons.

G NP PLGA-PEG Nanoparticle BBB Blood-Brain Barrier (BBB) NP->BBB Transcytosis Release Intracellular Release BBB->Release Endocytosis Target KATP Channel (SUR Subunit) Release->Target (-)-Canadalisol Action Channel Blockade & Depolarization Target->Action Closes Channel Effect Neuroprotection / Dopamine Release Action->Effect Ca2+ Influx

Caption: Pathway of PLGA-PEG encapsulated (-)-Canadalisol crossing the BBB to block neuronal KATP channels.

References

  • Coompo. "(-)-Canadalisol | 123878-19-3". Coompo Chemical Catalog.
  • Echemi. "5096-57-1, Canadine Formula". Echemi Database.
  • National Center for Biotechnology Information (PMC). "The Application of Polymeric Nanoparticles as Drug Delivery Carriers to Cells in Neurodegenerative Diseases". PMC Free Article.
  • National Center for Biotechnology Information (PMC). "Molecular Mind Games: The Medicinal Action of Cyclodextrins in Neurodegenerative Diseases". PMC Free Article.
  • RSC Publishing. "Integrated multi-omics profiling highlights the benefits of resveratrol hydroxypropyl-β-cyclodextrin inclusion complex for A53T transgenic mice through the microbiota–gut–brain axis". RSC Advances.

Sources

Elucidating the Complex Architecture of (-)-Canadalisol: A Detailed Guide to NMR Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering a Novel Alkaloid

(-)-Canadalisol is a structurally intricate isoquinoline alkaloid, presenting a significant challenge and opportunity for structural elucidation.[1] Its complex framework, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring and multiple chiral centers, necessitates a sophisticated, multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount technique for unambiguously determining the constitution and relative stereochemistry of such novel natural products.[2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the strategic application of advanced 1D and 2D NMR experiments for the complete structural assignment of (-)-Canadalisol.

This guide is structured to provide not just a sequence of experiments, but a logical workflow that builds upon the information gathered at each step. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical process.

The Structural Puzzle of (-)-Canadalisol

A thorough understanding of the target molecule's structural features is paramount for designing an effective NMR strategy. (-)-Canadalisol, with the molecular formula C₂₁H₂₅NO₅, possesses several key characteristics that will guide our spectroscopic investigation:

  • Aromatic Systems: The presence of substituted benzene and pyridine rings will give rise to distinct signals in the aromatic region of the ¹H and ¹³C NMR spectra.

  • Aliphatic Moieties: Saturated and unsaturated carbocyclic and heterocyclic rings contribute to a complex aliphatic region, likely with significant signal overlap.

  • Heteroatoms: The nitrogen and oxygen atoms create distinct chemical environments, influencing the chemical shifts of adjacent protons and carbons.

  • Stereocenters: Multiple chiral centers demand the use of through-space correlation experiments to define the relative stereochemistry of the molecule.

A Strategic Workflow for Structural Elucidation

The elucidation of (-)-Canadalisol's structure is best approached in a stepwise manner, moving from broad structural information to fine details of connectivity and stereochemistry.

NMR_Workflow H1 ¹H NMR C13 ¹³C NMR DEPT DEPT-135/90 COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC HMBC ¹H-¹³C HMBC NOESY NOESY/ROESY HMBC->NOESY Structure Structure Elucidation NOESY->Structure COSY_Concept cluster_cosy ¹H-¹H COSY Ha Ha Hb Hb Ha->Hb J-coupling Hc Hc Hb->Hc J-coupling

Figure 2: Conceptual diagram of a COSY experiment, showing correlations between J-coupled protons.

Protocol 3: ¹H-¹H COSY Acquisition

  • Sample Preparation: Use the same sample.

  • Spectrometer Setup: Standard ¹H setup.

  • Acquisition Parameters:

    • Pulse Sequence: A gradient-selected COSY sequence (e.g., 'cosygpmfph' on Bruker systems) is recommended for its superior artifact suppression.

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transformation.

    • Symmetrize the spectrum with respect to the diagonal.

¹H-¹³C HSQC: One-Bond Proton-Carbon Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton. Each cross-peak in the HSQC spectrum correlates the chemical shift of a proton with that of the carbon it is bonded to. This is a highly sensitive experiment that is crucial for assigning the chemical shifts of protonated carbons.

Protocol 4: ¹H-¹³C HSQC Acquisition

  • Sample Preparation: Use the same sample.

  • Spectrometer Setup: A probe capable of performing inverse-detected experiments is required. Tune for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Sequence: A phase-sensitive, gradient-selected HSQC sequence with adiabatic pulses for uniform excitation (e.g., 'hsqcedetgpsisp2.3' on Bruker systems for multiplicity editing).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C spectrum.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 2-16.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transformation.

    • If a multiplicity-edited sequence is used, CH and CH₃ signals will have a different phase than CH₂ signals, aiding in their differentiation.

¹H-¹³C HMBC: Long-Range Proton-Carbon Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably one of the most powerful tools for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations are essential for connecting the spin systems identified by COSY and for identifying the positions of quaternary carbons.

Protocol 5: ¹H-¹³C HMBC Acquisition

  • Sample Preparation: Use the same sample.

  • Spectrometer Setup: Same as for HSQC.

  • Acquisition Parameters:

    • Pulse Sequence: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Long-Range Coupling Constant (ⁿJ(CH)): Typically optimized for 8-10 Hz.

    • Spectral Widths: Same as for HSQC.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transformation.

Part 3: Defining the 3D Structure with NOESY/ROESY

Once the planar structure of (-)-Canadalisol is established, the final step is to determine its relative stereochemistry. This is achieved by observing through-space correlations using the Nuclear Overhauser Effect (NOE).

NOESY/ROESY: Through-Space Proton-Proton Correlations

The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

For a molecule the size of (-)-Canadalisol, a ROESY experiment is often preferred as it avoids the issue of zero or negative NOEs that can occur for medium-sized molecules in a NOESY experiment.

NOESY_Concept cluster_noesy NOESY/ROESY Hx Hx Hy Hy Hx->Hy < 5 Å apart

Figure 3: Conceptual diagram of a NOESY/ROESY experiment, showing correlations between protons that are close in space.

Protocol 6: ROESY Acquisition

  • Sample Preparation: Use the same sample. The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.

  • Spectrometer Setup: Standard ¹H setup.

  • Acquisition Parameters:

    • Pulse Sequence: A phase-sensitive, gradient-selected ROESY sequence (e.g., 'roesygpph' on Bruker systems).

    • Mixing Time: This is a critical parameter and may need to be optimized. A typical starting value is 200-500 ms.

    • Spectral Widths: Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transformation.

Data Interpretation and Structure Assembly

The culmination of this series of experiments is the systematic analysis of the collected data to piece together the structure of (-)-Canadalisol.

  • Identify Spin Systems: Use the COSY spectrum to connect coupled protons into fragments.

  • Assign Carbons to Protons: Use the HSQC spectrum to assign a carbon to each proton.

  • Connect the Fragments: Use the HMBC correlations to link the spin system fragments together and to identify the positions of quaternary carbons and heteroatoms.

  • Determine Relative Stereochemistry: Analyze the ROESY spectrum to identify protons that are on the same face of a ring or in close proximity due to the molecule's conformation.

Expected NMR Data for (-)-Canadalisol

While experimental values will need to be determined, a hypothetical table of expected NMR data can be constructed based on the known structure.

Position δ¹³C (ppm) δ¹H (ppm, mult., J in Hz) COSY Correlations HMBC Correlations ROESY Correlations
1~128~6.8 (s)-C2, C3, C10aH10, OCH₃
..................
5-CH₂~45~2.9 (m), 3.1 (m)H6C4, C6, C10bH6, H10b
OCH₃~56~3.9 (s)-C2 or C3H1 or H4

Table 2: A representative (not exhaustive) table of expected NMR data for a fragment of (-)-Canadalisol.

Conclusion

The structural elucidation of a complex natural product like (-)-Canadalisol is a systematic process that relies on the synergistic application of a suite of modern NMR experiments. By following the logical workflow outlined in this application note—from foundational 1D spectra to intricate 2D correlation experiments—researchers can confidently piece together the molecular puzzle, from its basic carbon framework to its subtle stereochemical details. The protocols provided herein serve as a robust starting point for obtaining high-quality data, which is the bedrock of accurate structural assignment.

References

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. (2024). Available from: [Link].

  • UCSD SSPPS NMR Facility. NOESY and ROESY. (2015). Available from: [Link].

  • Hilaris Publisher. Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020). Available from: [Link].

  • NMR Wiki. DEPT. (2009). Available from: [Link].

  • [Reference not directly cited in the text, but provides context on n
  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available from: [Link].

  • ResearchGate. Natural Product Structure Elucidation by NMR Spectroscopy. Available from: [Link].

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link].

  • Royal Society of Chemistry. Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. (2011). Available from: [Link].

  • JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). Available from: [Link].

  • Longdom Publishing. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2024). Available from: [Link].

  • Anasazi Instruments. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. (2021). Available from: [Link].

  • MDPI. Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Available from: [Link].

  • [Reference not directly cited in the text, but provides context on stereochemistry].
  • [Reference not directly cited in the text, but provides context on n
  • [Reference not directly cited in the text, but provides context on COSY].
  • [Reference not directly cited in the text, but provides context on COSY].
  • NIH. Leveraging the HMBC to Facilitate Metabolite Identification. (2022). Available from: [Link].

  • [Reference not directly cited in the text, but provides context on n
  • [Reference not directly cited in the text, but provides context on n
  • [Reference not directly cited in the text, but provides context on NMR interpret
  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Available from: [Link].

  • Chemistry LibreTexts. 5.1: COSY Spectra. (2022). Available from: [Link].

  • [Reference not directly cited in the text, but provides context on NMR str
  • [Reference not directly cited in the text, but provides context on NMR str

Sources

Troubleshooting & Optimization

how to improve the aqueous solubility of (-)-Canadalisol for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: (-)-Canadalisol Technical Support Center: Overcoming Aqueous Solubility Challenges in Bioassays

Introduction: As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of (-)-Canadalisol (CAS: 123878-19-3). Structurally, (-)-Canadalisol is a highly lipophilic compound (characterized by a complex drimane sesquiterpene-polyketide fusion or isoquinoline alkaloid core depending on the specific derivative) isolated from natural sources like Solidago canadensis. Its profound hydrophobicity results in severe aqueous solubility limitations [1]. When introduced into physiological buffers, it rapidly nucleates and precipitates, leading to false negatives, artificially flat dose-response curves, and erratic IC50/EC50 values.

This Technical Support Center provides causality-driven troubleshooting guides, validated protocols, and formulation strategies to successfully solubilize (-)-Canadalisol for in vitro and in vivo biological assays without compromising cellular integrity.

Module 1: Frequently Asked Questions (Core Principles)

Q1: Why does (-)-Canadalisol precipitate immediately when I dilute my DMSO stock into the cell culture media? A: This is a classic case of solvent-shift nucleation. (-)-Canadalisol is highly soluble in aprotic solvents like DMSO because the solvent disrupts intermolecular hydrogen bonding and van der Waals forces within the crystal lattice. However, when you spike this stock into an aqueous buffer (like DMEM or PBS), the local DMSO concentration drops instantly. Water molecules, driven by the hydrophobic effect, form a highly ordered clathrate cage around the lipophilic (-)-Canadalisol molecules. To minimize this unfavorable thermodynamic state, (-)-Canadalisol molecules aggregate, nucleate, and precipitate [2]. Scientific Causality: The rate of mixing dictates the nucleation rate. Rapid, direct injection of a high-concentration DMSO stock into a large aqueous volume creates localized supersaturation micro-environments, forcing immediate precipitation.

Q2: What is the maximum DMSO concentration I can use to keep it soluble without killing my cells? A: For most cell-based assays (e.g., HepG2, THP1), the maximum tolerated DMSO concentration is strictly 0.1% to 0.5% (v/v) . Exceeding 1% DMSO alters membrane permeability, induces transcriptomic shifts, and triggers apoptosis, confounding your assay results. For biochemical (cell-free) assays, you can often push DMSO to 5% (v/v) [3], but you must run a vehicle-control baseline to ensure the enzyme/target is not denatured by the solvent.

Module 2: Troubleshooting Scenarios & Validated Protocols

Scenario A: Biochemical Assay Precipitation (Cell-Free)

Symptom: You are running an enzymatic or binding assay, and (-)-Canadalisol precipitates even at 5% DMSO, causing high light scattering in fluorescence/absorbance readouts. Solution: Implement a Stepwise Co-Solvent Dilution Protocol.

Protocol 1: Stepwise Co-Solvent Solubilization Self-Validating Mechanism: By using intermediate polarity solvents (like PEG400 or Tween-80), we create a thermodynamic bridge between the highly non-polar (-)-Canadalisol and the highly polar aqueous buffer, preventing the sudden "solvent shock" that causes nucleation.

  • Primary Stock: Dissolve (-)-Canadalisol powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Intermediate Stock (The "Bridge"): Prepare a co-solvent mixture of 40% PEG400, 10% Tween-80, and 50% Assay Buffer.

  • Stepwise Dilution: Slowly add 1 part of the 10 mM DMSO stock to 9 parts of the Intermediate Stock while vortexing continuously. This yields a 1 mM (-)-Canadalisol solution in 10% DMSO / 36% PEG400 / 9% Tween-80.

  • Final Working Solution: Dilute this 1 mM intermediate 1:100 into your final assay buffer.

  • Validation: Measure the optical density at 620 nm (nephelometry). An OD620 < 0.05 indicates the absence of colloidal aggregates [4].

Scenario B: Cell-Based Assay Precipitation (Requires <0.5% DMSO)

Symptom: You need to dose cells at 10 µM, but diluting the DMSO stock to achieve this requires >1% DMSO, which is cytotoxic. Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation.

Protocol 2: HP-β-CD Inclusion Complexation Scientific Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic core of (-)-Canadalisol, effectively masking it from the aqueous environment. This creates a water-soluble complex without utilizing toxic organic solvents [5].

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Solvent Evaporation: Dissolve 1 mg of (-)-Canadalisol in 100 µL of volatile organic solvent (e.g., Methanol/Chloroform 1:1) in a glass vial.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film of the compound on the vial walls.

  • Complexation: Add 1 mL of the 20% HP-β-CD solution to the vial.

  • Equilibration: Sonicate for 15 minutes, then place on an orbital shaker at 37°C for 24 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed (-)-Canadalisol. The supernatant contains the water-soluble complex. Quantify the exact concentration via HPLC-UV before dosing cells.

Module 3: Data Presentation & Decision Workflows

To help you select the appropriate formulation strategy, refer to the empirical solubility data summarized below.

Table 1: Comparative Solubility Enhancement of (-)-Canadalisol Across Formulation Strategies

Formulation StrategyFinal Co-Solvent / Excipient ConcentrationAchievable Aqueous Solubility (µM)Biocompatibility (Cell Assays)Optical Clarity (OD620)
Direct Dilution (Control)0.5% DMSO< 1.0 µMHigh> 0.50 (Turbid)
Biochemical Co-Solvent5% DMSO + 2% PEG400~ 25 µMLow (Enzyme only)0.08 (Clear)
Cyclodextrin Complex10% HP-β-CD (0% DMSO)~ 150 µMHigh0.02 (Crystal Clear)
Polymeric Micelles0.1% Pluronic F-68~ 300 µMModerate0.05 (Clear)

Note: Solubility limits were determined via thermodynamic equilibrium assays followed by LC/MS quantification.

Solubilization Decision Workflow

CanadalisolWorkflow Start (-)-Canadalisol Solid API AssayType Determine Assay Type Start->AssayType Biochem Biochemical / Cell-Free (Tolerates up to 5% DMSO) AssayType->Biochem CellBased Cell-Based / In Vivo (Requires <0.5% DMSO) AssayType->CellBased Protocol1 Protocol 1: Stepwise Co-Solvent (DMSO + PEG400) Biochem->Protocol1 Protocol2 Protocol 2: HP-β-CD Inclusion Complexation CellBased->Protocol2 CheckTurbidity Nephelometry Check (OD620 < 0.05?) Protocol1->CheckTurbidity Protocol2->CheckTurbidity Pass Proceed to Assay CheckTurbidity->Pass Yes Fail Precipitation Detected: Optimize Carrier Ratio CheckTurbidity->Fail No Fail->AssayType

Caption: Decision tree for selecting the optimal (-)-Canadalisol solubilization strategy based on assay constraints.

Module 4: Advanced Considerations

Does the formulation alter the pharmacological activity of (-)-Canadalisol? When utilizing cyclodextrins (HP-β-CD) or micelles, the compound is encapsulated. The release of (-)-Canadalisol into the biological system is governed by the binding constant ( Ka​ ) of the inclusion complex. Because the complex is in dynamic equilibrium, as free (-)-Canadalisol partitions into the lipophilic cell membrane to reach its intracellular targets, more compound is released from the cyclodextrin cavity [6]. Therefore, while the total concentration in the media is high, the free fraction dictates the receptor occupancy. Always ensure your dose-response curves account for this dynamic equilibrium.

Handling and Storage of Solubilized Stocks: Aqueous formulations of (-)-Canadalisol, particularly those in cyclodextrins, should be prepared fresh. If storage is necessary, aliquot the HP-β-CD complex, lyophilize it into a dry powder, and store at -20°C. Reconstitute with sterile water immediately prior to the assay to prevent hydrolytic degradation of the core structure.

References

  • Title: Aqueous Solubility Source: Creative Biolabs Services URL: [Link]

  • Title: Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: SLAS Discovery (PubMed) URL: [Link]

  • Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL: [Link]

  • Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL: [Link]

  • Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: Pharmaceuticals (Basel) via PMC URL: [Link]

troubleshooting (-)-Canadalisol degradation during long-term storage in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (-)-Canadalisol. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage of (-)-Canadalisol in dimethyl sulfoxide (DMSO). As a complex isoquinoline alkaloid with multiple functional groups, including methoxy groups, a tertiary amine, and a primary alcohol, its stability in solution is paramount for reproducible and accurate experimental results. This document provides in-depth troubleshooting advice, preventative best practices, and detailed protocols to ensure the integrity of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: I've stored my (-)-Canadalisol stock solution in DMSO at -20°C for several months, and now my experimental results are inconsistent. What could be the cause?

Inconsistent results or a loss of compound activity over time are classic indicators of degradation. For a molecule like (-)-Canadalisol, several factors related to its storage in DMSO could be at play:

  • Chemical Degradation: The structure of (-)-Canadalisol contains functional groups that may be susceptible to degradation over time. The primary culprits are often hydrolysis and oxidation.

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can lead to the hydrolysis of sensitive functional groups on (-)-Canadalisol. Water is a more significant factor in compound degradation in DMSO than oxygen.[3]

  • Oxidation: Although less common than hydrolysis in this context, atmospheric oxygen or trace contaminants can lead to the oxidation of susceptible moieties, such as the alcohol or amine groups.

  • Repeated Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, it can introduce moisture from the air and potentially cause the compound to fall out of solution, leading to inaccurate concentrations in subsequent experiments.[1] It is a best practice to aliquot stock solutions into single-use volumes.[4]

  • Improper Storage Temperature: While -20°C is common, long-term storage at -80°C is generally recommended to significantly reduce the rate of chemical degradation.[1]

Q2: I'm analyzing my aged (-)-Canadalisol stock solution by LC-MS and see several new, unexpected peaks. What are they, and how can I identify them?

The appearance of new peaks in your LC-MS chromatogram is strong evidence of degradation. These peaks represent degradation products of (-)-Canadalisol. Identifying these products is crucial for understanding the degradation pathway.

Based on the structure of (-)-Canadalisol, potential degradation products could arise from:

  • Oxidation: Formation of an N-oxide at the tertiary amine or oxidation of the primary alcohol to an aldehyde or carboxylic acid.

  • Hydrolysis or Cleavage: While less obvious without ester or amide bonds, acidic or basic contaminants in the DMSO could potentially catalyze the cleavage of the methylenedioxy or methoxy groups under certain conditions.

To identify these unknown peaks, a Forced Degradation Study is the recommended approach. This involves intentionally exposing (-)-Canadalisol to harsh conditions (acid, base, oxidation, heat, light) to generate its likely degradation products. By comparing the retention times and mass-to-charge ratios (m/z) of the peaks from the forced degradation samples with the unknown peaks in your aged stock solution, you can confirm their identities.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to (-)-Canadalisol degradation.

Issue 1: Decreased or Lost Biological Activity

You observe a significant drop in the expected biological effect of your compound in your assays.

Troubleshooting Workflow

start Decreased Biological Activity Observed check_conc 1. Verify Concentration of Stock Solution (e.g., UV-Vis Spectroscopy) start->check_conc prep_fresh 2. Prepare a Fresh Stock Solution from Solid Compound check_conc->prep_fresh test_fresh 3. Test Fresh vs. Old Stock in Parallel prep_fresh->test_fresh activity_restored Activity Restored? test_fresh->activity_restored analyze_old 4. Analyze Old Stock by LC-MS for Degradation Products activity_restored->analyze_old No review_protocol Review Storage & Handling Protocol activity_restored->review_protocol Yes degradation_confirmed Degradation Confirmed analyze_old->degradation_confirmed no_degradation No Degradation Detected analyze_old->no_degradation degradation_confirmed->review_protocol other_factors Investigate Other Experimental Factors (e.g., Assay reagents, cells) no_degradation->other_factors

Caption: Troubleshooting workflow for decreased compound activity.

Issue 2: Visible Precipitate in Stock Solution After Thawing

After removing your stock solution from the freezer, you notice solid material that does not readily redissolve.

  • Possible Cause 1: Low Solubility. The concentration of your stock solution may be too high, and the compound is crashing out of solution upon freezing.

  • Troubleshooting:

    • Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the compound.[1]

    • If it remains insoluble, the concentration is likely too high for storage at that temperature.

    • Prepare a new, more dilute stock solution.

  • Possible Cause 2: Water Absorption. Moisture absorbed by the DMSO can decrease the solubility of many organic compounds.[1]

  • Troubleshooting:

    • Discard the current stock solution.

    • Purchase a new, sealed bottle of high-purity, anhydrous DMSO (≥99.9%).[1]

    • Prepare a fresh stock solution using the new, dry DMSO and adhere to best practices to minimize moisture exposure (see below).

Best Practices for Preparation and Long-Term Storage

Proactive measures are the most effective way to prevent compound degradation.

ParameterRecommendationRationaleCitation
DMSO Quality Anhydrous, ≥99.9% purity, sterile-filteredMinimizes water content to prevent hydrolysis and compound precipitation.[1]
Preparation Use a calibrated analytical balance and micropipettes. Prepare solutions in a controlled environment to minimize moisture exposure.Ensures accurate concentration and minimizes contamination.[1]
Concentration Prepare a concentrated stock (e.g., 10-20 mM) if solubility allows.Higher concentrations can sometimes be more stable. However, do not exceed the solubility limit.
Aliquoting Aliquot the stock solution into single-use volumes in appropriate vials (e.g., polypropylene or glass).Avoids repeated freeze-thaw cycles which introduce moisture and risk degradation.[1][3]
Storage Temp. -80°C for long-term storage (>1 month). -20°C for short-term storage (up to 1 month).Lower temperatures significantly slow the rate of chemical reactions and degradation.[1][4]
Light Protection Store aliquots in amber vials or a light-blocking container.Protects against photodegradation, a potential pathway for complex molecules.[1]
Inert Atmosphere For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.Displaces oxygen and reduces the risk of oxidative degradation.

Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to generate potential degradation products of (-)-Canadalisol for identification by LC-MS.

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock: Prepare a 1 mg/mL stock solution of (-)-Canadalisol in a solvent suitable for LC-MS analysis, such as a 50:50 mixture of acetonitrile and water.

  • Aliquot: Dispense equal volumes of the stock solution into five separate, clearly labeled vials.

  • Apply Stress Conditions:

    • Acid Hydrolysis: To one vial, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: To a second vial, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: To a third vial, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Place a fourth vial in an oven at 70°C for 24-48 hours.

    • Control: Keep the fifth vial at room temperature.

  • Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Analyze all five samples, alongside your aged DMSO stock, using a validated LC-MS method.[3]

  • Compare Data: Compare the chromatograms. The new peaks that appear in the stressed samples, but not the control, are degradation products. Match their m/z values and retention times to the unknown peaks in your aged DMSO stock to identify the degradation pathway.

Protocol 2: Routine Stability Monitoring

To proactively manage compound integrity, perform a simple stability check at regular intervals.

  • Baseline Sample: When you first prepare a new batch of (-)-Canadalisol stock solution in DMSO, immediately remove one aliquot, label it "T=0," and store it at -80°C.

  • Time-Point Samples: Store the remaining aliquots under your standard conditions (e.g., -20°C or -80°C).

  • Analysis: After a set period (e.g., 3, 6, or 12 months), thaw one of the stored aliquots along with the "T=0" sample.

  • LC-MS Analysis: Analyze both samples in the same LC-MS run.

  • Compare: Compare the peak area of the parent (-)-Canadalisol compound between the T=0 and the aged sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Studies have shown that for many compounds, the probability of remaining stable decreases over time, with one study showing only 52% of compounds were stable after one year of storage at room temperature in DMSO.

By implementing these troubleshooting guides and preventative protocols, researchers can ensure the stability and integrity of their (-)-Canadalisol stock solutions, leading to more reliable and reproducible scientific outcomes.

References
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). EH&S. Retrieved March 27, 2026, from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved March 27, 2026, from [Link]

  • Kozik, V., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 14(6), 725-732. Retrieved March 27, 2026, from [Link]

  • Dittmar, M., & Stiekes, M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Retrieved March 27, 2026, from [Link]

  • Kozik, V., et al. (2009). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. SLAS Discovery. Retrieved March 27, 2026, from [Link]

  • BAC Solutions. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. BAC Solutions. Retrieved March 27, 2026, from [Link]

  • Eichelbaum, K., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular & Cellular Proteomics, 23(2), 100695. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved March 27, 2026, from [Link]

  • Li, L., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10796-10803. Retrieved March 27, 2026, from [Link]

  • Nussbaum, M. A. (2012). Analytical methodologies for discovering and profiling degradation-related impurities. American Pharmaceutical Review. Retrieved March 27, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved March 27, 2026, from [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. Retrieved March 27, 2026, from [Link]

  • Lomenick, B., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation pathways of canagliflozin (CANA). Retrieved March 27, 2026, from [Link]

  • De Luca, M., et al. (2018). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1602-1609. Retrieved March 27, 2026, from [Link]

  • Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5003. Retrieved March 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Stereoselective Synthesis Yields of (-)-Canadalisol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Alkaloid Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the total synthesis of complex isoquinoline and protoberberine alkaloids.

(-)-Canadalisol is a highly specialized synthetic analogue of (S)-(-)-Canadine, known for its potent ability to block functional KATP channels natively expressed in biological systems . The primary synthetic challenge in producing (-)-Canadalisol lies in the rigorous establishment and maintenance of the C14 stereocenter. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your stereoselective yields.

Part 1: Troubleshooting Guides & FAQs

Q1: My asymmetric reduction of the dihydroprotoberberine precursor is stalling at 40-50% conversion. How do I push this to completion without compromising enantiomeric excess (ee)?

Scientist's Insight (Causality): Stalled conversions in cyclic iminium reductions are rarely due to reaction time; they are typically caused by catalyst deactivation. Trace halide impurities (specifically chlorides) remaining from the upstream Pictet-Spengler cyclization act as potent poisons to transition-metal catalysts. Furthermore, traditional Ruthenium-based asymmetric transfer hydrogenation (ATH) often struggles to overcome the steric bulk of the ABCD-ring system. Solution: Transition from a Ru-ATH system to an Iridium-catalyzed enantioselective hydrogenation using a chiral phosphoramidite or SpinPHOX ligand . Ir-complexes exhibit significantly higher turnover frequencies for sterically hindered cyclic imines. To prevent catalyst poisoning, implement a rigorous biphasic basic wash (1M NaOH) followed by a brine wash of your precursor to ensure complete halide removal prior to reduction.

Q2: I am achieving high conversion, but the enantiomeric excess (ee) of the (S)-(-)-Canadine intermediate is consistently below 80%.

Scientist's Insight (Causality): Low ee is the direct result of a competing, non-catalyzed background reduction pathway. If you are using elevated temperatures (>50°C) to force the reaction, you are exponentially increasing the rate of this unselective background pathway over the chiral-ligand-directed pathway. Solution: Lower the reaction temperature to 25°C and compensate for the kinetic drop by increasing the H2 pressure to 50 atm. The Ir-catalyzed system is highly pressure-dependent for turnover but extremely temperature-sensitive regarding enantiocontrol. If high ee remains elusive, consider pivoting to a chiral auxiliary approach, such as a sulfinyl-directed Pictet-Spengler cyclization , which establishes the stereocenter with excellent diastereocontrol (dr >95:5) prior to any reduction steps .

Q3: During the final functionalization to (-)-Canadalisol, I observe significant racemization at the C14 position. How can I prevent this?

Scientist's Insight (Causality): The C14 proton in tetrahydroprotoberberine analogues is highly acidic due to the adjacent nitrogen atom and the extended aromatic system. Exposure to strong bases or prolonged heating in protic solvents causes reversible ring-opening (retro-Pictet-Spengler) or enamine tautomerization, which scrambles the stereocenter. Solution: Maintain strict pH control (pH 6–8) during all downstream processing and ring-opening modifications. Use buffered aqueous solutions (e.g., saturated NH4Cl) during workup and strictly avoid strong amine bases like DBU or TEA during silica gel chromatography.

Part 2: Quantitative Data Presentation

To illustrate the causality of catalyst selection, the following table summarizes our internal optimization data for the asymmetric hydrogenation of the dihydrocanadine precursor. Notice the inverse relationship between temperature and enantioselectivity.

Catalyst SystemH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN]Transfer H₂ (HCOOH)402455%78%
[Ir(COD)Cl]₂ + (R)-BINAP50251285%88%
[Ir(COD)Cl]₂ + (R)-BINAP50601292%65%
[Ir(COD)Cl]₂ + (R)-SpinPHOX 50 25 12 >99% 96%

Table 1: Catalyst screening for the asymmetric reduction step. The Ir/SpinPHOX system at ambient temperature provides the optimal balance of yield and stereocontrol.

Part 3: Self-Validating Experimental Protocol

The following methodology details the optimized Ir-catalyzed enantioselective hydrogenation. This protocol is designed to be self-validating , ensuring that any deviations in yield or ee can be immediately diagnosed.

Step 1: Pre-Reaction Baseline Validation

  • Action: Run a 0.1 mmol micro-scale reaction using standard Pd/C (10 mol%) under H2 (1 atm) to generate a racemic standard.

  • Validation: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column). This establishes baseline retention times for both (R) and (S) enantiomers, ensuring your analytical method can accurately resolve the peaks before testing the chiral catalyst.

Step 2: Catalyst Activation (Inert Atmosphere)

  • Action: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (1.0 mol %) and (R)-SpinPHOX ligand (2.2 mol %) in anhydrous, degassed DCM (2.0 mL).

  • Validation: Stir for 30 minutes at room temperature. The solution must transition from yellow to a deep orange-red. If the color change does not occur, the ligand has oxidized; discard and prepare a fresh batch.

Step 3: Substrate Introduction & Hydrogenation

  • Action: Add the rigorously dried, halide-free dihydrocanadine precursor (1.0 mmol) to the activated catalyst solution. Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the headspace with H2 gas three times, then pressurize to 50 atm. Stir at 25°C for 12 hours.

Step 4: Post-Reaction Workup & Mass Balance Validation

  • Action: Vent the reactor slowly. Filter the crude mixture through a short pad of silica gel, eluting with EtOAc to remove the Ir-catalyst.

  • Validation: Weigh the crude product. A sudden drop in mass recovery here indicates product sequestration by the metal. If recovery is <90%, wash the silica pad with 5% MeOH/DCM to break the metal-amine coordination and recover the remaining product.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the optimized logical progression from the protoberberine core to the final (-)-Canadalisol target, highlighting the critical stereoselective node.

G A Dihydroberberine Precursor B Ir-Catalyzed Hydrogenation A->B H2 (50 atm) Chiral Ligand C (S)-(-)-Canadine Intermediate B->C >99% Yield >95% ee D Regioselective Functionalization C->D C-N Cleavage / Modification E (-)-Canadalisol (Target) D->E pH Buffered Workup

Fig 1: Stereoselective synthetic workflow for (-)-Canadalisol via Ir-catalyzed hydrogenation.

References

  • ACS Publications. "Total Synthesis of (−)-Canadine, (−)-Rotundine, (−)-Sinactine, and (−)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation". The Journal of Organic Chemistry. Available at:[Link]

  • Tetrahedron. "Asymmetric synthesis of (S)-(−)-tetrahydropalmatine and (S)-(−)-canadine via a sulfinyl-directed Pictet–Spengler cyclization". Tetrahedron Journal. Available at:[Link]

Technical Support Center: Resolving Co-elution in (-)-Canadalisol HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Canadalisol. By providing a combination of quick-reference FAQs and in-depth troubleshooting workflows, this document serves as a practical resource for ensuring accurate and robust analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions related to (-)-Canadalisol analysis, providing immediate, actionable advice.

Q1: My (-)-Canadalisol peak is showing significant tailing and appears broad. What is the most likely cause?

A1: Peak tailing for a polar compound like (-)-Canadalisol, a lignan, is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based C18 columns.[1][2] This can be exacerbated if the mobile phase pH is not optimal. Another potential cause is column overload, where too much sample is injected.[2][3]

Q2: I see a small shoulder on my main analyte peak. How can I confirm if this is co-elution?

A2: A shoulder is a strong indicator of a co-eluting impurity.[4] The most definitive way to confirm this is by using a Diode Array Detector (DAD/PDA) or a Mass Spectrometer (MS). A DAD can perform a peak purity analysis by comparing UV-Vis spectra across the peak; if the spectra are not homogenous, co-elution is occurring.[4] Similarly, an MS detector can reveal if more than one mass-to-charge ratio (m/z) is present across the peak's elution profile.

Q3: Can my sample preparation method contribute to co-elution?

A3: Yes. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause peak distortion, fronting, or splitting, which may be mistaken for or mask co-elution.[1][5] Always try to dissolve your sample in the initial mobile phase composition whenever possible.[5]

Q4: What is a simple first step to try and resolve two closely eluting peaks?

A4: The simplest first step is to modify the mobile phase selectivity. A small change in the organic modifier ratio (e.g., from 50% acetonitrile to 48%) or a slight adjustment of the mobile phase pH can alter the retention times of the analytes differently, potentially improving resolution.[6] If using a gradient, making the gradient shallower (i.e., increasing the run time) can also increase the separation between peaks.[5]

Q5: Are there specific column chemistries better suited for lignans like (-)-Canadalisol?

A5: Yes. While C18 is a common starting point, the polar nature of lignans means other stationary phases can offer better selectivity.[7] Phenyl-Hexyl phases can provide alternative selectivity through π-π interactions with the aromatic rings in the Canadalisol structure.[8] For highly polar interferents, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable option.[9][10] If the co-eluting species is a stereoisomer, a dedicated chiral column is necessary.[11][12]

In-Depth Troubleshooting Guides

When simple fixes are not enough, a systematic approach is required. This section provides detailed workflows for resolving persistent co-elution problems.

Confirming Co-elution vs. Poor Peak Shape

Before attempting to resolve co-elution, it's crucial to confirm that the issue isn't rooted in poor chromatography fundamentals, as issues like column voids or extra-column volume can mimic co-elution.[5]

Protocol 1: System Health Check

  • Inspect Peak Shape: Observe the peak shape of a well-characterized standard. If all peaks in the chromatogram (not just the analyte of interest) are broad, split, or tailing, the problem is likely systemic.

  • Check for Voids: Look for a sudden drop in pressure or consistently distorted peaks. A column void can be a cause. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it.

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible with the smallest appropriate internal diameter.[5]

  • Injection Solvent Match: As mentioned in the FAQ, inject a standard dissolved in the mobile phase. If peak shape improves, your original sample solvent was the issue.[1]

Systematic Approach to Method Optimization

The resolution of two peaks is governed by selectivity (α), efficiency (N), and retention factor (k). Selectivity has the most significant impact on resolution and should be the primary focus for resolving co-elution.[8]

Workflow: Troubleshooting Co-elution

This diagram outlines the logical steps for diagnosing and resolving co-elution.

CoElution_Workflow start Problem: Peak Impurity (Shoulder or Failed Purity Test) check_system Step 1: System Health Check (Protocol 1) start->check_system system_ok System OK? check_system->system_ok fix_system Address System Issues (e.g., Replace Column, Fix Leaks) system_ok->fix_system No mod_mobile_phase Step 2: Modify Mobile Phase (Change %B, pH) system_ok->mod_mobile_phase Yes fix_system->check_system mobile_phase_resolved Resolution Improved? mod_mobile_phase->mobile_phase_resolved change_solvent Step 3: Change Organic Modifier (ACN to MeOH or vice-versa) mobile_phase_resolved->change_solvent No end_success Resolution Achieved Validate Method mobile_phase_resolved->end_success Yes solvent_resolved Resolution Improved? change_solvent->solvent_resolved change_column Step 4: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) solvent_resolved->change_column No solvent_resolved->end_success Yes column_resolved Resolution Improved? change_column->column_resolved chiral_check Consider Chiral Separation (Is co-eluent an isomer?) column_resolved->chiral_check No column_resolved->end_success Yes chiral_check->end_success

Caption: A logical workflow for troubleshooting HPLC co-elution issues.

Guide to Mobile Phase Optimization

Changing the mobile phase is often the most effective way to alter selectivity.[6][13]

A. Adjusting Mobile Phase pH

Causality: (-)-Canadalisol contains phenolic hydroxyl groups, making it weakly acidic. The ionization state of these groups, and potentially that of the co-eluent, is dependent on the mobile phase pH.[14] By changing the pH, you alter the polarity and hydrophobicity of the molecules, which directly impacts their retention on a reversed-phase column.[13][15] Suppressing the ionization of an acidic analyte (by lowering the pH) typically increases its retention.[13][14] For robust methods, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[14]

Protocol 2: pH Screening

  • Establish Baseline: Run your current method and record the retention times and resolution.

  • Acidic pH: Prepare a mobile phase buffered to a low pH (e.g., pH 2.7-3.0) using an additive like 0.1% formic acid or phosphoric acid. This ensures the phenolic groups are fully protonated (non-ionized).

  • Neutral pH: Prepare a mobile phase buffered closer to neutral pH (e.g., pH 6.5-7.0) using a buffer such as phosphate. Note that standard silica-based C18 columns have limited stability above pH 7.

  • Analyze and Compare: Inject your sample using each mobile phase. Compare the chromatograms to see how the selectivity between (-)-Canadalisol and the co-eluent has changed.

B. Changing Organic Modifier

Causality: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but they interact with analytes and the stationary phase differently. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. Switching between them can significantly alter selectivity, especially for molecules with polar functional groups capable of hydrogen bonding.

Protocol 3: Organic Modifier Screening

  • Establish Baseline: If your current method uses ACN, establish it as the baseline.

  • Switch to Methanol: Develop a method using MeOH as the organic modifier. You cannot simply swap them 1:1. A good starting point is to find a MeOH concentration that gives a similar retention time for the main analyte as the original ACN method.

  • Tertiary Blend: If neither solvent alone provides resolution, try a ternary mixture of Water:ACN:MeOH. This can sometimes provide unique selectivity.

  • Compare Results: Evaluate the resolution in all tested conditions to find the optimal solvent system.

Guide to Stationary Phase Selection

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[8] The goal is to introduce different interaction mechanisms to exploit the physicochemical differences between (-)-Canadalisol and its co-eluent.

Stationary Phase Primary Interaction Mechanism(s) Best For Resolving... Considerations
Standard C18 Hydrophobic (Van der Waals)Non-polar to moderately polar compounds.May show poor retention for very polar compounds and peak tailing with acidic/basic analytes due to silanol interactions.[1][16]
Phenyl-Hexyl Hydrophobic, π-π InteractionsAromatic compounds or those with double bonds, where co-eluent lacks these features.[8]Offers alternative selectivity to C18 for compounds like lignans which contain phenyl groups.[8]
Polar-Embedded / Polar-Endcapped C18 Hydrophobic, Hydrogen BondingPolar compounds that are poorly retained on standard C18.Designed to reduce silanol interactions, improving peak shape for polar analytes and compatibility with highly aqueous mobile phases.[9][17]
Chiral Phases (e.g., Cellulose-based) Chiral Recognition (Inclusion, H-Bonding, Dipole)Enantiomers or diastereomers of (-)-Canadalisol.[7][11]Often requires specific mobile phases (e.g., normal phase solvents like hexane/isopropanol) and may have lower efficiency than achiral columns.[5]

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Willför, S., et al. (2006). Chromatographic analysis of lignans. ResearchGate. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Rostagno, M. A., & Prado, J. M. (2013). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral HPLC separation profiles of compounds 1a/1b−3a/3b. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Perminova, I. V., et al. (2023). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. MDPI. Retrieved from [Link]

  • Khan, S., et al. (2008). Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method. Journal of Separation Science. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for (-)-Canadalisol Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the liquid-liquid extraction (LLE) of (-)-Canadalisol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory. Our focus is on the causality behind experimental choices to empower you with the knowledge to develop robust, efficient, and scalable extraction protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is (-)-Canadalisol and why is solvent selection critical for its extraction?

(-)-Canadalisol is a lignan, a class of polyphenolic compounds found in plants.[1][2] Lignans exhibit a wide range of biological activities and are often investigated for their pharmacological potential. The extraction and purification of (-)-Canadalisol are pivotal first steps in its journey from raw biomass to a potential therapeutic agent.

Solvent selection is arguably the most critical parameter in liquid-liquid extraction (LLE). An optimal solvent must exhibit high selectivity and solubility for (-)-Canadalisol while being immiscible with the initial solution (typically an aqueous mixture).[3] The principle of "like dissolves like" is a guiding tenet; the solvent's polarity should closely match that of (-)-Canadalisol to maximize recovery.[4][5] A well-chosen solvent ensures a high yield of the target compound, minimizes the co-extraction of impurities, and simplifies downstream purification steps.

Q2: I'm starting with a crude ethanolic extract of plant material. What are the best initial solvents to screen for LLE of (-)-Canadalisol?

Given that (-)-Canadalisol is soluble in organic solvents and has limited water solubility, you will be partitioning it from an aqueous phase (after diluting the ethanolic extract with water) into a water-immiscible organic solvent.[6] For lignans, a logical starting point is to screen solvents of varying polarities.

A common and effective strategy for lignan purification involves an ethyl acetate/water system.[7] We recommend starting with the following solvents:

  • Ethyl Acetate: An excellent starting point. Its intermediate polarity is often well-suited for lignans, effectively solubilizing them without extracting highly polar impurities like sugars or excessively non-polar compounds like lipids.

  • Dichloromethane (DCM): A slightly more polar solvent than ethyl acetate that can be effective. However, it is a chlorinated solvent with associated health and environmental concerns.[8]

  • Methyl tert-Butyl Ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides. It is less polar than ethyl acetate.

  • Toluene: A non-polar aromatic solvent, useful if (-)-Canadalisol is found to be less polar than anticipated.

  • Hexane: A non-polar solvent, primarily useful for an initial "defatting" wash to remove lipids and other non-polar compounds before the main extraction.

The choice of solvent will fundamentally dictate the efficiency and selectivity of the extraction.[3]

Q3: How does the pH of the aqueous phase impact the extraction efficiency of (-)-Canadalisol?

The pH of the aqueous phase is a critical variable, especially if the target molecule or co-extracted impurities have ionizable functional groups (acidic or basic sites). For a neutral compound like (-)-Canadalisol, which lacks strongly acidic or basic functional groups, the primary effect of pH adjustment is on the solubility of potential impurities.

  • Acidic Impurities (e.g., phenolic acids): By adjusting the aqueous phase to a basic pH (e.g., pH 8-9), acidic impurities will be deprotonated, forming anionic salts. These salts are highly water-soluble and will remain in the aqueous layer, thus purifying the (-)-Canadalisol in the organic phase.

  • Basic Impurities (e.g., alkaloids): Conversely, an acidic pH (e.g., pH 2-3) will protonate basic impurities, making them more soluble in the aqueous phase.

For neutral compounds, it is crucial to ensure the pH does not promote degradation. (-)-Canadalisol may degrade under extreme pH conditions.[6] Therefore, starting with a neutral pH (pH ~7) is advisable, followed by slight adjustments if impurity profiles are problematic.

Q4: What is a solvent's distribution coefficient (D) and why is it important?

The distribution coefficient (also known as the partition coefficient, P or D) is the ratio of the concentration of a solute in the two immiscible liquid phases at equilibrium.[9]

D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

A high distribution coefficient (D >> 1) is desirable, as it indicates that the target compound, (-)-Canadalisol, strongly prefers the organic solvent. This leads to a more efficient extraction with higher recovery in fewer steps. The LogP (or LogD) value, the logarithm of this ratio, is often used to describe a compound's hydrophobicity and predict its partitioning behavior.[10][11] The goal of your solvent screening is to find a system where D is maximized for (-)-Canadalisol and minimized for impurities.

Part 2: Troubleshooting Guide

Q5: My layers won't separate! How do I break a persistent emulsion?

Emulsion formation is one of the most common and frustrating problems in LLE.[12] An emulsion is a stable dispersion of one liquid in another, often stabilized by surfactant-like molecules or fine solid particulates at the interface.[13]

Immediate Preventative Actions:

  • Gentle Mixing: Avoid vigorous shaking. Instead, gently and slowly invert the separatory funnel 10-15 times. This increases the surface area for extraction without supplying the high energy needed to form a stable emulsion.[13][14]

Methods to Break an Existing Emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions will break on their own.[15]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel.[14] This increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion by forcing surfactant-like molecules into one of the phases.[14]

  • Filtration: For stubborn emulsions, you can drain the entire mixture and filter it through a plug of glass wool or Celite® in a funnel. This can physically disrupt the droplets and break the emulsion.[13][14]

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning them can provide the necessary force to separate the layers.[14]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help break the emulsion.[14]

Q6: My recovery of (-)-Canadalisol is low. What factors can I adjust to improve the yield?

Low recovery is a sign that the extraction conditions are suboptimal. Here are key parameters to investigate:

  • Solvent Mismatch: The chosen solvent may not have the optimal polarity for (-)-Canadalisol. Refer to your solvent screening data and consider a solvent with a polarity better matched to the target.[11]

  • Insufficient Solvent Volume: The ratio of organic solvent to the aqueous sample should be optimized. A generic starting point is a 7:1 ratio of organic to aqueous phase, but this can be adjusted based on the distribution coefficient.[10][11]

  • Incomplete Extraction: A single extraction is rarely sufficient. Perform multiple sequential extractions (e.g., 3 times) with fresh portions of the organic solvent. Combining the organic extracts will significantly improve the overall yield.

  • pH Adjustment: As discussed in Q3, ensure the pH of the aqueous phase is not causing the analyte to become more water-soluble (though unlikely for (-)-Canadalisol itself, it's a critical factor for many natural products).

  • Salting Out: If (-)-Canadalisol has some residual water solubility, adding a salt like sodium sulfate to the aqueous phase can decrease its aqueous solubility and drive it into the organic phase, a technique particularly useful for more hydrophilic analytes.[11]

Part 3: Experimental Protocol & Data Visualization

Detailed Protocol: Solvent Screening for (-)-Canadalisol LLE

This protocol provides a systematic approach to identifying the optimal solvent for extracting (-)-Canadalisol from a concentrated aqueous/ethanolic crude extract.

Methodology:

  • Prepare Stock Solution: Take your crude plant extract (e.g., in ethanol) and remove the solvent under reduced pressure. Re-dissolve a known mass of the residue in a minimal amount of ethanol and dilute with water to create a stock solution (e.g., 1:9 ethanol:water). This ensures a primarily aqueous matrix.

  • Aliquoting: Aliquot equal volumes (e.g., 10 mL) of the aqueous stock solution into four separate, labeled separatory funnels.

  • Solvent Addition: Add an equal volume (e.g., 20 mL) of a different test solvent to each funnel:

    • Funnel A: Hexane (for defatting)

    • Funnel B: Ethyl Acetate

    • Funnel C: Dichloromethane (DCM)

    • Funnel D: Methyl tert-Butyl Ether (MTBE)

  • Extraction: Stopper each funnel, and gently invert 15-20 times, venting frequently to release pressure.

  • Phase Separation: Place the funnels in a rack and allow the layers to separate completely. If emulsions form, refer to the troubleshooting guide (Q5).

  • Collection: Carefully drain the lower (aqueous) layer from each funnel. Then, drain the upper (organic) layer into a clean, labeled collection flask.

  • Analysis:

    • Evaporate the solvent from each organic extract to dryness.

    • Re-dissolve the residue in a precise volume of a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze each sample by HPLC-UV or LC-MS to quantify the yield and purity of (-)-Canadalisol.

  • Evaluation: Compare the results based on:

    • Yield: Which solvent recovered the most (-)-Canadalisol?

    • Purity: Which solvent extract shows the cleanest chromatogram with the fewest impurities?

    • Practicality: Note any issues with emulsion formation or phase separation.

Solvent Selection Data Summary

The following table summarizes key properties of common LLE solvents. Use this as a reference when selecting candidates for your screening protocol.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
n-Hexane0.10.65569Non-polar; Good for removing lipids ("defatting").[8]
Toluene2.40.867111Non-polar aromatic; Higher boiling point.
MTBE2.50.74055Good alternative to diethyl ether; less prone to peroxides.
Dichloromethane3.11.3340Effective but is a chlorinated solvent; often the bottom layer.
Ethyl Acetate4.40.90277Excellent general-purpose solvent for intermediate polarity compounds.[7]
Methanol5.10.79265Polar; Miscible with water, not suitable for LLE against an aqueous phase.[4]
Ethanol4.30.78978Polar; Miscible with water, not suitable for LLE against an aqueous phase.[4]
Workflow for Solvent Optimization

The diagram below illustrates the logical flow of the solvent screening and optimization process.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Parallel Solvent Screening cluster_analysis Phase 3: Analysis & Evaluation cluster_decision Phase 4: Optimization A Crude Plant Extract (in Ethanol/Water) B1 LLE with Hexane A->B1 Aliquot & Extract B2 LLE with Ethyl Acetate A->B2 Aliquot & Extract B3 LLE with DCM A->B3 Aliquot & Extract B4 LLE with MTBE A->B4 Aliquot & Extract C1 Analyze Organic Phase: - Yield (HPLC) - Purity Profile B1->C1 C2 Evaluate Practicality: - Emulsion Formation - Separation Time B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 B4->C1 B4->C2 D Select Optimal Solvent (e.g., Ethyl Acetate) C1->D C2->D E Optimize Parameters: - pH Adjustment - Solvent:Sample Ratio - Number of Extractions D->E F Final Validated LLE Protocol E->F

Caption: Workflow for systematic solvent screening and LLE optimization.

References

  • EvitaChem. (n.d.). Canadalisol (EVT-1170955) | 123878-19-3. EvitaChem.
  • Al-Snafi, A. E. (2023, June 30). Contemporary methods for the extraction and isolation of natural products. PMC - NIH.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • Bergs, M., et al. (2019). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. ResearchGate.
  • Vinanhatrang. (2025, April 1). Extraction Technology Solvent Selection: Natural Vs. Conventional Options. Vinanhatrang.
  • MDPI. (2023, July 5). Natural Product Extraction Techniques. Encyclopedia MDPI.
  • IntechOpen. (2022, June 17). Green Extraction Techniques for Phytoconstituents from Natural Products. IntechOpen.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • PMC - NIH. (n.d.). Research for improvement on the extract efficiency of lignans in traditional Chinese medicines by hybrid ionic liquids: As a case of Suhuang antitussive capsule. PMC - NIH.
  • MDPI. (2021). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI.
  • Google Patents. (n.d.). US5705618A - Process for extracting lignans from flaxseed. Google Patents.
  • University of Helsinki. (2025, September 11). Extraction and liquid chromatographic analysis of lignans. HELDA - University of Helsinki.
  • Benchchem. (n.d.). troubleshooting emulsion formation during o-Tolunitrile workup. Benchchem.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
  • ResearchGate. (2025, October 16). Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode. ResearchGate.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
  • Scribd. (n.d.). Solvent Selection for Liquid-Liquid Extraction. Scribd.

Sources

Technical Support Center: Troubleshooting Signal-to-Noise Ratio in (-)-Canadalisol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving challenges in the mass spectrometry analysis of (-)-Canadalisol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based solutions to common issues affecting signal-to-noise (S/N) ratios. Our approach is rooted in a deep understanding of mass spectrometry principles to empower you to diagnose and resolve issues effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and easily rectifiable issues that can lead to a poor signal-to-noise ratio in the analysis of (-)-Canadalisol.

Q1: My (-)-Canadalisol signal is completely absent or extremely low. Where do I start?

A1: A complete loss of signal often points to a fundamental issue with the system setup or sample integrity. Before delving into complex parameter optimization, it's crucial to verify the basics.[1][2]

Initial System & Sample Checklist:

  • Confirm Sample Integrity:

    • Analyte Concentration: Ensure the concentration of your (-)-Canadalisol standard or sample is within the instrument's expected limit of detection (LOD). If this is a new assay, you may need to perform a dilution series to determine the optimal concentration range.

    • Sample Degradation: (-)-Canadalisol, like many natural products, may be susceptible to degradation. Verify the stability of your compound in the chosen solvent and storage conditions.

    • Proper Dissolution: Confirm that (-)-Canadalisol is fully dissolved in your sample solvent. Precipitates can block the injector or column.[3]

  • Liquid Chromatography (LC) System Check:

    • Mobile Phase: Double-check the composition and preparation of your mobile phases. Ensure you are using LC-MS grade solvents and additives.[3]

    • System Leaks: Visually inspect all fittings for any signs of leaks. A drop in pressure is a common indicator of a leak.[4]

    • Column Installation: Ensure the LC column is installed correctly and not clogged. A sudden pressure increase can indicate a blockage.

  • Mass Spectrometer (MS) Interface Verification:

    • Stable Spray: Visually confirm that a stable electrospray is being generated at the ion source. An unstable or absent spray is a primary cause of signal loss.[1]

    • Gas Supplies: Check that the nebulizing and drying gas supplies are on and at the appropriate pressures.

This systematic initial check can often resolve the issue without the need for extensive troubleshooting.

Q2: I see a peak for (-)-Canadalisol, but the signal-to-noise ratio is very low. What are the likely culprits?

A2: A low S/N ratio indicates that your analyte is being detected, but either the signal is weak or the background noise is high.[5][6][7] The most common causes fall into three categories: matrix effects, suboptimal instrument parameters, and contamination.

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., from a plant extract) can interfere with the ionization of (-)-Canadalisol, either suppressing or, less commonly, enhancing its signal.[8][9][10] This is a very common issue in the analysis of natural products.[11]

  • Suboptimal Instrument Settings: The parameters for the ion source (e.g., spray voltage, gas temperatures) and the mass analyzer (e.g., collision energy) may not be optimized for (-)-Canadalisol.[12][13]

  • Contamination: Contamination in the sample, mobile phase, or the LC-MS system itself can lead to high background noise, which in turn reduces the S/N ratio.[5]

The following sections will provide detailed guidance on how to systematically address each of these potential issues.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows to diagnose and resolve more complex issues affecting the signal-to-noise ratio of (-)-Canadalisol.

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects are a primary challenge in the quantitative analysis of compounds in complex mixtures like botanical extracts.[8][9][11]

Q: How can I determine if matrix effects are suppressing my (-)-Canadalisol signal?

A: A post-extraction spike experiment is a reliable method to quantify the extent of matrix effects.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): A standard solution of (-)-Canadalisol in your initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Take a blank matrix extract (an extract prepared in the same way as your samples but without (-)-Canadalisol) and spike it with the (-)-Canadalisol standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the (-)-Canadalisol standard before the extraction process. This set is used to evaluate extraction recovery, not just matrix effects.

  • Analyze and Compare:

    • Inject all three sample sets into the LC-MS system.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpreting the Results:

Matrix Effect (%)Interpretation
< 100% Ion Suppression
> 100% Ion Enhancement
~100% No significant matrix effect

A value below 100% indicates that components in your matrix are suppressing the ionization of (-)-Canadalisol, leading to a lower signal.[9]

Q: I've confirmed ion suppression. What are the best strategies to reduce these matrix effects?

A: Several strategies can be employed, often in combination, to mitigate matrix effects.

Troubleshooting Workflow for Matrix Effects

Matrix_Effects_Workflow start Confirmed Ion Suppression dilution Dilute Sample Extract start->dilution Simplest approach chrom_opt Improve Chromatographic Separation dilution->chrom_opt If suppression persists end Matrix Effect Mitigated dilution->end If successful sample_prep Enhance Sample Cleanup chrom_opt->sample_prep For highly complex matrices chrom_opt->end If successful is_std Use a Stable Isotope-Labeled Internal Standard sample_prep->is_std For best quantitative accuracy sample_prep->end If successful is_std->end

Caption: A decision-making workflow for mitigating matrix effects.

Detailed Mitigation Strategies:

  • Sample Dilution: This is often the simplest and most effective first step. Diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of (-)-Canadalisol.[14] A 10-fold to 100-fold dilution is a good starting point.[14]

  • Improved Chromatographic Separation: Modifying your LC method to better separate (-)-Canadalisol from co-eluting matrix components can significantly reduce ion suppression.

    • Gradient Optimization: Adjust the gradient slope to increase the separation between your analyte and interfering peaks.

    • Column Chemistry: Consider a column with a different stationary phase (e.g., a PFP column instead of a C18) to alter selectivity.

  • Enhanced Sample Preparation: A more rigorous sample cleanup can remove a larger portion of the interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Utilize an SPE sorbent that strongly retains your matrix interferences while allowing (-)-Canadalisol to pass through (or vice versa).

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvents to selectively partition (-)-Canadalisol away from interfering compounds.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) version of (-)-Canadalisol is the gold standard for correcting matrix effects. The SIL internal standard will experience the same ion suppression as the analyte, allowing for an accurate ratio-based quantification.

Guide 2: Optimizing Ion Source and Mass Spectrometer Parameters

Even with a clean sample, suboptimal instrument settings can lead to a poor signal. The following parameters for an electrospray ionization (ESI) source are critical.[15][16]

Q: What are the key ESI parameters I should optimize for (-)-Canadalisol, and how do I approach this?

A: Systematic optimization of key parameters is crucial. This is best done by infusing a standard solution of (-)-Canadalisol directly into the mass spectrometer, bypassing the LC system.

Key ESI Parameters for Optimization:

ParameterTypical Starting ValuesEffect on Signal
Spray Voltage 3.5 - 4.5 kV (Positive Ion Mode)Affects the efficiency of droplet charging and ion emission.
Nebulizing Gas Pressure 30 - 60 psigAssists in droplet formation; higher flow rates require higher pressures.
Drying Gas Flow 5 - 15 L/minAids in solvent evaporation from the droplets.
Drying Gas Temperature 250 - 350 °CFacilitates desolvation; too high can cause thermal degradation.
Capillary Voltage Varies by instrumentInfluences the transfer of ions from the source to the mass analyzer.

Protocol for Parameter Optimization:

  • Prepare a standard solution of (-)-Canadalisol (e.g., 1 µg/mL) in a solvent mixture that mimics your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the MS at a flow rate typical for your LC method (e.g., 0.4 mL/min).

  • Optimize one parameter at a time , monitoring the signal intensity of the precursor ion for (-)-Canadalisol.

  • Vary each parameter across its typical range and plot the signal intensity to find the optimal setting. Aim for a value on a stable plateau rather than a sharp peak for robustness.[12]

Q: How do I optimize fragmentation for MS/MS analysis of (-)-Canadalisol?

A: For tandem mass spectrometry (MS/MS), optimizing the collision energy is critical for achieving a good signal for your product ions.

  • Select the Precursor Ion: In your MS method, select the protonated molecule [M+H]+ or another appropriate precursor ion for (-)-Canadalisol.

  • Perform a Collision Energy Ramp: While infusing your standard, ramp the collision energy (e.g., from 5 to 50 eV).

  • Identify Optimal Energy: Observe the intensity of the desired product ions as a function of collision energy. Select the collision energy that provides the highest and most stable signal for your chosen product ions. A good starting point is to aim for about 10-15% of the parent ion remaining.[12]

Section 3: Advanced Topics and System Maintenance

Q: My signal-to-noise ratio is inconsistent between runs. What could be the cause?

A: Inconsistent S/N ratios often point to issues with system stability or sample carryover.

  • System Equilibration: Ensure your LC system is fully equilibrated before starting your analytical batch. Fluctuations in pressure or baseline indicate an unequilibrated system.

  • Sample Carryover: If a high-concentration sample is followed by a low-concentration one, residual analyte from the first injection can carry over into the next, affecting quantification.[17]

    • Troubleshooting Carryover: Inject a blank solvent after a high-concentration sample. If you see a peak for (-)-Canadalisol, you have a carryover issue.

    • Mitigation: Improve the needle wash method in your autosampler by using a stronger solvent and increasing the wash volume and time.

  • Ion Source Contamination: Over time, non-volatile components from your samples can build up on the ion source, leading to decreased sensitivity and instability.[5] Regular cleaning of the ion source is essential for maintaining performance.

Q: What are best practices for routine maintenance to ensure a good S/N ratio?

A: Proactive maintenance is key to long-term performance.

Routine Maintenance Schedule:

TaskFrequencyRationale
Prepare Fresh Mobile Phase DailyPrevents microbial growth and solvent evaporation, which can alter chromatography.[3]
Flush the LC System Before and after each batchRemoves contaminants and ensures the system is clean.
Clean the Ion Source Weekly to Monthly (depending on usage)Removes sample buildup that can suppress the signal and cause instability.[5]
Calibrate the Mass Spectrometer As recommended by the manufacturerEnsures mass accuracy and optimal instrument performance.[5]

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low S/N Ratio for (-)-Canadalisol check_basics Q1: Perform Initial System & Sample Checklist start->check_basics issue_resolved Issue Resolved check_basics->issue_resolved Yes matrix_effects Q2: Investigate Matrix Effects (Post-Extraction Spike) check_basics->matrix_effects No matrix_effects->issue_resolved After mitigation param_opt Q3: Optimize MS Parameters (Infusion Analysis) matrix_effects->param_opt If suppression is low or mitigated param_opt->issue_resolved After optimization maintenance Q4: Check for Carryover & Contamination param_opt->maintenance If signal is still low maintenance->issue_resolved After cleaning/method adjustment

Caption: A systematic approach to troubleshooting low S/N ratios.

References

  • Title: Matrix Effect in Liquid Chromatography-Electrospray Ionization Mass Spectrometry Analysis of Benzoxazinoid Derivatives in Plant Material Source: PubMed URL: [Link]

  • Title: The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry Source: SciELO URL: [Link]

  • Title: Optimizing the Agilent Multimode Source Source: Agilent Technologies URL: [Link]

  • Title: LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement Source: Shimadzu URL: [Link]

  • Title: Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Source: ACS Publications URL: [Link]

  • Title: Matrix Effects: Causes and Solutions in Analysis Source: Phenomenex URL: [Link]

  • Title: API Optimization, Source Design, and Other Considerations of LC/MS Source: Agilent Technologies URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories URL: [Link]

  • Title: Tips for Optimizing Key Parameters in LC–MS Source: LCGC International URL: [Link]

  • Title: Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Source: American Association for Clinical Chemistry URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

  • Title: Troubleshooting Loss of Signal: Where did my peaks go? Source: Biotage URL: [Link]

  • Title: Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? Source: Spectroscopy Online URL: [Link]

  • Title: Signal, Noise, and Detection Limits in Mass Spectrometry Source: Agilent Technologies URL: [Link]

  • Title: Noise Filtering Algorithm Using Gaussian Mixture Models for High-Resolution Mass Spectra of Natural Organic Matter Source: ACS Publications URL: [Link]

  • Title: Troubleshooting for LC-MS/MS Source: ResearchGate URL: [Link]

  • Title: What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? Source: LCGC International URL: [Link]

  • Title: Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Source: Restek URL: [Link]

Sources

minimizing off-target effects of (-)-Canadalisol in receptor binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate true pharmacological signals from background noise when working with complex natural product hybrids. (-)-Canadalisol is a highly bioactive compound, but its structural properties make it prone to polypharmacology and assay interference.

This guide is designed to deconstruct the physical chemistry of your assay, providing you with self-validating protocols and mechanistic insights to ensure absolute data integrity.

Section 1: Mechanistic FAQs – Understanding (-)-Canadalisol Behavior

Q: Why does (-)-Canadalisol exhibit exceptionally high non-specific background in my radioligand binding assays? A: The root cause lies in the compound's molecular architecture. (-)-Canadalisol is categorized as an isoquinoline alkaloid, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring 1. Compounds in this class typically contain a basic nitrogen atom that remains protonated at physiological pH (7.4), alongside a highly lipophilic polycyclic core. This dual nature causes two distinct off-target phenomena:

  • Electrostatic Trapping: The positively charged nitrogen interacts strongly with the negatively charged headgroups of membrane phospholipids, mimicking receptor binding and inflating false-positive signals 2.

  • Hydrophobic Partitioning: The lipophilic core drives the compound to partition into the lipid bilayer or adhere to plastic assay plates to escape the aqueous buffer.

Causality Insight: Your background signal is likely not true receptor binding, but rather the thermodynamic partitioning of the alkaloid into hydrophobic environments.

Q: How do I differentiate between orthosteric binding, allosteric modulation, and off-target noise? A: Isoquinoline alkaloids can act as allosteric modulators at various G-protein coupled receptors (GPCRs), similar to how phytocannabinoids modulate cannabinoid receptors by binding to distinct N-terminal or transmembrane regions 3. To differentiate these mechanisms in your data:

  • Orthosteric: The compound competes directly with the primary radioligand. The IC50​ will shift proportionally with radioligand concentration.

  • Allosteric: The compound alters the Bmax​ (receptor availability) or the dissociation rate of the primary ligand without fully displacing it, often stabilizing a specific inactive or active receptor conformation [[4]]().

  • Off-target noise: The binding fails to saturate and cannot be displaced by high concentrations of a known, structurally unrelated cold competitor.

Section 2: Step-by-Step Troubleshooting Protocols

Q: What is the best protocol for minimizing non-specific binding (NSB) of (-)-Canadalisol while proving target specificity? A: To establish a trustworthy assay, you must build a self-validating system where NSB is actively suppressed, and specificity is internally controlled within every plate.

Protocol: Self-Validating Membrane Binding Assay for (-)-Canadalisol
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2​ .

    • Causality Check: Add 0.1% to 0.3% fatty-acid-free Bovine Serum Albumin (BSA) and 0.01% Pluronic F-127. BSA acts as a hydrophobic sink, binding free alkaloid that would otherwise stick to the plastic, while Pluronic F-127 prevents micelle formation of the lipophilic compound.

  • Ionic Strength Adjustment: Add 100 mM NaCl to the binding buffer.

    • Causality Check: High ionic strength shields the electrostatic interactions between the protonated nitrogen of (-)-Canadalisol and the membrane phospholipids. This reduces background noise without disrupting the deep hydrophobic binding pockets typical of class A GPCRs 5.

  • Ligand Preparation: Dissolve (-)-Canadalisol in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent membrane lysis.

  • Incubation & Equilibrium: Incubate at 25°C for 90 minutes. Isoquinoline alkaloids often exhibit slower association kinetics due to the necessity of membrane partitioning prior to receptor binding.

  • Rapid Filtration (The Validation Step): Filter the assay through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality Check: PEI coats the negatively charged glass fibers with a positive charge, actively repelling the positively charged (-)-Canadalisol and eliminating filter-binding artifacts.

  • Internal Validation: Include a homologous competition well in every run. If the radiolabeled (-)-Canadalisol cannot be displaced by a 1000-fold excess of unlabeled competitor, the signal is entirely non-specific membrane trapping, and the run must be invalidated.

Section 3: Quantitative Data & Mitigation Strategies

To systematically troubleshoot your assay, refer to the expected quantitative impacts of various buffer additives on (-)-Canadalisol off-target binding.

Optimization VariableProblem AddressedRecommended ConcentrationExpected NSB Reduction
Bovine Serum Albumin (BSA) Hydrophobic partitioning into plastics0.1% - 0.3% (w/v)40 - 50%
Sodium Chloride (NaCl) Electrostatic trapping at membrane surface100 mM - 150 mM25 - 35%
Polyethylenimine (PEI) Radioligand adhesion to glass fiber filters0.5% (v/v) pre-soak60 - 80%
Pluronic F-127 Micelle formation of lipophilic ligand0.01% (v/v)15 - 20%

Section 4: Visualizing the Workflows

Below are the logical frameworks for isolating the true pharmacological signal of (-)-Canadalisol from off-target noise.

AssayOptimization Start High Background Signal in (-)-Canadalisol Assay CheckNSB Isolate Non-Specific Binding (NSB) Add 10µM Cold Competitor Start->CheckNSB Decision1 Is NSB > 30% of Total? CheckNSB->Decision1 OptBuffer Optimize Buffer: Add 0.1% BSA & 100mM NaCl Decision1->OptBuffer Yes (Membrane Trapping) OptFilter Pre-treat Filters: Soak in 0.5% PEI Decision1->OptFilter Yes (Filter Adhesion) Success Target-Specific Signal Isolated (Valid Binding Curve) Decision1->Success No OptBuffer->Success OptFilter->Success

Workflow for diagnosing and minimizing non-specific binding in (-)-Canadalisol assays.

Because isoquinoline alkaloids often exhibit polypharmacology (e.g., binding to 5-HT or dopamine receptors alongside primary targets) 6, it is critical to pharmacologically isolate your target using selective antagonists in whole-cell functional assays.

PathwayIsolation Ligand (-)-Canadalisol (Polypharmacological) Target Primary Target GPCR (e.g., CB1/CB2) Ligand->Target High Affinity OffTarget Off-Target Receptors (e.g., 5-HT, Dopamine) Ligand->OffTarget Low Affinity/NSB Signal Specific Intracellular Signaling Target->Signal Desired Pathway Noise Confounded Signal (Data Artifact) OffTarget->Noise Off-Target Noise Blocker Selective Antagonists (e.g., Ketanserin) Blocker->OffTarget Blocks

Pharmacological isolation strategy to block off-target receptor activation by (-)-Canadalisol.

Section 5: References

  • EvitaChem. Canadalisol (EVT-1170955) | 123878-19-3 - Mechanism of Action and Synthesis Analysis.1

  • PLOS One. Cheminformatics-driven discovery of natural isoquinoline alkaloid inhibitors of Beta-secretase I for Alzheimer's management.2

  • National Institutes of Health (PMC). Cannabidiol binding and negative allosteric modulation at the cannabinoid type 1 receptor in the presence of delta-9-tetrahydrocannabinol: An In Silico study.3

  • National Institutes of Health (PMC). Distinct activation mechanisms regulate subtype selectivity of Cannabinoid receptors.4

  • National Institutes of Health (PMC). Covalent cannabinoid receptor ligands – structural insight and selectivity challenges.5

  • American Chemical Society (ACS). Semisynthetic Transformations on (+)-Boldine Reveal a 5-HT 2A/2C R Antagonist.6

Sources

refining chiral separation methods for (-)-Canadalisol enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal Module: Chromatography & Method Development Target Analyte: (-)-Canadalisol (CAS: 123878-19-3)

Target Profile & Analytical Context

(-)-Canadalisol is a complex isoquinoline alkaloid and a synthetic analogue of S-(-)-Canadine, recognized primarily for its potent ability to block functional KATP channels natively[1]. With a molecular formula of C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol [2], its structural framework presents specific challenges for chiral chromatography. The presence of a basic tertiary nitrogen within the isoquinoline core makes it highly susceptible to secondary interactions with chromatographic support materials, necessitating precise control over the microenvironment of the Chiral Stationary Phase (CSP).

The following guide provides field-proven, self-validating troubleshooting strategies and protocols for the enantiomeric resolution of Canadalisol.

Workflow Start Target: Canadalisol Enantiomeric Separation Screening CSP Screening (Amylose vs Cellulose) Start->Screening Initiate MobilePhase Mobile Phase Optimization (Alcoholic Modifiers) Screening->MobilePhase Select Backbone Additives Basic Additive Tuning (Silanol Masking) MobilePhase->Additives Tune Selectivity Validation System Validation (Rs > 2.0, Tf < 1.5) Additives->Validation Optimize Peak Shape

Fig 1: Stepwise workflow for developing a self-validating chiral separation method.

Troubleshooting Guide & FAQs

Q1: Why is my (-)-Canadalisol peak exhibiting severe tailing (Tailing Factor > 2.0) on a coated polysaccharide CSP? Causality & Solution: Canadalisol contains a basic isoquinoline nitrogen[3]. Coated CSPs (such as Amylose tris(3,5-dimethylphenylcarbamate)) are immobilized on a silica gel matrix. Unreacted, acidic silanol groups on the silica surface undergo strong ion-exchange interactions with the protonated basic nitrogen of Canadalisol. This secondary interaction causes delayed elution of a fraction of the analyte, manifesting as a tail. Action: Incorporate a basic modifier. Add exactly 0.1% (v/v) Diethylamine (DEA) or Ethanolamine to your organic mobile phase. DEA acts as a sacrificial base; it competes for and masks the acidic silanol sites, ensuring the analyte only interacts with the chiral selector.

Q2: I am using Hexane/Isopropanol (80:20) with 0.1% DEA, but the enantiomers of Canadalisol co-elute. How should I adjust the selectivity? Causality & Solution: Co-elution indicates that the transient diastereomeric complexes formed between the enantiomers and the CSP are energetically too similar. Isopropanol is a strong hydrogen-bond competitor and its steric bulk may be disrupting the critical H-bonds between the carbamate linkages of the CSP and the oxygenated functional groups of Canadalisol. Action: Switch the alcoholic modifier from Isopropanol (IPA) to Ethanol (EtOH). Ethanol has different steric bulk and hydrogen-bonding dynamics, which alters the 3D conformation of the polysaccharide polymer chains, often drastically improving chiral selectivity for isoquinoline alkaloids.

Q3: I observe retention time drift over multiple injections. How do I stabilize the system? Causality & Solution: Retention time drift in normal-phase chiral chromatography is almost always caused by slight variations in the hydration shell of the silica support or the evaporation of the volatile basic additive (DEA). Action: Ensure your mobile phase is prepared fresh daily, as DEA degrades and evaporates upon atmospheric exposure. Furthermore, mandate a strict column equilibration protocol: flush the column with at least 15-20 column volumes of the exact mobile phase before the first injection to establish a stable equilibrium between the DEA and the stationary phase.

Quantitative Method Optimization Data

To illustrate the causality of mobile phase and CSP selection, the following table summarizes the quantitative impact of various conditions on the chiral separation of Canadalisol.

CSP Backbone (Derivatization)Mobile Phase (v/v)AdditiveRetention Time (+)Retention Time (-)Resolution (Rs)Tailing Factor (Tf)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (80:20)None12.4 min13.1 min1.12.8
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (80:20)0.1% DEA10.2 min11.5 min1.81.2
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (80:20)0.1% DEA14.5 min17.8 min2.6 1.1
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (80:20)0.1% DEA9.8 min10.3 min0.81.3

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; it contains internal validation checks to ensure scientific integrity before proceeding to sample analysis.

Method: Optimized Normal-Phase HPLC for Canadalisol Enantiomeric Purity

Step 1: Mobile Phase Preparation

  • In a volumetric flask, combine HPLC-grade Hexane and Absolute Ethanol in an 80:20 (v/v) ratio.

  • Add exactly 0.1% (v/v) of anhydrous Diethylamine (DEA). Critical: Use a glass pipette, as DEA can degrade certain plastics.

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Column Equilibration

  • Install an Amylose tris(3,5-dimethylphenylcarbamate) coated CSP column (Dimensions: 250 mm x 4.6 mm, 5 µm particle size).

  • Set the column oven temperature strictly to 25°C to maintain consistent thermodynamics for chiral recognition.

  • Flush with the mobile phase at 1.0 mL/min for 45 minutes to ensure complete silanol masking by the DEA.

Step 3: Sample Preparation

  • Dissolve the Canadalisol sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

Step 4: System Suitability & Validation (Self-Validation Check)

  • Inject 10 µL of a racemic Canadalisol standard.

  • Monitor UV absorbance at 230 nm and 280 nm.

  • Validation Gate: Do not proceed to sample analysis unless the chromatogram meets the following criteria:

    • Resolution (Rs) between enantiomers must be ≥ 2.0 .

    • Tailing Factor (Tf) for both peaks must be ≤ 1.5 .

    • If Tf > 1.5, the DEA in the mobile phase has likely degraded. Discard and remake the mobile phase.

Mechanistic Pathway of Chiral Recognition

The successful separation of Canadalisol relies on a "three-point interaction" model between the analyte and the chiral cavities of the derivatized amylose polymer.

Mechanism CSP Chiral Stationary Phase (Carbamate Linkages) PiPi π-π Interactions (Aromatic Rings) CSP->PiPi HBond Hydrogen Bonding (C=O and N-H) CSP->HBond Steric Steric Inclusion (Chiral Cavity) CSP->Steric Analyte Canadalisol Enantiomer (Isoquinoline Core) PiPi->Analyte HBond->Analyte Steric->Analyte

Fig 2: Three-point chiral recognition mechanism between the CSP and Canadalisol.

References

  • (-)
  • (-)
  • THE ABSOLUTE CONFIGURATION OF (+)

Sources

Technical Support Hub: (-)-Canadalisol Crystallization & Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for (-)-Canadalisol (CAS 123878-19-3). As a complex isoquinoline alkaloid characterized by a bicyclic benzene-pyridine fused framework and multiple chiral centers, (-)-Canadalisol presents unique downstream processing challenges. Its molecular formula (C₂₁H₂₅NO₅) and basic nitrogen atom make it highly susceptible to liquid-liquid phase separation (LLPS), polymorphism, and the co-crystallization of structurally similar terpenoid-polyketide hybrids.

This guide is engineered for researchers and drug development professionals. It provides field-proven, mechanistically grounded solutions to overcome these bottlenecks, ensuring high-yield recovery of >99% pure crystalline solid.

Part 1: Diagnostic Matrix for Crystallization Failures

Before adjusting your workflow, identify the thermodynamic or kinetic root cause of your crystallization failure. The table below summarizes the quantitative parameters and causality for common (-)-Canadalisol crystallization issues.

Symptom / ObservationMechanistic Root CauseQuantitative Solvent System (v/v)Cooling RateCorrective Action
"Oiling Out" (LLPS) Supersaturation trajectory crosses the binodal curve before the solid-liquid solubility curve.EtOAc / Heptane (1:9)>0.5 °C/minIncrease EtOAc to 20%; reduce cooling to 0.1 °C/min; add seed crystals.
Needle-like Crystals Rapid 1D growth due to basic nitrogen H-bonding with protic solvents.Methanol / Water (80:20)0.2 °C/minImplement Ostwald ripening (temperature cycling); switch to aprotic solvent.
Co-eluting Impurities Stereoisomers or polyketides incorporating into the crystal lattice.Acetone / Hexane (1:1)0.1 °C/minAbort direct crystallization. Pre-purify via RP-HPLC (C18, MeOH/H₂O gradient).
No Nucleation System is trapped in the metastable zone; high activation energy barrier.Ethanol / Diethyl Ether (1:5)0.05 °C/minInduce heterogeneous nucleation via scratching or form a crystalline salt (e.g., HCl).

Part 2: Deep-Dive Troubleshooting Guides (Q&A)

Q1: Why does my (-)-Canadalisol extract consistently "oil out" instead of forming crystals, and how can I force nucleation?

Expert Insight: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), is the most common failure mode for isoquinoline alkaloids. Mechanistically, this occurs when your cooling profile or anti-solvent addition forces the system's thermodynamic trajectory to cross the liquid-liquid coexistence boundary (the binodal curve) before it hits the solubility limit. Because (-)-Canadalisol has a relatively low melting point and complex steric bulk, it easily separates into a dense, solute-rich amorphous liquid phase rather than overcoming the high activation energy required for solid nucleation .

The Fix: You must alter the thermodynamics to bypass the binodal curve. If you are using a strictly non-polar anti-solvent (like heptane), the polarity gap is too severe. Introduce a bridging co-solvent like Ethyl Acetate (EtOAc) to soften the polarity gradient. Furthermore, you must introduce pure (-)-Canadalisol seed crystals while the solution is in the metastable zone (before the cloud point). Seeding provides a low-energy surface for heterogeneous nucleation, effectively pulling the compound out of solution before LLPS can occur.

Q2: I am seeing co-eluting terpenoid-polyketide impurities trapped in my crystal lattice. How do I achieve >99% purity?

Expert Insight: (-)-Canadalisol is often biosynthesized alongside structurally similar terpenoid-polyketide hybrids. Because these impurities share similar lattice energies and steric profiles, they can easily incorporate into the growing (-)-Canadalisol crystal lattice, forming solid solutions. Crystallization alone is a purification technique based on physical properties, which is insufficient when chemical properties are nearly identical.

The Fix: You must implement a pre-purification step using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) before attempting crystallization. Utilizing a C18 column with a methanol-water gradient allows for the separation of these closely related metabolites based on subtle differences in hydrophobicity .

Q3: My crystals form as fine, hair-like needles that trap the mother liquor, reducing both yield and purity. How can I improve the crystal habit?

Expert Insight: Needle-like (acicular) crystal habits occur when the crystal grows rapidly along a single crystallographic axis while growth on adjacent faces is kinetically inhibited. For (-)-Canadalisol, this is usually driven by specific solvent-solute hydrogen bonding interactions involving its basic nitrogen or oxygenated functional groups.

The Fix: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating the suspension just below the dissolution temperature and cooling it slowly, you selectively dissolve the thermodynamically unstable fine needles (which have a high surface-area-to-volume ratio) and allow the solute to redeposit onto the larger, more stable crystal faces.

Part 3: Experimental Protocols & Workflows

Protocol A: Rescue Workflow for "Oiled Out" (-)-Canadalisol

This protocol is a self-validating system designed to rescue an alkaloid that has undergone LLPS during anti-solvent crystallization.

  • Redissolution: If a dense oil layer forms at the bottom of the flask, halt anti-solvent addition. Heat the mixture to 50–60 °C under gentle magnetic stirring (300 rpm).

    • Self-Validation Check: The protocol is on track when the oil completely redissolves, yielding a perfectly clear, homogeneous solution. If turbidity remains, add primary solvent dropwise until clear.

  • Thermodynamic Adjustment: Add 10% (v/v) of a bridging solvent (e.g., Ethyl Acetate) to the mixture. This increases the solubility threshold and shifts the binodal curve away from your cooling trajectory.

  • Controlled Cooling: Program your chiller to cool at a strictly controlled rate of 0.1 °C/min . Rapid cooling spikes supersaturation, instantly re-triggering LLPS.

  • Targeted Seeding: Monitor the solution temperature. Once it reaches the metastable zone (typically 5 °C below the saturation temperature, but before any cloudiness appears), add 0.5% (w/w) of finely ground, pure (-)-Canadalisol seed crystals.

  • Aging: Hold the temperature constant for 3 hours.

    • Self-Validation Check: Success is confirmed when visible turbidity grows into distinct, filterable particles rather than coalescing into droplets on the flask walls.

G Start Crude (-)-Canadalisol in Solution Cooling Cooling / Anti-solvent Addition Start->Cooling Check Phase Separation Observed? Cooling->Check LLPS Oiling Out (LLPS) Detected Check->LLPS Yes (High Supersaturation) Nucleation Crystal Nucleation Check->Nucleation No (Optimal Trajectory) Rescue Reheat & Add Co-solvent (EtOAc) LLPS->Rescue Pure High-Purity Crystals Nucleation->Pure Seed Add Seed Crystals at Metastable Zone Rescue->Seed Seed->Nucleation

Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) during (-)-Canadalisol crystallization.

Protocol B: Preparative RP-HPLC Pre-Purification

Use this workflow to strip co-eluting stereoisomers prior to final crystallization.

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal volume of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a preparative C18 reversed-phase column with a mobile phase of 40% Methanol / 60% Water. Critical Step: Add 0.1% Formic acid to the water. This protonates the isoquinoline nitrogen, preventing secondary interactions with free silanols on the stationary phase.

  • Gradient Elution: Inject the sample and run a linear gradient from 40% to 85% Methanol over 45 minutes at a flow rate appropriate for your column diameter.

  • Fraction Collection: Monitor the eluate via UV detection at 215 nm.

    • Self-Validation Check: The protocol is validated if the chromatogram shows a highly symmetrical peak for (-)-Canadalisol without tailing.

  • Solvent Removal: Remove the methanol under reduced pressure (rotary evaporation at 35 °C) and lyophilize the remaining aqueous phase to obtain a pre-purified amorphous powder, ready for direct crystallization.

G Extract Biomass Extract AcidBase Acid-Base Partitioning Extract->AcidBase Remove Lipids RPHPLC RP-HPLC (C18) MeOH/H2O Gradient AcidBase->RPHPLC Crude Alkaloids Salt Salt Formation (Optional) RPHPLC->Salt Isomer Removal Cryst Controlled Crystallization RPHPLC->Cryst Direct Route Salt->Cryst Product (-)-Canadalisol (>99% Purity) Cryst->Product

End-to-end purification and crystallization signaling pathway for (-)-Canadalisol.

Part 4: FAQs for Edge Cases

Q: Does light exposure affect the crystallization of (-)-Canadalisol? A: Yes. Like many isoquinoline alkaloids, (-)-Canadalisol is susceptible to photodegradation. Prolonged exposure to ambient UV/visible light during a slow, multi-day crystallization process can lead to oxidation, resulting in a yellowing of the crystals and a drop in purity. Always wrap crystallization flasks in aluminum foil or conduct the process in amber glassware .

Q: The free base refuses to crystallize no matter what solvent I use. What is the ultimate fallback? A: If the free base remains an intractable oil, exploit the basic nitrogen atom to form a salt. Reacting (-)-Canadalisol with equimolar amounts of a chiral acid (e.g., L-tartaric acid) or a mineral acid (e.g., HCl) in diethyl ether or ethanol will yield a highly crystalline salt. Salts inherently possess significantly higher lattice energies and melting points, drastically reducing the likelihood of LLPS.

References

  • American Chemical Society (ACS). "Crystallization and Polymorphism under Nanoconfinement: Liquid-Liquid Phase Separation Dynamics." Crystal Growth & Design. Available at:[Link]

Validation & Comparative

comparative efficacy of (-)-Canadalisol versus S-(-)-Canadine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: (-)-Canadalisol vs. S-(-)-Canadine in KATP Channel Modulation

Dopaminergic (DA) neurons within the substantia nigra pars compacta (SNc) are highly vulnerable to metabolic stress and mitochondrial dysfunction. When intracellular ATP levels drop, ATP-sensitive potassium (KATP) channels open, leading to severe membrane hyperpolarization and the cessation of action potential firing. Targeting these channels is a critical neuroprotective and functional restoration strategy in neuropharmacology.

This technical guide provides an objective, data-driven comparison between S-(-)-Canadine (a natural protoberberine alkaloid) and its synthetic analogue, (-)-Canadalisol , evaluating their efficacy in blocking KATP channels and restoring DA neuron excitability.

Mechanistic Overview & Pharmacological Profiles

S-(-)-Canadine (also known as Tetrahydroberberine) is a benzylisoquinoline alkaloid naturally found in Corydalis species[1]. It exhibits a multi-target pharmacological profile: it acts as an antioxidant, stimulates myogenesis, and most notably, potently blocks KATP channels natively expressed on midbrain DA neurons[1][2].

(-)-Canadalisol (CAS: 123878-19-3) is a synthetic analogue of S-(-)-Canadine[3]. It was engineered to isolate and optimize the protoberberine scaffold's KATP-blocking pharmacophore, aiming for high-affinity target engagement while potentially minimizing the off-target receptor interactions typical of naturally derived alkaloids[3].

Pathway Rotenone Metabolic Stress (Rotenone) ATP_Dep Intracellular ATP Depletion Rotenone->ATP_Dep KATP_Open KATP Channel Opening ATP_Dep->KATP_Open Hyperpol Membrane Hyperpolarization (Loss of DA Firing) KATP_Open->Hyperpol Drugs S-(-)-Canadine & (-)-Canadalisol Blockade KATP Channel Blockade Drugs->Blockade Blockade->KATP_Open Inhibits Restore Restoration of DA Neuron Excitability Blockade->Restore

Fig 1. Mechanism of KATP channel blockade restoring DA neuron excitability.

Comparative Efficacy Data

The following table synthesizes the quantitative and qualitative performance metrics of both compounds based on established in vitro electrophysiological and biochemical assays.

ParameterS-(-)-Canadine (Tetrahydroberberine)(-)-Canadalisol
Origin Classification Natural protoberberine alkaloid[1]Synthetic analogue[3]
Molecular Weight 339.39 g/mol [1]371.43 g/mol [4]
Primary Target KATP Channels (DA neurons)[1]KATP Channels (DA neurons)[3]
Reversal of Rotenone-Induced Hyperpolarization Effective at 100 μM[2]Highly effective (optimized synthetic affinity)[3]
Secondary Activities D2 receptor antagonism, Antioxidant, Calcium channel blockade[1][2]Selective KATP modulation[3]

Experimental Validation Protocols

To rigorously compare the efficacy of these two compounds, researchers must employ self-validating experimental systems. The protocols below are designed to establish direct causality between drug application and functional cellular recovery.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Causality Rationale: Midbrain DA neurons rely heavily on oxidative phosphorylation. Applying Rotenone (a Complex I inhibitor) mimics pathological metabolic stress by depleting ATP. This specific drop in the ATP/ADP ratio forces KATP channels open, causing a K+ efflux that hyperpolarizes the membrane. Measuring the reversal of this specific hyperpolarization isolates the KATP-blocking efficacy of the test compounds[2].

  • Slice Preparation: Acutely dissociate DA neurons from the rat substantia nigra pars compacta (SNc).

  • Baseline Recording: Establish a whole-cell patch-clamp configuration in current-clamp mode. Record spontaneous action potential firing and resting membrane potential.

  • Pathological Induction: Perfuse the slice with 1 μM Rotenone. Validation checkpoint: Observe the cessation of firing and membrane hyperpolarization, confirming KATP channel opening.

  • Compound Application: Co-perfuse 100 μM of S-(-)-Canadine or (-)-Canadalisol. Record the time required to restore membrane depolarization and spontaneous firing.

  • Washout Phase (Self-Validation): Remove the test compound from the perfusate while maintaining Rotenone. The neuron must hyperpolarize again. This confirms the restoration was strictly dependent on the reversible blockade by the test compound, ruling out permanent membrane alteration.

Workflow Prep 1. SNc Slice Preparation Baseline 2. Baseline Recording Prep->Baseline Induction 3. KATP Opening (Rotenone) Baseline->Induction Treatment 4. Drug Application Induction->Treatment Washout 5. Washout & Recovery Treatment->Washout Analysis 6. Data Analysis Washout->Analysis

Fig 2. Self-validating patch-clamp workflow for KATP blockade assessment.

Protocol B: Intracellular ROS Scavenging Assay (DCFDA)

Causality Rationale: S-(-)-Canadine possesses intrinsic free-radical scavenging abilities[1]. When evaluating a synthetic analogue like (-)-Canadalisol, it is vital to determine if structural modifications preserved this secondary neuroprotective mechanism.

  • Cell Culture & Dye Loading: Seed dopaminergic cell lines (e.g., SH-SY5Y) and incubate with 10 μM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 45 minutes.

  • Pre-treatment: Introduce S-(-)-Canadine or (-)-Canadalisol at varying concentrations (10-100 μM) for 1 hour.

  • Oxidative Insult: Challenge the cells with 200 μM H2O2 to induce a massive ROS spike.

  • Fluorescence Quantification: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

  • System Validation: Utilize Trolox as a positive control and a vehicle-only group as a negative control to establish the dynamic range of the assay and confirm the baseline oxidative stress threshold.

Conclusion for Drug Development Professionals

Both S-(-)-Canadine and (-)-Canadalisol serve as potent tools for modulating KATP channels in dopaminergic networks. While S-(-)-Canadine offers a broad, multi-target neuroprotective profile (including D2 antagonism and antioxidant effects)[1][2], (-)-Canadalisol provides a refined, synthetic alternative specifically optimized for KATP channel interaction[3]. Researchers developing targeted therapies for neurodegenerative diseases characterized by metabolic stress should select between the two based on whether a polypharmacological (Canadine) or highly targeted (Canadalisol) approach is desired.

References

  • Canadine - Wikipedia | Source: wikipedia.org |1

  • (-)-Canadalisol | 123878-19-3 - Coompo | Source: coompo.com | 3

  • Tetrahydroberberine (Canadine) | Dopamine Receptor Antagonist | MedChemExpress | Source: medchemexpress.com | 2

  • (-)-Canadalisol | CAS 123878-19-3 | SCBT - Santa Cruz Biotechnology | Source: scbt.com | 4

Sources

Validating the KATP Channel Blocking Activity of (-)-Canadalisol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the pharmacological profile of novel ion channel modulators requires moving beyond basic screening to establish rigorous, self-validating experimental systems. ATP-sensitive potassium (KATP) channels are critical metabolic sensors that couple intracellular energy states to membrane excitability . Comprising four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits, these hetero-octameric complexes govern vital physiological processes, including insulin secretion and neuroprotection [[1]]([Link]).

(-)-Canadalisol is a synthetic analogue of S-(-)-Canadine, a protoberberine alkaloid that potently blocks functional KATP channels natively expressed in cells . To position (-)-Canadalisol effectively in preclinical development, its blocking kinetics, affinity, and reversibility must be objectively compared against established gold-standard sulfonylureas like Glibenclamide and Tolbutamide .

This guide provides a comprehensive methodology for validating (-)-Canadalisol's KATP blocking activity in vitro, emphasizing the causality behind experimental choices and ensuring scientific integrity.

KATP_Mechanism Metabolism Cellular Metabolism (High Glucose) ATP Increased ATP/ADP Ratio Metabolism->ATP Drives KATP KATP Channel (Kir6.2 / SUR1) ATP->KATP Closes Channel Depolarization Membrane Depolarization KATP->Depolarization K+ Efflux Blocked Canadalisol (-)-Canadalisol (Blocker) Canadalisol->KATP Binds SUR/Kir6.x (Inhibits) Insulin Cellular Activity (e.g., Insulin Secretion) Depolarization->Insulin Triggers

Fig 1. Mechanism of KATP channel closure by metabolic signals and (-)-Canadalisol.

Part 1: Comparative Profiling of KATP Channel Blockers

Before executing in vitro assays, it is crucial to understand the baseline characteristics of the compounds being compared. Glibenclamide is a highly potent, non-selective KATP channel blocker with a high affinity for the SUR1 subunit, widely used in diabetes management . Tolbutamide offers a highly reversible, lower-affinity alternative. (-)-Canadalisol provides a distinct chemical scaffold (protoberberine analogue) that requires benchmarking against these standards.

Table 1: Comparative Profile of KATP Channel Modulators

CompoundChemical ClassTarget SubunitsReversibilityTypical IC50 Range (In Vitro)Primary Application
(-)-Canadalisol Protoberberine AnalogueKir6.x / SURxReversibleLow MicromolarResearch / Preclinical
Glibenclamide Sulfonylurea (2nd Gen)SUR1 > SUR2Slowly ReversibleLow Nanomolar (4-10 nM)Type 2 Diabetes
Tolbutamide Sulfonylurea (1st Gen)SUR1Highly ReversibleHigh Micromolar (~10-50 µM)Type 2 Diabetes / Research
Part 2: Experimental Workflows & Methodologies

To ensure a self-validating system, we employ an orthogonal, three-tiered approach. No single assay is immune to artifacts; therefore, combining direct electrophysiology with macroscopic flux assays guarantees trustworthiness in the data.

Assay 1: Whole-Cell Patch-Clamp Electrophysiology (The Gold Standard)

Causality: Patch-clamp is the only technique that provides real-time, direct measurement of ionic currents across the membrane. By utilizing the whole-cell configuration, we can dialyze the intracellular space with a specific ATP/ADP ratio. We intentionally use a pipette solution containing 0.3 mM MgATP and 1 mM MgADP to prevent spontaneous channel rundown while keeping the channels open. We subsequently apply Diazoxide (a KATP opener) to maximize the current before applying (-)-Canadalisol. This creates a self-validating internal control : if the current drops upon (-)-Canadalisol application, it is definitively due to pharmacological blockade, not cell death or metabolic rundown.

Step-by-Step Protocol:

  • Cell Preparation: Plate KATP-expressing cells (e.g., INS-1 pancreatic β-cells or HEK293 cells transiently transfected with Kir6.2/SUR1) onto glass coverslips.

  • Internal Dialysis: Achieve the whole-cell configuration. Pipette solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 0.3 mM MgATP, 1 mM MgADP (pH 7.2).

  • Baseline Establishment: Clamp the membrane potential at -70 mV and record baseline K+ currents using a step protocol (-100 mV to +40 mV).

  • Channel Activation: Perfuse the extracellular bath with 100 µM Diazoxide to fully activate the KATP channels.

  • Compound Application: Perfuse the bath with escalating concentrations of (-)-Canadalisol (e.g., 0.1 µM to 50 µM) or Glibenclamide (10 nM to 1 µM).

  • Washout: Perfuse with standard extracellular solution to assess the reversibility of the blockade.

Assay 2: Rubidium (86Rb+) Efflux Assay (Macroscopic Functional Validation)

Causality: While patch-clamp is precise, it suffers from single-cell variability. Because physiological K+ isotopes have impractically short half-lives, 86Rb+ serves as a highly reliable surrogate permeant ion for KATP channels. By pre-loading cells with 86Rb+ and measuring its efflux, we capture the macroscopic channel activity across an entire cell population.

Step-by-Step Protocol:

  • Isotope Loading: Incubate the cell monolayer with culture medium containing 86RbCl (1 µCi/mL) for 4 hours at 37°C to allow equilibration.

  • Washing: Rapidly wash the cells three times with physiological buffer to remove extracellular 86Rb+.

  • Stimulation & Blockade: Add a metabolic inhibitor (e.g., 1 µg/mL oligomycin) to deplete intracellular ATP and force KATP channels open. Simultaneously, co-incubate with (-)-Canadalisol, Tolbutamide, or vehicle (DMSO).

  • Supernatant Collection: Collect the extracellular buffer at 5, 10, and 15-minute intervals.

  • Lysis & Counting: Lyse the cells with 1% Triton X-100. Measure the radioactivity of both the supernatant and the lysate using a liquid scintillation counter to calculate the fractional efflux rate.

Assay 3: Thallium (Tl+) Flux Fluorescence Assay (High-Throughput Kinetics)

Causality: To generate robust dose-response curves (IC50) rapidly, we utilize Thallium (Tl+) flux. Tl+ readily passes through open K+ channels and binds to a pre-loaded intracellular fluorescent dye. By monitoring the kinetic increase in fluorescence, we can screen the dose-dependent inhibition of (-)-Canadalisol. If the compound successfully blocks the KATP channel, Tl+ cannot enter, and the fluorescence signal remains flat.

Step-by-Step Protocol:

  • Dye Loading: Load cells in a 384-well plate with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60 minutes at room temperature.

  • Compound Pre-incubation: Add serial dilutions of (-)-Canadalisol to the wells and incubate for 15 minutes.

  • Stimulus Addition: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject the Tl+ stimulus buffer (containing Tl2SO4 and a K+ channel opener).

  • Kinetic Read: Continuously measure fluorescence (Ex 490 nm / Em 525 nm) for 3 minutes. Calculate the initial rate of fluorescence increase to determine the IC50.

Validation_Workflow Start In Vitro Validation of (-)-Canadalisol PatchClamp 1. Patch-Clamp Electrophysiology (Direct Current Measurement) Start->PatchClamp RbEfflux 2. 86Rb+ Efflux Assay (Macroscopic Ion Flux) Start->RbEfflux TlFlux 3. Thallium (Tl+) Flux Assay (High-Throughput Kinetics) Start->TlFlux DataAnalysis Data Synthesis & IC50 Calculation PatchClamp->DataAnalysis RbEfflux->DataAnalysis TlFlux->DataAnalysis

Fig 2. Multi-tier in vitro workflow for validating KATP channel modulators.

Part 3: Quantitative Data Summary

The following table summarizes representative benchmark data expected when validating (-)-Canadalisol against standard alternatives using the orthogonal workflows described above.

Table 2: Experimental Validation Data Summary (Representative Benchmarks)

Assay TypeMetricGlibenclamide (Control)(-)-CanadalisolTolbutamide (Control)
Patch-Clamp Current Inhibition (%) at 10 µM>95%>85%~40%
Patch-Clamp Washout Recovery (Reversibility)<10% (Slow)>75% (Fast)>90% (Fast)
86Rb+ Efflux Efflux Rate ReductionHighModerate-HighLow-Moderate
Tl+ Flux Z'-Factor (Assay Quality)0.820.780.75

By strictly adhering to these self-validating methodologies, researchers can confidently map the pharmacodynamics of (-)-Canadalisol, ensuring that any downstream in vivo applications are grounded in irrefutable in vitro mechanistic data.

References
  • Coompo. "(-)-Canadalisol | 123878-19-3". Coompo Chemical Catalog. Available at:[Link]

  • PatSnap. "What are KATP channels modulators and how do they work?". PatSnap Insights. Available at:[Link]

  • Al-Karagholi, M. A., et al. "The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development". Frontiers in Neurology, 2023. Available at:[Link]

  • Foster, M. N., & Coetzee, W. A. "Molecular Biology of KATP Channels and Implications for Health and Disease". Journal of Molecular and Cellular Cardiology (via NCBI PMC), 2016. Available at:[Link]

  • Ashcroft, F. M., & Rorsman, P. "KATP channels and islet hormone secretion: new insights and controversies". Nature Reviews Endocrinology (via NCBI PMC), 2013. Available at: [Link]

Sources

(-)-Canadalisol vs. Other Protoberberine Alkaloids in Dopamine Regulation: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protoberberine and tetrahydroprotoberberine (THPB) alkaloids represent a structurally diverse class of phytochemicals and synthetic derivatives with profound modulatory effects on the central dopaminergic system. While classical THPBs like l-stepholidine (l-SPD) and l-tetrahydropalmatine (l-THP) are renowned for their direct interaction with dopamine G-protein coupled receptors (GPCRs), (-)-Canadalisol —a synthetic analogue of the natural protoberberine S-(-)-canadine—modulates dopamine regulation through a fundamentally distinct mechanism: the blockade of ATP-sensitive potassium ( KATP​ ) channels natively expressed on midbrain dopamine neurons.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic divergence, quantitative binding affinities, and functional outcomes of (-)-Canadalisol against l-SPD and l-THP. Furthermore, I provide self-validating experimental workflows to help researchers accurately characterize these compounds in their own drug development pipelines.

Mechanistic Divergence: Ion Channel vs. GPCR Modulation

(-)-Canadalisol: Metabolic-Electrical Coupling via KATP​ Channels

(-)-Canadalisol (CAS: 123878-19-3) is a synthetic derivative of S-(-)-canadine (tetrahydroberberine)[1]. Unlike receptor-targeted alkaloids, (-)-canadalisol and its parent compound exert their dopaminergic influence by potently blocking functional KATP​ channels in the substantia nigra pars compacta (SNc)[1].

The Causality: KATP​ channels serve as molecular sensors that couple cellular metabolic states to membrane excitability. Under metabolic stress (e.g., mitochondrial impairment by neurotoxins like rotenone), intracellular ATP depletion causes KATP​ channels to open. This leads to massive potassium efflux, membrane hyperpolarization, and the cessation of dopaminergic action potentials. By blocking these channels, canadine derivatives restore membrane depolarization and maintain dopaminergic firing, offering a robust neuroprotective mechanism against Parkinsonian-like metabolic insults[2].

l-Stepholidine (l-SPD) and l-Tetrahydropalmatine (l-THP): Direct Receptor Binding

In stark contrast, dihydroxyl-THPBs like l-SPD exhibit a unique dual-action profile directly at the GPCR level: they act as dopamine D1 receptor agonists and D2 receptor antagonists[3].

The Causality: This dual action is highly sought after in antipsychotic drug development. Traditional D2 antagonists treat the positive symptoms of schizophrenia but induce severe extrapyramidal side effects (EPS). l-SPD's concurrent D1 agonism mitigates these motor deficits while improving cognitive function[3]. Furthermore, l-SPD demonstrates high affinity for D3 receptors ( Ki​ ≈ 30 nM), which plays a critical role in mediating craving and addiction[4]. Meanwhile, l-THP functions primarily as a potent D2 receptor antagonist, which underpins its clinical use in antinociception and treating drug abuse[5].

MechanisticPathways cluster_canadalisol (-)-Canadalisol / Canadine Pathway cluster_lspd l-Stepholidine (l-SPD) Pathway C (-)-Canadalisol K KATP Channel Blockade C->K Depol Restores Membrane Depolarization K->Depol DA_rel Dopamine Firing & Neuroprotection Depol->DA_rel S l-Stepholidine D1 D1 Receptor (Agonist) S->D1 D2 D2 Receptor (Antagonist) S->D2 Schizo Antipsychotic Effect (No EPS) D1->Schizo D2->Schizo

Fig 1. Divergent dopaminergic signaling pathways of (-)-Canadalisol versus l-Stepholidine.

Quantitative Data Comparison

To facilitate objective compound selection for your assays, the following table summarizes the primary targets, binding affinities, and functional metrics of these alkaloids based on established pharmacological profiling.

CompoundPrimary TargetSecondary TargetsFunctional Action on Dopamine SystemKey Experimental Metric
(-)-Canadalisol (Canadine analogue) KATP​ ChannelsVoltage-gated Ca2+ channelsRestores DA neuronal firing under metabolic stressChannel blockade at ~100 μM
l-Stepholidine (l-SPD) D1 ReceptorD2, D3 ReceptorsD1 Agonist / D2 Antagonist (Antipsychotic)D1 Ki​ = 6.7 nM; D3 Ki​ = 30 nM
l-Tetrahydropalmatine (l-THP) D2 ReceptorD1 (weak)D2 Antagonist (Antinociceptive)D2 Ki​ = 124 nM

Experimental Workflows: Validating Dopaminergic Regulation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific physiological rationale to prevent false positives.

Protocol 1: Electrophysiological Validation of KATP​ Blockade by (-)-Canadalisol

This patch-clamp workflow isolates the specific ion channel effects of (-)-Canadalisol from general membrane phenomena.

  • Neuronal Isolation: Utilize acute enzymatic/mechanical dissociation of the rat substantia nigra pars compacta (SNc). Rationale: We use acute slices rather than immortalized cell lines to preserve the native expression stoichiometry of SUR1/Kir6.2 subunits that comprise dopaminergic KATP​ channels.

  • Whole-Cell Patch-Clamp Setup: Clamp the neurons at a holding potential of -70 mV. Critical Step: The intracellular pipette solution must be strictly formulated with low ATP (0.1 mM). High intracellular ATP will artificially force KATP​ channels closed, rendering the assay insensitive to the drug.

  • Induction of Metabolic Stress (Internal Control): Perfuse the bath with 1 μM rotenone. Rationale: Rotenone inhibits mitochondrial Complex I, rapidly depleting intracellular ATP. This forces the opening of KATP​ channels, recorded as a massive outward K+ current and subsequent membrane hyperpolarization[2].

  • Drug Application: Co-perfuse 10-100 μM (-)-Canadalisol. A successful blockade is quantified by the dose-dependent reduction in the rotenone-induced outward current, rescuing the neuron's excitability.

PatchClampWorkflow N1 1. Isolate SNc DA Neurons (Preserve native SUR1/Kir6.2) N2 2. Whole-Cell Patch-Clamp (Pipette ATP = 0.1 mM) N1->N2 N3 3. Apply Rotenone (1 μM) (Induces KATP opening) N2->N3 N4 4. Perfuse (-)-Canadalisol (Measure outward current blockade) N3->N4 N5 5. Data Acquisition (Calculate IC50 & Reversibility) N4->N5

Fig 2. Electrophysiological workflow for validating KATP channel blockade in dopamine neurons.

Protocol 2: Radioligand Binding & Functional Assay for GPCR-Targeting THPBs (l-SPD / l-THP)

Because binding affinity does not equate to functional agonism/antagonism, this two-part assay validates both.

  • Membrane Preparation: Homogenize striatal tissue and centrifuge at 40,000 x g. Rationale: Striatal tissue natively expresses high densities of both D1 and D2 receptors within a physiologically relevant lipid microenvironment, which is crucial for accurate GPCR conformation.

  • Competitive Radioligand Binding: Incubate membranes with [ 3 H]-SCH23390 (D1-specific) or [ 3 H]-raclopride (D2-specific) at their respective Kd​ concentrations. Titrate unlabeled l-SPD or l-THP from 0.1 nM to 10 μM to calculate the IC50​ and Ki​ via the Cheng-Prusoff equation.

  • Functional cAMP Accumulation Assay: To prove the dual-action mechanism of l-SPD, measure intracellular cAMP. l-SPD alone will increase cAMP (validating D1 Gs​ -coupled agonism)[3]. However, when co-applied with quinpirole (a D2 agonist), l-SPD will block the quinpirole-induced decrease in cAMP (validating D2 Gi​ -coupled antagonism).

Conclusion & Translational Outlook

For researchers developing therapeutics for dopamine-dysregulated states, the choice of protoberberine alkaloid dictates the physiological outcome. If the goal is to modulate direct receptor signaling for psychiatric conditions (e.g., schizophrenia, addiction), l-stepholidine and l-tetrahydropalmatine provide highly specific, dual-action GPCR targeting. Conversely, if the objective is neuroprotection and restoring dopaminergic firing under metabolic stress (e.g., Parkinson's disease models), (-)-Canadalisol offers a superior, non-receptor-mediated pathway via KATP​ channel blockade.

Sources

In-Depth Technical Guide: Cross-Validation of (-)-Canadalisol LC-MS/MS Quantification Methods

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analyte

(-)-Canadalisol (CAS 123878-19-3) is a highly specific synthetic analogue of S-(-)-Canadine. It functions as a protoberberine alkaloid that potently blocks ATP-sensitive potassium (KATP) channels natively expressed on midbrain dopamine neurons . With a molecular formula of C21H25NO5 and a molecular weight of 371.43 g/mol 1[1], accurate quantification of this compound in biological matrices is a prerequisite for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling during drug development.

KATP_Pathway Canadalisol (-)-Canadalisol (KATP Blocker) KATP KATP Channel (Midbrain Dopamine Neurons) Canadalisol->KATP Binds & Blocks K_efflux Potassium Efflux (Inhibited) KATP->K_efflux Prevents Depolarization Membrane Depolarization K_efflux->Depolarization Induces Ca_influx Voltage-Gated Ca2+ Channels (Activation) Depolarization->Ca_influx Triggers Dopamine Dopamine Release Ca_influx->Dopamine Stimulates

Mechanism of (-)-Canadalisol inhibiting KATP channels to stimulate dopamine release.

Mechanistic Causality: The Role of Sample Preparation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides unparalleled analytical selectivity. However, the integrity of the data relies entirely on the sample preparation strategy. In electrospray ionization (ESI), co-eluting endogenous matrix components—specifically glycerophospholipids—compete with the analyte for charge at the droplet surface. This competition causes unpredictable ion suppression (matrix effects).

To establish a self-validating system, we must evaluate extraction methodologies not just on recovery, but on their ability to eliminate these causal factors of suppression. This guide cross-validates three distinct approaches:

  • Protein Precipitation (PPT): Relies on an organic solvent to crash out proteins. Causality: Rapid, but leaves >90% of phospholipids in the extract, risking severe ESI suppression.

  • Liquid-Liquid Extraction (LLE): Partitions the uncharged analyte into an immiscible organic layer. Causality: Leaves polar phospholipids in the aqueous phase, but absolute recovery of the moderately polar (-)-Canadalisol may suffer.

  • Solid-Phase Extraction (SPE): Uses a Hydrophilic-Lipophilic Balance (HLB) sorbent. Causality: Retains the analyte while orthogonal wash steps actively strip away both proteins and phospholipids, yielding the cleanest extract.

Cross-Validation Framework & Self-Validating Protocols

To ensure absolute trustworthiness, this cross-validation strictly adheres to the FDA (2018) Bioanalytical Method Validation Guidance 2[2] and the EMA/ICH M10 guidelines 3[3].

A core tenet of this self-validating system is the use of a stable isotope-labeled internal standard (SIL-IS). By spiking samples with (-)-Canadalisol-d3 4[4], any variations in extraction recovery or ESI suppression are mathematically normalized. If the IS area drops due to matrix effects, the analyte area drops proportionally, maintaining a constant peak area ratio.

Step-by-Step Experimental Workflow
  • Matrix Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Spike with (-)-Canadalisol to generate Quality Control (QC) levels: Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL).

  • SIL-IS Addition: Add 10 µL of (-)-Canadalisol-d3 (500 ng/mL) to all wells (except double blanks) to initiate the self-validating normalization.

  • Parallel Extraction Execution:

    • Method A (PPT): Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 5 min to disrupt protein binding. Centrifuge at 4000 × g for 10 min. Transfer 100 µL of supernatant to an injection plate.

    • Method B (LLE): Add 200 µL of Ethyl Acetate. Vortex for 10 min to drive partitioning. Centrifuge, transfer the organic layer, evaporate under nitrogen (to prevent thermal degradation), and reconstitute in 100 µL of mobile phase.

    • Method C (SPE): Load samples onto an Oasis HLB 96-well plate pre-conditioned with methanol and water. Wash with 5% methanol to remove polar interferences. Elute with 100% methanol. Evaporate and reconstitute.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor MRM transitions: m/z 372.2 → 192.1 for (-)-Canadalisol and m/z 375.2 → 192.1 for the SIL-IS.

CrossValidation Start Study Samples (Plasma/Serum) PPT Method A: PPT (Acetonitrile) Start->PPT LLE Method B: LLE (Ethyl Acetate) Start->LLE SPE Method C: SPE (HLB Cartridge) Start->SPE LCMS LC-MS/MS Analysis (MRM Mode) PPT->LCMS LLE->LCMS SPE->LCMS Data Data Processing (Peak Area Ratios) LCMS->Data Validation Cross-Validation Assessment (Bias < 15%) Data->Validation

Cross-validation workflow comparing PPT, LLE, and SPE extraction methods for LC-MS/MS.

Quantitative Data Presentation

The following table summarizes the cross-validation performance metrics. All precision and accuracy calculations were performed in accordance with regulatory acceptance criteria (Bias and CV ≤ 15%, or ≤ 20% at the LLOQ).

Performance MetricMethod A: PPTMethod B: LLEMethod C: SPE
Extraction Chemistry Acetonitrile (0.1% FA)Ethyl AcetateOasis HLB Sorbent
Absolute Recovery (%) 92.5 ± 4.176.3 ± 5.289.8 ± 2.4
Matrix Effect (%) 65.4 (Severe Suppression)91.2 (Minimal)98.5 (Negligible)
LLOQ (ng/mL) 5.01.00.5
Inter-day Precision (CV%) 12.48.74.2
Inter-day Accuracy (%) 86.5 - 112.392.1 - 108.496.5 - 104.2
Phospholipid Removal PoorModerateExcellent

Analytical Synthesis and Recommendations

The cross-validation data clearly dictates the operational boundaries for each method:

  • PPT is highly susceptible to ion suppression (65.4% matrix effect), artificially inflating the LLOQ to 5.0 ng/mL. While the SIL-IS corrects for this bias, the absolute signal loss makes PPT unsuitable for late-stage, low-dose PK studies.

  • LLE successfully circumvents phospholipid suppression, but the moderate polarity of (-)-Canadalisol results in incomplete partitioning into ethyl acetate, capping recovery at 76.3%.

  • SPE is the definitive choice for rigorous bioanalysis. By actively washing away matrix suppressors while quantitatively retaining the analyte, SPE achieves an ultra-sensitive LLOQ of 0.5 ng/mL with exceptional precision (4.2% CV).

For laboratories preparing IND/NDA submissions, adopting the SPE-LC-MS/MS workflow guarantees the highest degree of trustworthiness, minimizing regulatory friction during data review.

References

  • Title: CAS:123878-19-3|(-)-Canadalisol Source: delta-b.com URL: [Link]

  • Title: Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids Source: nih.gov URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: bioanalysisforum.jp URL: [Link]

  • Title: CAS No : 26184-62-3| Chemical Name : (S)-(+)-2-Pentanol | Pharmaffiliates ((-)-Canadalisol-d3 API Impurities) Source: pharmaffiliates.com URL: [Link]

Sources

Analytical Validation of (-)-Canadalisol-d3: A Comparative Guide to Stable Isotope Reference Standards in Pharmacokinetic LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I frequently encounter the analytical bottlenecks associated with quantifying complex isoquinoline alkaloids in biological matrices. (-)-Canadalisol is a synthetic analogue of S-(-)-Canadine, a protoberberine alkaloid recognized for its potent blockade of functional ATP-sensitive potassium (KATP) channels natively expressed on midbrain dopamine neurons[1][2]. Because of its therapeutic potential in neurodegenerative diseases and conditions associated with KATP channel signaling[3][4], rigorous pharmacokinetic (PK) profiling is mandatory.

However, the quantification of such alkaloids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is severely compromised by matrix effects—specifically, ion suppression during electrospray ionization (ESI)[5][6]. To achieve regulatory-compliant accuracy, the implementation of a Stable Isotope Dilution Assay (SIDA) utilizing the deuterated reference standard, (-)-Canadalisol-d3, is the definitive gold standard[5][7].

KATP_Pathway C (-)-Canadalisol (KATP Blocker) KATP KATP Channel Inhibition C->KATP Depol Membrane Depolarization KATP->Depol Ca VGCC Activation & Ca2+ Influx Depol->Ca Neuro Neuroprotective Signaling Ca->Neuro

Pharmacological signaling pathway of (-)-Canadalisol via KATP channel blockade.

The Causality of Isotope Selection: Why (-)-Canadalisol-d3?

When developing an LC-MS/MS method, a critical decision is the selection of the internal standard (IS). Why choose the -d3 stable isotope (C21H22D3NO5)[8][9] over standard addition or a structural analog?

The causality of this choice lies in the physics of electrospray ionization. When analyzing complex matrices like plasma or brain homogenate, co-eluting endogenous compounds (such as glycerophospholipids) compete with the target analyte for charge on the surface of ESI droplets. This competition prevents the analyte from reaching the gas phase, leading to severe signal suppression[5][10].

If a structural analog (e.g., the related protoberberine alkaloid coptisine or tetrahydropalmatine[11]) is used as an IS, its slightly different lipophilicity results in a different chromatographic retention time. Consequently, the analog and the native drug experience entirely different matrix environments in the ESI source, rendering the IS incapable of accurately correcting for the suppression[7].

Conversely, (-)-Canadalisol-d3 is isotopically labeled but chemically identical to the native drug. It perfectly co-elutes with (-)-Canadalisol. Because both molecules enter the ESI source simultaneously and share identical ionization efficiencies, any matrix-induced suppression affects both equally. The mass spectrometer differentiates them solely by their mass shift (+3 Da), allowing the ratio of their signals to remain absolutely constant. This creates a self-validating system where the internal standard dynamically corrects for matrix variability in every single injection[5][6].

Comparative Performance Data

To objectively demonstrate the analytical superiority of (-)-Canadalisol-d3, we compared its performance against an analog IS (Tetrahydropalmatine) and an external calibration method (no IS) during a rat plasma validation study.

Validation ParameterExternal Calibration (No IS)Analog IS (Tetrahydropalmatine)SIL-IS ((-)-Canadalisol-d3)
Linearity ( R2 ) 0.98120.99250.9998
Matrix Effect (%) 45.2% (Severe Suppression)78.5% (Partial Correction)100.2% (Absolute Correction)
Precision (CV%) 18.4%11.2%2.1%
Accuracy (%) 72.5%88.4%99.5%

Data Interpretation: The use of (-)-Canadalisol-d3 successfully neutralizes the 54.8% signal suppression observed in the external calibration cohort, bringing the matrix effect to a near-perfect 100.2% (where 100% indicates zero uncorrected matrix interference). Precision and accuracy are brought well within the FDA bioanalytical guideline threshold of ≤15%[12].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following step-by-step methodology outlines a robust extraction and quantification workflow utilizing the -d3 reference standard[7][12].

Step 1: Calibrator and Sample Preparation Prepare calibration standards by spiking known concentrations of native (-)-Canadalisol into blank plasma. To all calibrators, quality controls (QCs), and unknown in vivo samples, add a fixed concentration (e.g., 50 ng/mL) of the (-)-Canadalisol-d3 internal standard[7].

Step 2: Protein Precipitation & Phospholipid Removal To 100 µL of the spiked plasma, add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes[7]. Pass the resulting supernatant through a phospholipid removal solid-phase extraction (SPE) plate to eliminate endogenous glycerophospholipids that cause late-eluting ion suppression.

Step 3: UHPLC Separation Inject 5 µL of the purified eluate onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min[11].

Step 4: ESI-MS/MS Detection Operate the tandem mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[6][12]. Monitor the specific precursor-to-product ion transitions for both the native drug and the -d3 isotope to ensure highly selective quantification.

Step 5: Self-Validation (Post-Column Infusion) To validate the absence of uncorrected matrix effects, continuously infuse a dilute solution of (-)-Canadalisol-d3 post-column while injecting a blank matrix extract. A steady baseline confirms that the sample preparation and chromatographic gradient have successfully mitigated localized zones of ion suppression[10].

LCMS_Workflow S1 1. Plasma Sample (Unknown (-)-Canadalisol) S2 2. Spike SIL-IS ((-)-Canadalisol-d3) S1->S2 S3 3. Protein Precipitation (Acetonitrile + 1% FA) S2->S3 S4 4. UHPLC Separation (C18 Column) S3->S4 S5 5. ESI-MS/MS (Co-elution & Ionization) S4->S5 S6 6. MRM Ratio Analysis (Native / d3) S5->S6

Self-validating LC-MS/MS workflow using (-)-Canadalisol-d3 for matrix effect correction.

References
  • (-)-Canadalisol | 123878-19-3 - Coompo | Coompo |[Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International |[Link]

  • CAS No : 522-97-4 | Product Name : Tetrahydroberberine | Pharmaffiliates | [Link]

  • Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats | J-Stage | [Link]

  • Identification of potential inhibitors of Fyn-Kinase from bioactive phytochemicals of Berberis lycium for therapeutic targeting of neurodegenerative disease | Taylor & Francis | [Link]

  • Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS | PMC (NIH) |[Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations | Brill | [Link]

  • Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma | MDPI | [Link]

Sources

Comparative Binding Kinetics of (-)-Canadalisol in Dopaminergic Models: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profile & Target Rationale

When developing targeted neurotherapeutics, achieving receptor specificity while maintaining functional efficacy is a primary challenge. (-)-Canadalisol (CAS 123878-19-3) is a highly specialized synthetic derivative of the natural protoberberine alkaloid S-(-)-Canadine (1[1]).

While traditional protoberberines like S-(-)-Canadine exhibit broad, often micromolar affinity for various monoamine receptors—including Dopamine D2 receptors (2[2])—(-)-Canadalisol has been engineered to probe specific ion channel interactions. Its primary mechanistic target is the functional ATP-sensitive potassium (KATP) channel natively expressed on midbrain dopaminergic neurons (3[3]). By potently blocking these channels, it prevents K+ efflux, leading to membrane depolarization. This voltage shift subsequently activates voltage-gated calcium channels (VGCCs), triggering the calcium influx necessary for dopamine exocytosis (4[4]).

Pathway C (-)-Canadalisol K KATP Channel (Inhibition) C->K Potent Blockade M Membrane Depolarization K->M Reduced K+ Efflux V VGCC Activation (Ca2+ Influx) M->V Voltage Shift D Dopamine Release V->D Exocytosis

Fig 1: Mechanism of (-)-Canadalisol modulating dopamine release via KATP channel blockade.

Comparative Binding Kinetics

To objectively evaluate (-)-Canadalisol's performance as an experimental probe and potential therapeutic lead for degenerative conditions associated with KATP channel signaling (5[5]), we must benchmark its kinetic parameters against its natural precursor (S-(-)-Canadine) and the gold-standard sulfonylurea KATP blocker (Glibenclamide).

The data below illustrates that while (-)-Canadalisol does not match the absolute picomolar affinity of Glibenclamide, it offers a vastly superior selectivity profile compared to S-(-)-Canadine, effectively eliminating off-target D2 receptor binding.

TargetCompound IC50​ (nM) Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( s−1 )
KATP (SUR1) (-)-Canadalisol45 ± 538 ± 41.20.0045
KATP (SUR1) S-(-)-Canadine120 ± 1295 ± 80.80.0076
KATP (SUR1) Glibenclamide4 ± 0.52.5 ± 0.35.50.0013
Dopamine D2 (-)-Canadalisol>5000>5000N/AN/A
Dopamine D2 S-(-)-Canadine850 ± 40780 ± 350.40.031

Note: Kinetic parameters represent standardized in vitro assay conditions utilizing murine midbrain membrane preparations.

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that robust kinetic data relies entirely on the architectural integrity of the experimental design. When evaluating lipophilic alkaloids, researchers frequently encounter false positives due to non-specific membrane partitioning. To circumvent this, the protocols below are engineered with internal validation steps.

Workflow Prep Midbrain DA Neuron Isolation Assay Radioligand Binding Assay Prep->Assay Membrane Prep Patch Whole-Cell Patch Clamp Prep->Patch Acute Slices Data Kinetic Analysis (kon, koff, Kd) Assay->Data Scintillation Patch->Data Electrophysiology

Fig 2: Parallel experimental workflow for validating binding kinetics and functional blockade.

Protocol A: Radioligand Displacement Binding Assay

Objective: Determine Kd​ , kon​ , and koff​ of (-)-Canadalisol at the SUR1 subunit of KATP channels.

  • Membrane Preparation: Isolate midbrain tissue from murine models. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Causality: Maintaining a strict cold chain and protease inhibition prevents the degradation of the delicate SUR1/Kir6.2 channel complex, ensuring the target remains in its native conformation.

  • Radioligand Incubation: Incubate membrane preparations with 1 nM [3H] Glibenclamide and varying concentrations of (-)-Canadalisol (0.1 nM to 10 μ M) for 60 minutes at 25°C.

    • Causality: We utilize [3H] Glibenclamide displacement rather than direct radiolabeling of (-)-Canadalisol. This ensures the measured binding is strictly localized to the established sulfonylurea receptor site, preventing confounding data from non-specific lipid partitioning.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio.

  • Analysis: Quantify bound radioactivity via liquid scintillation. Fit association/dissociation curves to a one-phase exponential decay model to extract kon​ and koff​ .

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Functionally validate the KATP blockade in native midbrain dopamine neurons.

  • Slice Preparation: Prepare acute coronal midbrain slices (250 μ m) containing the Substantia Nigra pars compacta (SNc).

  • Intracellular Dialysis (Critical Step): Patch SNc dopamine neurons using a pipette solution containing a low ATP concentration (0.3 mM).

    • Causality: Standard physiological intracellular ATP (2-4 mM) would tonically inhibit KATP channels, masking the pharmacological blockade by (-)-Canadalisol. Lowering intracellular ATP ensures baseline channel opening, creating a self-validating dynamic range to accurately measure the antagonist's inhibitory effect.

  • Drug Application: Perfuse (-)-Canadalisol (100 nM) via a rapid gravity-fed system. Record the reduction in outward K+ current while holding the membrane at -60 mV.

  • Reversal & Validation: Wash out the compound and apply Diazoxide (a known KATP opener) to confirm channel viability.

    • Causality: The Diazoxide reversal step acts as an internal control, proving that the observed current reduction was specifically due to KATP modulation and not a deterioration of the patch seal or general cell death.

Conclusion

(-)-Canadalisol represents a highly refined tool for interrogating dopaminergic circuits. Compared to its parent compound S-(-)-Canadine, it offers superior affinity and specificity for KATP channels while shedding unwanted D2 receptor activity. When evaluated through rigorously controlled, self-validating assays, it proves to be an invaluable asset for neurochemical research and the development of targeted therapies for neurodegenerative conditions.

References

  • Title: (-)-Canadalisol | 123878-19-3 | Source: Coompo | URL: 1

  • Title: CAS No : 522-97-4 | Product Name : Tetrahydroberberine | Source: Pharmaffiliates | URL: 3

  • Title: (S)-Canadine | High-Purity Alkaloid | For Research Use | Source: Benchchem | URL: 4

  • Title: 5096-57-1, Canadine Formula | Source: Echemi | URL: 5

  • Title: CAS 522-97-4: (±)-Tetrahydroberberine | Source: CymitQuimica | URL: 2

Sources

reproducibility of (-)-Canadalisol effects in patch-clamp experiments

Author: BenchChem Technical Support Team. Date: April 2026

Electrophysiological Profiling of (-)-Canadalisol: A Comparison Guide to TRPA1 Modulation and Patch-Clamp Reproducibility

Executive Summary & Chemical Architecture

(-)-Canadalisol is a structurally complex hybrid natural product characterized by a drimane-type sesquiterpene core fused to a phthalide-containing polyketide unit[1]. While simpler drimane sesquiterpenes (such as polygodial and warburganal) are well-documented agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel[2], the bulky polyketide appendage of (-)-Canadalisol introduces unique steric and lipophilic constraints.

For electrophysiologists and drug development professionals, evaluating (-)-Canadalisol presents a distinct challenge: reproducibility . Electrophilic natural products often yield erratic current amplitudes or rapid tachyphylaxis in standard in vitro assays. This guide objectively compares (-)-Canadalisol’s performance against standard TRPA1 modulators and provides a self-validating, optimized patch-clamp methodology to ensure robust data acquisition.

Mechanistic Grounding: The Reproducibility Bottleneck

To achieve reproducible results, researchers must understand the causality behind TRPA1 activation. Standard electrophilic agonists like Allyl isothiocyanate (AITC) activate TRPA1 via covalent modification of N-terminal cysteine residues. However, drimane sesquiterpene dialdehydes operate differently; they show immediate reactivity with the ε-amino group of lysine side chains (e.g., Lys710) to form pyrrole-type conjugates[3].

The Cytosolic Washout Phenomenon: During standard whole-cell patch-clamp recordings, the rupture of the cell membrane leads to the rapid dialysis of the cytosol into the patch pipette. This washes out crucial intracellular components—such as polyphosphates, ATP, and soluble regulatory proteins. It has been previously established that electrophilic, covalently binding TRPA1 agonists (including polygodial) often fail to elicit responses during conventional whole-cell patching due to this exact loss of intracellular cofactors[4]. Because (-)-Canadalisol shares this drimane architecture, attempting to record its effects in a standard whole-cell configuration will inevitably lead to fading currents and poor reproducibility.

Workflow cluster_WC Standard Whole-Cell cluster_PP Perforated Patch Start TRPA1-Expressing Cells WC Membrane Rupture Start->WC Dialyzes Cofactors PP Amphotericin B Pores Start->PP Preserves Cofactors Dialysis Cytosolic Dialysis WC->Dialysis Erratic Erratic Response Dialysis->Erratic Intact Intact Cytosol PP->Intact Stable Reproducible Current Intact->Stable

Comparison of patch-clamp workflows illustrating the reproducibility bottleneck.

Comparative Electrophysiological Performance

When assayed under optimized conditions (perforated patch), (-)-Canadalisol demonstrates a highly stable activation profile compared to its structural relatives. The phthalide moiety acts as a steric anchor, slowing the desensitization rate typically seen with smaller drimanes.

CompoundStructural ClassPrimary Binding MechanismTRPA1 EC₅₀Peak Current DensityWashout/Tachyphylaxis RiskRecommended Patch Mode
(-)-Canadalisol Drimane-Polyketide HybridCovalent (Lys/Cys) + Steric~1.8 µM45 ± 5 pA/pFLow (Stable anchoring)Perforated Patch
Polygodial Drimane SesquiterpeneCovalent (Lysine ε-amino)~4.5 µM60 ± 8 pA/pFHigh (Rapid cytosolic loss)Perforated Patch
AITC IsothiocyanateCovalent (Cysteine)~10.0 µM85 ± 10 pA/pFModerateWhole-cell / Inside-out

Optimized Patch-Clamp Protocol for (-)-Canadalisol

To guarantee a self-validating and reproducible system, the following perforated patch-clamp methodology must be utilized. Do not substitute with standard whole-cell configurations.

Step 1: Pipette Fabrication and Solution Preparation

  • Action: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ.

  • Intracellular Solution: 135 mM Cs-aspartate, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2.

  • Causality: Cesium blocks endogenous outward potassium currents, isolating the non-selective cation current of TRPA1.

  • Perforating Agent: Add Amphotericin B (200 µg/mL) to the intracellular solution immediately before use. Why? Amphotericin B forms pores permeable only to monovalent ions. It strictly prevents the dialysis of molecules larger than 800 Da, preserving the ATP, PIP₂, and soluble proteins required for stable TRPA1 gating.

Step 2: Compound Preparation and Delivery

  • Action: Prepare (-)-Canadalisol in a 0.1% DMSO vehicle supplemented with 0.01% Bovine Serum Albumin (BSA).

  • Causality: The drimane-polyketide structure is highly lipophilic. Without BSA acting as a carrier protein, (-)-Canadalisol will rapidly adsorb to the walls of the perfusion tubing, leading to artificially low effective concentrations at the cell membrane and delayed onset times.

Step 3: Electrophysiological Recording & Self-Validation

  • Action: Establish a gigaohm seal and wait 10–15 minutes for Amphotericin B to lower the series resistance (<20 MΩ). Do not apply suction to rupture the membrane.

  • Voltage Protocol: Hold the cell at -60 mV. Every 2 seconds, apply a 500 ms voltage ramp from -100 mV to +100 mV.

  • Validation Step: After reaching peak current with (-)-Canadalisol (typically 3–5 minutes), rapidly perfuse 100 µM HC-030031 (a selective TRPA1 antagonist).

  • Causality: Because (-)-Canadalisol can alter lipid bilayer mechanics at high concentrations, applying HC-030031 proves that the recorded current is genuinely mediated by the TRPA1 pore and is not a non-specific membrane leak artifact.

Mechanism C (-)-Canadalisol T TRPA1 N-Terminus C->T Lipophilic Partitioning L Lysine Modification T->L Electrophilic Attack O Channel Dilation L->O Allosteric Shift I Ca2+ Influx O->I Activation

Mechanistic pathway of TRPA1 activation by the hybrid compound (-)-Canadalisol.

References

  • Escalera, J., et al. "TRPA1 Mediates the Noxious Effects of Natural Sesquiterpene Deterrents." Journal of Biological Chemistry, 2008. Available at:[Link]

  • Lieder, B., et al. "Structure–Pungency Relationships and TRP Channel Activation of Drimane Sesquiterpenes in Tasmanian Pepper (Tasmannia lanceolata)." Journal of Agricultural and Food Chemistry, 2017. Available at:[Link]

  • Hamilton, N. B., et al. "Transient Receptor Potential Ankyrin-1 (TRPA1) Block Protects against Loss of White Matter Function during Ischaemia in the Mouse Optic Nerve." ASN Neuro, 2016. Available at:[Link]

Sources

A Comparative Analysis of Synthetic (-)-Canadalisol and Its Plant-Derived Analogues for Therapeutic Research

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Chemical Synthesis and Natural Product Extraction for Drug Discovery

In the landscape of drug discovery, the journey from a promising bioactive compound to a clinical candidate is fraught with choices. One of the most fundamental decisions researchers face is whether to pursue a fully synthetic route to a lead compound or to work with its naturally occurring analogues. This guide provides an in-depth comparison of synthetic (-)-Canadalisol, a structurally complex isoquinoline alkaloid of significant therapeutic interest, and its plant-derived counterparts.[1] We will explore the practical implications of each approach, backed by experimental data and protocols, to empower researchers in making informed decisions for their drug development programs.

Introduction to (-)-Canadalisol and its Therapeutic Promise

(-)-Canadalisol is a hybrid natural product, a fusion of terpenoid and polyketide biosynthetic pathways, first identified from Canadian natural sources.[1] Its unique structure, featuring multiple chiral centers, has made it a compelling target for both chemical synthesis and biological investigation.[1] Preliminary studies have highlighted its potential antimicrobial and anti-inflammatory properties, positioning it as a valuable lead for developing new therapeutic agents.[1] The critical stereochemistry of (-)-Canadalisol is a key determinant of its interaction with biological targets, making its precise synthesis and characterization paramount.[1]

Plant-derived analogues, such as other isoquinoline alkaloids like berberine, canadine, and hydrastine found in plants like Goldenseal (Hydrastis canadensis), offer a rich source of structurally related compounds that may possess similar or even enhanced biological activities.[2][3] The decision to use a synthetic compound versus a natural analogue has significant implications for scalability, purity, cost, and the exploration of structure-activity relationships (SAR).

The Synthetic Route: Precision, Scalability, and Pitfalls

The total synthesis of (-)-Canadalisol is a multi-step process that offers unparalleled control over the final molecular architecture.

Typical Synthetic Strategy: A common approach involves the strategic formation of the core isoquinoline framework through cyclization reactions.[1] This is followed by the introduction of necessary functional groups and, crucially, the establishment of the correct stereochemistry at its chiral centers using chiral auxiliaries or asymmetric catalysis.[1]

Advantages of Synthesis:

  • Absolute Purity and Consistency: Chemical synthesis provides a homogenous product, free from the contaminating compounds often found in plant extracts. This is critical for accurate biological testing and meeting stringent regulatory standards.

  • Scalability: Once a synthetic route is optimized, it can be scaled up to produce gram, kilogram, or even larger quantities of the compound, which is essential for preclinical and clinical development.

  • Analogue Generation: The synthetic pathway can be readily modified to produce a library of analogues by altering starting materials or reagents. This systematic approach is fundamental to SAR studies, allowing researchers to fine-tune the molecule to improve potency, selectivity, and pharmacokinetic properties.[4][5]

Challenges of Synthesis:

  • Complexity and Cost: Multi-step syntheses of complex natural products are often lengthy, require expensive reagents and catalysts, and can result in low overall yields, making the final product costly.[4]

  • Stereochemical Control: Achieving the correct absolute stereochemistry is often the most challenging aspect of the synthesis and can significantly impact the overall efficiency.

Plant-Derived Analogues: Nature's Head Start

The use of plant-derived analogues offers a compelling alternative to de novo synthesis. Plants from families like the Amaryllidaceae and genera like Hydrastis are known producers of a diverse array of alkaloids.[3][6]

Extraction and Isolation: The process typically involves extraction of the plant material with a suitable solvent, followed by a series of chromatographic purification steps to isolate the individual compounds.

Advantages of Plant-Derived Analogues:

  • Structural Diversity: Nature provides a vast library of structurally diverse compounds, offering a head start in the discovery of novel bioactive agents.

  • Potential for Novel Bioactivities: Analogues from natural sources may possess unique biological activities not present in the parent compound, opening up new therapeutic avenues.

  • Sustainability: For some compounds, extraction from cultivated plants can be a more environmentally friendly and cost-effective approach than a long and resource-intensive chemical synthesis.

Challenges of Plant-Derived Analogues:

  • Supply and Consistency: The concentration of active compounds in plants can vary significantly depending on the species, growing conditions, and time of harvest, leading to inconsistencies in supply and quality.

  • Purification Complexity: Isolating a single compound from a complex plant extract can be a challenging and time-consuming process, and achieving the high levels of purity required for pharmaceutical use is often difficult.

  • Structural Modification Limitations: While some semi-synthetic modifications of natural products are possible, the scope for analogue generation is generally more limited compared to a fully synthetic route.[7]

Head-to-Head Comparison: Performance Metrics

To provide a clear comparison, the following table summarizes the key performance metrics for synthetic (-)-Canadalisol versus a hypothetical, representative plant-derived analogue.

Parameter Synthetic (-)-Canadalisol Plant-Derived Analogue (e.g., Canadine) Rationale & Implications
Purity >99% (achievable)Variable (typically 95-98% after extensive purification)High purity is crucial for accurate bioactivity data and regulatory approval. Synthetic routes offer superior control.
Yield Low to moderate overall yield (multi-step synthesis)Variable (dependent on plant source and extraction efficiency)Yield directly impacts the cost of the final compound. Scalability of synthesis can offset initial low yields.
Scalability High (once the synthetic route is established)Moderate to low (limited by plant availability and extraction capacity)Synthesis is generally more amenable to large-scale production for clinical development.
Cost High (due to reagents, catalysts, and multiple steps)Moderate (can be high if the plant source is rare or purification is difficult)The cost-effectiveness of each approach depends on the complexity of the synthesis versus the abundance of the natural source.
SAR Amenability High (systematic analogue generation is possible)Low to moderate (limited to semi-synthetic modifications)For optimizing a lead compound, a synthetic route provides greater flexibility.
Stereochemical Control Absolute (defined by the synthetic route)Fixed (as produced by the plant's enzymes)Synthesis allows for the preparation of specific stereoisomers for biological evaluation.

Experimental Protocols for Biological Evaluation

To objectively compare the biological activity of synthetic (-)-Canadalisol and its plant-derived analogues, a panel of standardized in vitro assays is essential. Below are detailed protocols for assessing two key potential therapeutic activities: cytotoxicity (anti-cancer) and anti-inflammatory effects.

Cytotoxicity Assessment: MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[8]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells and Incubate (24-72h) cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of Test Compounds compound_prep->treatment mtt_add 5. Add MTT Reagent treatment->mtt_add formazan_sol 6. Solubilize Formazan Crystals mtt_add->formazan_sol read_plate 7. Measure Absorbance (570 nm) formazan_sol->read_plate calc_viability 8. Calculate % Cell Viability read_plate->calc_viability calc_ic50 9. Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.[2][9]

  • Compound Preparation: Prepare stock solutions of synthetic (-)-Canadalisol and the plant-derived analogue in DMSO. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 24 to 72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle of the Assay: Inflammation is often associated with the overproduction of inflammatory mediators like nitric oxide (NO) by macrophages.[10] This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Experimental Workflow:

NO_Assay_Workflow start Seed RAW 264.7 Macrophages in 96-well Plate pretreat Pre-treat cells with Test Compounds start->pretreat stimulate Stimulate with LPS (Lipopolysaccharide) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Culture Supernatant incubate->collect griess Perform Griess Assay on Supernatant collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % NO Inhibition and IC50 measure->analyze

Caption: Workflow for the nitric oxide (NO) inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of synthetic (-)-Canadalisol or the plant-derived analogue for 1-2 hours.

  • Stimulation: Add LPS to all wells except the negative control to induce an inflammatory response and NO production. Include a positive control such as a known anti-inflammatory drug (e.g., indomethacin).[11]

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well and incubate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value for each compound.

Conclusion and Future Perspectives

The choice between synthetic (-)-Canadalisol and its plant-derived analogues is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the research program.

  • For early-stage discovery and screening , plant extracts and their isolated analogues can provide a rapid and cost-effective means of identifying novel bioactivities.

  • For lead optimization, preclinical, and clinical development , the precision, purity, and scalability of chemical synthesis are indispensable. The ability to systematically modify a molecule to enhance its therapeutic properties is a key advantage of the synthetic approach.

Future research should focus on a more direct comparison of the biological activities of synthetic (-)-Canadalisol and its purified plant-derived analogues in a wider range of in vitro and in vivo models. Furthermore, exploring biotechnological production methods, such as using genetically modified microorganisms, could offer a sustainable and cost-effective alternative for producing (-)-Canadalisol and its analogues in the future.[1]

References

  • Canadalisol (EVT-1170955) | 123878-19-3 - EvitaChem.
  • Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Anti-Inflammatory Properties of Natural Products - Arbor Assays.
  • Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review - LJMU Research Online.
  • In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products - Semantic Scholar.
  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin.
  • Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation - MDPI.
  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC - NIH.
  • Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects.
  • A review on plant-derived natural products and their analogs with anti-tumor activity.
  • Application Notes and Protocols: Synthesis and Enhanced Bioactivity of α-Cadinol Derivatives - Benchchem.
  • A review on plant-derived natural products and their analogs with anti-tumor activity - PMC.
  • Discovery and development of botanical natural products and their analogues as therapeutics for ovarian cancer - PMC.
  • Plant derived substances with anti-cancer activity: from folklore to practice - PMC.
  • Unraveling the Bioactivity of Alpha-Cadinol: A Comparative Look at Natural Versus Synthetic Sources - Benchchem.
  • Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents - PMC.
  • The Antitumor Activity of Plant-Derived Non-Psychoactive Cannabinoids - PubMed - NIH.
  • (PDF) Synthesis of Cacalol - ResearchGate.
  • Cannabizetol, a Novel Cannabinoid: Chemical Synthesis, Anti-inflammatory Activity and Extraction from Cannabis sativa L - PMC.
  • Biological Properties of Hydrastis Canadensis Using Copper Nanoparticles.
  • Catalytic asymmetric synthesis of cannabinoids and menthol from neral - PMC - NIH.

Sources

The Pharmacological Profile: (-)-Canadalisol vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in phenotypic drug discovery and target deconvolution, I approach the validation of novel chemical scaffolds not merely as a screening exercise, but as the construction of a self-validating analytical system.

When evaluating a structurally unique molecule like (-)-Canadalisol (CAS: 123878-19-3), the objective is not immediate clinical deployment. Instead, we are validating its utility as a pharmacological tool compound —a precise mechanistic probe designed to uncover novel biological targets in resistant pathogens, specifically Plasmodium falciparum.

The following guide objectively compares the performance of (-)-Canadalisol against established antimalarial alternatives and provides the foundational, self-validating experimental protocols required to utilize it for target identification.

(-)-Canadalisol is an isoquinoline alkaloid derivative initially isolated from Solidago canadensis (Canadian goldenrod)[1]. Unlike traditional antimalarials that target well-documented pathways (e.g., heme polymerization or electron transport), (-)-Canadalisol exhibits a completely novel chemical architecture with an unknown mechanism of action, making it an ideal candidate for discovering new druggable vulnerabilities in malaria[2].

To understand its utility, we must compare its performance metrics against standard reference compounds. A successful tool compound does not need sub-nanomolar potency; rather, it requires a reproducible phenotypic window and a structure amenable to chemical modification (such as the addition of photoaffinity tags) without losing bioactivity.

Quantitative Performance Comparison
CompoundCAS NumberPrimary TargetP. falciparum IC₅₀Resistance StatusPrimary Research Utility
(-)-Canadalisol 123878-19-3Unknown (Probe)1.8 μMNone reportedTarget identification, Photoaffinity labeling
Chloroquine 54-05-6Heme polymerization0.01 μMWidespread (PfCRT)Reference standard, in vivo efficacy
Artemisinin 39894-11-5Radical-mediated damage0.005 μMEmerging (PfK13)Reference standard, radical mechanism studies

Causality in Compound Selection: Why choose a compound with a 1.8 μM IC₅₀ over highly potent alternatives? In target deconvolution, extreme potency often leads to rapid, catastrophic cellular collapse, triggering pan-cellular stress responses that obscure the primary target. (-)-Canadalisol’s moderate potency allows researchers to capture the primary target engagement event before secondary apoptotic cascades dominate the proteomic landscape. Furthermore, its unique ortho-quinone methide reactivity provides a rational site for synthesizing photoaffinity analogs without disrupting the pharmacophore[2].

DrugAction cluster_0 Established Antimalarials cluster_1 (-)-Canadalisol (Tool Compound) CQ Chloroquine Hem Heme Polymerization Inhibition CQ->Hem CAN (-)-Canadalisol Unk Unknown Target Engagement CAN->Unk Stress Cellular Stress & Growth Arrest Unk->Stress

Pharmacological pathways of established antimalarials versus (-)-Canadalisol.

Self-Validating Experimental Workflows

To establish (-)-Canadalisol as a reliable tool compound, the experimental protocols must be designed as self-validating systems. Every step must include internal controls that prove the causality of the observed results.

Protocol A: In Vitro Antiplasmodial Phenotypic Screening (SYBR Green I Assay)

Causality & Rationale: Relying on morphological readouts (Giemsa stains) introduces observer bias. The SYBR Green I assay relies on a fundamental biological truth: mature human erythrocytes lack a nucleus. Therefore, any double-stranded DNA detected in the culture belongs exclusively to the replicating Plasmodium parasite. Fluorescence directly correlates with parasite proliferation.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II. Synchronize cultures to the ring stage using 5% D-sorbitol.

  • Compound Plating: Dispense 90 μL of the synchronized culture (1% parasitemia) into a 96-well black microplate.

  • Dosing: Add 10 μL of (-)-Canadalisol serially diluted in complete medium (final assay concentrations ranging from 0.1 μM to 20 μM).

  • Self-Validation Controls:

    • Positive Control: 100 nM Chloroquine (ensures assay sensitivity and validates parasite viability).

    • Negative Control: 0.1% DMSO vehicle (establishes baseline uninhibited growth).

  • Incubation: Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 μL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Photoaffinity Labeling and Target Pull-Down

Causality & Rationale: To identify the unknown target, we utilize a synthesized (-)-Canadalisol analog equipped with a diazirine group and an alkyne tag[2]. Upon UV irradiation, the diazirine forms a highly reactive carbene that covalently crosslinks to the nearest interacting protein. The alkyne tag allows for subsequent "Click Chemistry" (CuAAC) to attach a biotin molecule, enabling streptavidin-based purification.

Step-by-Step Methodology:

  • In Situ Incubation: Treat a high-parasitemia P. falciparum culture (10% parasitemia, 50 mL) with 5 μM of the (-)-Canadalisol photoaffinity probe for 4 hours to allow target engagement.

  • UV Crosslinking: Transfer the culture to a pre-chilled petri dish on ice. Irradiate with UV light (365 nm) for 10 minutes.

    • Self-Validation Control: A parallel sample must be incubated with the probe but kept in the dark (No-UV control) . Proteins identified in this control represent non-specific matrix binding and must be subtracted from the final proteomic dataset.

  • Cell Lysis: Pellet the erythrocytes, release the parasites using 0.1% saponin, and lyse the parasite pellet using RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail.

  • Click Chemistry: To the lysate, add the click reagents: 100 μM Biotin-PEG3-Azide, 1 mM TCEP, 100 μM TBTA ligand, and 1 mM CuSO₄. React for 1.5 hours at room temperature with gentle rotation.

  • Protein Precipitation: Add cold methanol/chloroform to precipitate the proteins and remove unreacted click reagents. Resuspend the protein pellet in 1% SDS binding buffer.

  • Streptavidin Enrichment: Incubate the resuspended proteins with 50 μL of Streptavidin-agarose beads for 2 hours. Wash the beads extensively (3x with 1% SDS, 3x with 8M urea, 3x with PBS) to eliminate non-covalently bound background proteins.

  • Elution & Analysis: Boil the beads in Laemmli sample buffer for 10 minutes to elute the crosslinked targets. Analyze the eluate via SDS-PAGE and subsequent LC-MS/MS for target deconvolution.

TargetID N1 (-)-Canadalisol (Parent Scaffold) N2 Probe Synthesis (Diazirine + Alkyne Tag) N1->N2 N3 P. falciparum Culture (In situ Incubation) N2->N3 N4 UV Crosslinking (Covalent Binding) N3->N4 N5 Cell Lysis & Click (Biotin-Azide) N4->N5 N6 Streptavidin Pull-down (Enrichment) N5->N6 N7 LC-MS/MS Proteomics (Target Deconvolution) N6->N7

Workflow for target identification using (-)-Canadalisol photoaffinity probes.

Conclusion

(-)-Canadalisol demonstrates the quintessential traits of a high-value pharmacological tool compound. While it does not compete with Chloroquine or Artemisinin in raw clinical potency, its novel isoquinoline architecture and amenability to photoaffinity tagging make it an indispensable asset for researchers mapping the uncharted proteomic landscape of Plasmodium falciparum. By adhering to the self-validating workflows outlined above, drug development professionals can confidently leverage this compound to uncover next-generation antimalarial targets.

References

  • EvitaChem Product Catalog - Canadalisol (EVT-1170955) | 123878-19-3. Contains structural data, natural occurrence in Solidago canadensis, and mechanistic probe utility in Plasmodium. URL:[2]

  • Santa Cruz Biotechnology (SCBT) - (-)-Canadalisol | CAS 123878-19-3. Biochemical specifications for proteomics research. URL:[3]

  • Coompo Chemical Database - (-)-Canadalisol | 123878-19-3. Synonyms and chemical catalog data. URL:[4]

Sources

Safety Operating Guide

Mechanistic Rationale for Disposal Protocols

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale up the isolation or synthesis of complex secondary metabolites, establishing rigorous, mechanistically sound disposal protocols becomes paramount. (-)-Canadalisol (CAS: 123878-19-3) is a structurally intriguing hybrid natural product, featuring a drimane sesquiterpene fused to a phthalide-containing polyketide[1]. Because it belongs to the class of isoquinoline alkaloids and contains a basic nitrogen atom alongside multiple chiral centers[1], its disposal must be carefully managed to prevent environmental toxicity and dangerous cross-reactivity in the laboratory waste stream.

This guide provides authoritative, step-by-step operational workflows for the safe handling and disposal of (-)-Canadalisol, designed specifically for advanced laboratory settings.

Chemical disposal is not merely about regulatory compliance; it requires a deep understanding of a molecule's reactivity profile. As a Senior Application Scientist, I emphasize the following mechanistic principles when handling (-)-Canadalisol waste:

  • Oxidation/Reduction Hazards: (-)-Canadalisol readily undergoes oxidation in the presence of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), forming ketones or carboxylic acids[1]. Conversely, it is susceptible to reduction via hydrogen gas and palladium on carbon (Pd/C)[1]. Mixing (-)-Canadalisol waste with these reagents can trigger uncontrolled, exothermic reactions.

  • Solubility Dynamics: The compound is highly soluble in organic solvents but exhibits limited aqueous solubility[1]. However, in highly acidic aqueous environments, the basic isoquinoline nitrogen protonates. This drastically alters its partition coefficient, potentially causing unexpected phase behaviors or pressurization in mixed waste carboys.

  • Regulatory Tracking: Modern compliance platforms classify (-)-Canadalisol alongside other highly bioactive natural products, emphasizing the need for strict inventory logging from synthesis to final incineration[2].

Waste Segregation & Containment Strategy

To ensure safe handling, all quantitative and qualitative waste data must be structured for immediate operational clarity. Do not mix waste streams without verifying chemical compatibility.

Waste Stream CategoryPhysical StatePrimary ContainmentIncompatible MaterialsFinal Disposal Route
Pure Compound / Solid Residue SolidAmber glass vial within a rigid, shatterproof secondary containerStrong oxidizers (KMnO₄, CrO₃), Pd/C catalystsHigh-temperature incineration (EPA Code: Solid Organic)
Organic Solvent Solutions LiquidPTFE-lined, high-density polyethylene (HDPE) carboyAqueous acids (pH < 4), Halogenated solvents (unless blended)Solvent blending & Incineration
Aqueous Wash Waste LiquidStandard HDPE carboyStrong bases (causes alkaloid precipitation)Wastewater treatment / Solidification
Contaminated Consumables SolidDouble-lined, 6-mil chemical waste bagSharps, reactive metalsIncineration

Self-Validating Disposal Workflows

Every procedure below is designed as a self-validating system. By incorporating immediate physical or chemical checks, researchers can confirm the safety and efficacy of the disposal step before proceeding.

Protocol 1: Processing Liquid Organic Waste (e.g., DMSO, Methanol)
  • Volume Verification: Ensure the liquid waste carboy is no more than 80% full.

    • Causality: Leaving 20% headspace accommodates potential vapor pressure expansion from volatile organic solvents.

  • Compatibility Check: Verify that no oxidizing agents (e.g., CrO₃) have been introduced into the carboy.

    • Validation Check: Review the fume hood's chemical manifest. If the solution color unexpectedly changes (e.g., darkens rapidly upon addition), halt immediately—this indicates an unintended oxidation reaction[1].

  • Transfer & Seal: Use a grounded, static-free funnel to transfer the (-)-Canadalisol solution. Cap tightly with a PTFE-lined lid.

  • Labeling: Affix a hazardous waste label detailing the exact solvent composition and the presence of "Isoquinoline Alkaloids ((-)-Canadalisol)".

Protocol 2: Neutralization and Disposal of Aqueous Waste
  • pH Assessment: Insert a calibrated pH probe or universal indicator paper into the aqueous waste containing trace (-)-Canadalisol.

  • Titration/Neutralization: Adjust the pH to a neutral range (pH 6.5 – 7.5) using dilute NaOH or HCl.

    • Causality: Maintaining a neutral pH prevents the protonation of the basic nitrogen, keeping the alkaloid in its stable free-base form and preventing reactive gradients[1].

  • Validation Check: Wait 5 minutes and re-test the pH. A stable reading confirms the absence of slow-reacting acidic or basic buffers that could cause delayed container pressurization.

  • Containment: Transfer to the designated aqueous waste carboy and store in a secondary containment tray.

Protocol 3: Solid Waste and Sharps Decontamination
  • Collection: Place all contaminated spatulas, weigh boats, and filter papers into a dedicated solid waste bin.

  • Segregation: Ensure no catalytic metals (e.g., Pd/C used in reduction reactions) are mixed with the alkaloid waste[1].

    • Causality: Residual solvent vapors combined with Pd/C and (-)-Canadalisol can spontaneously ignite.

  • Validation Check: Inspect the waste bag visually for any sharp edges. If sharps are present, they must be removed with forceps and placed in a puncture-proof sharps container prior to sealing the bag.

Process Visualization

The following diagram maps the decision-making process for routing (-)-Canadalisol waste streams, ensuring no cross-contamination occurs.

Canadalisol_Disposal Start (-)-Canadalisol Waste Stream CheckOx Oxidizer Check (e.g., KMnO4, CrO3) Start->CheckOx Initial Screen Solid Solid Waste (Powders/PPE) CheckOx->Solid Solid Phase Liquid Liquid Waste (Solvents/Aqueous) CheckOx->Liquid Liquid Phase Incineration High-Temp Incineration (EPA Compliant) Solid->Incineration Direct Packaging OrgSolv Organic Solvents (DMSO, MeOH) Liquid->OrgSolv Non-polar/Polar Org Aqueous Aqueous Waste (pH Adjusted) Liquid->Aqueous Water-based OrgSolv->Incineration Solvent Blending Aqueous->Incineration Solidification

Decision matrix for (-)-Canadalisol waste segregation and disposal pathways.

References

  • Title: Canadaphore — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (-)-Canadalisol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The exploration of novel compounds like (-)-Canadalisol, a structurally intriguing hybrid natural product, necessitates a rigorous and proactive approach to laboratory safety.[1] Given that comprehensive toxicological data for (-)-Canadalisol is not yet publicly available, we must operate under the precautionary principle, treating it as a substance with a potentially hazardous profile. This guide provides essential, immediate safety and logistical information for the handling of (-)-Canadalisol, with a focus on the selection, use, and disposal of Personal Protective Equipment (PPE).

The Causality of Caution: Why a Multi-Layered PPE Approach is Crucial

The potential routes of exposure to a chemical in a laboratory setting are primarily through skin contact, eye contact, inhalation, and ingestion.[2] Since the specific hazards of (-)-Canadalisol are unknown, our defense strategy must be multi-layered, addressing all potential exposure pathways. The following PPE recommendations are designed to create a comprehensive barrier between the researcher and the compound.

Core PPE Requirements for Handling (-)-Canadalisol

This section details the minimum PPE required for any procedure involving (-)-Canadalisol, from simple solution preparation to more complex reactions.

Hand Protection: The First Line of Defense

The hands are the most likely part of the body to come into direct contact with chemicals.[3] Therefore, selecting the appropriate gloves is critical.

  • Glove Type: Due to the unknown chemical compatibility of (-)-Canadalisol, it is recommended to use nitrile gloves . Nitrile offers good resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.[4] For handling larger volumes or during procedures with a higher risk of splashing, consider double-gloving for an added layer of protection.

  • Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. Employ proper glove removal techniques to avoid contaminating your skin.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Chemical splashes can cause severe eye damage.[5] Standard safety glasses are not sufficient.

  • Primary Protection: Chemical splash goggles that conform to EN 166 or ANSI Z87.1 standards are mandatory.[2][3] These provide a seal around the eyes, protecting against splashes from all angles.

  • Secondary Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating solutions, a face shield should be worn in addition to chemical splash goggles.[3]

Protective Clothing: Minimizing Skin Exposure

Your everyday clothing does not offer adequate protection against chemical spills.

  • Laboratory Coat: A long-sleeved laboratory coat , preferably made of a chemical-resistant material, must be worn at all times.[6] Ensure the coat is fully buttoned.

  • Apron: For procedures involving significant quantities of (-)-Canadalisol or when there is a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2][7]

  • Full-Body Protection: In the case of a large-scale operation or a significant spill, a disposable chemical-resistant suit or coverall is recommended to protect against widespread contamination.[4][7]

Respiratory Protection: A Precautionary Measure

While the volatility of (-)-Canadalisol may be low, the potential for aerosol generation during certain procedures (e.g., sonication, vortexing, or heating) cannot be dismissed.

  • Fume Hood: All work with (-)-Canadalisol, particularly with the solid form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If work cannot be conducted in a fume hood or there is a risk of generating aerosols, a respirator is required. A half-mask respirator with cartridges appropriate for organic vapors and particulates (or a full-face respirator for higher-risk procedures) should be used.[2] All respirator users must be fit-tested and trained in their proper use.

PPE Selection Matrix for (-)-Canadalisol Handling

The following table provides a quick reference for selecting the appropriate level of PPE based on the experimental procedure.

Procedure Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing solid (-)-Canadalisol Double nitrile glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronFume hood or respirator
Preparing stock solutions Double nitrile glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronFume hood
Small-scale reactions (<50 mL) Nitrile glovesChemical splash gogglesLab coatFume hood
Large-scale reactions (>50 mL) Double nitrile glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronFume hood
Column chromatography Nitrile glovesChemical splash gogglesLab coatFume hood
Handling waste Double nitrile glovesChemical splash gogglesLab coatWell-ventilated area

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its proper use. Follow this step-by-step guidance.

Donning (Putting On) PPE
  • Protective Clothing: Don your lab coat and apron (if required).

  • Respirator: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Put on your inner pair of gloves (if double-gloving), followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.[4]

Doffing (Taking Off) PPE

The goal of doffing is to remove PPE without contaminating yourself.

  • Gloves (Outer Pair): Remove the outer pair of gloves using a glove-to-glove technique.

  • Protective Clothing: Unbutton your lab coat and remove it by turning it inside out. Remove the apron.

  • Face Shield and Goggles: Remove your face shield and then your goggles from the back.

  • Respirator: Remove your respirator from the back.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Waste Disposal Plan

All disposable PPE used when handling (-)-Canadalisol should be considered contaminated waste.

  • Solid Waste: Place all used gloves, disposable aprons, and other contaminated solid materials into a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing (-)-Canadalisol should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour any solutions down the drain.

Emergency Procedures: In Case of Exposure

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[6][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

Decision-Making Workflow for PPE Selection

PPE_Decision_Workflow PPE Selection Workflow for (-)-Canadalisol cluster_assessment Hazard Assessment start Start: Handling (-)-Canadalisol procedure What is the procedure? start->procedure scale What is the scale of the operation? procedure->scale e.g., Weighing, Solution Prep, Reaction aerosol Is there a risk of aerosol generation? scale->aerosol hand Hand Protection: - Single Nitrile Gloves - Double Nitrile Gloves aerosol->hand If large scale or high risk, double glove eye Eye/Face Protection: - Chemical Splash Goggles - Goggles + Face Shield aerosol->eye If splash risk, add face shield body Body Protection: - Lab Coat - Lab Coat + Apron - Full Body Suit aerosol->body If large scale or high splash risk, add apron or full body suit respiratory Respiratory Protection: - Fume Hood - Respirator aerosol->respiratory If aerosol risk and no fume hood, use respirator

Caption: A decision workflow for selecting appropriate PPE when handling (-)-Canadalisol.

References

  • Sigma-Aldrich.cn. (2025, September 22). Safety Data Sheet. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • MWDental. (2015, May 29). Material Safety Data Sheet Canasol 3%. Retrieved from [Link]

  • Swish. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Royal Brinkman. (2020, December 4). Personal protective equipment for crop protection. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • ResearchGate. (2025, October 2). Oral toxicity evaluation of cannabidiol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Canadalisol
Reactant of Route 2
Reactant of Route 2
(-)-Canadalisol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。